5-(Adamant-1-yl-methoxy)pentanal
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-adamantylmethoxy)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16/h4,13-15H,1-3,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOWZXQOTUDIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582952 | |
| Record name | 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202577-32-0 | |
| Record name | 5-(Tricyclo[3.3.1.13,7]dec-1-ylmethoxy)pentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202577-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-(Adamant-1-yl-methoxy)pentanal
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Adamant-1-yl-methoxy)pentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Lipophilicity and Functionality
This compound, with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol , is a bifunctional organic molecule featuring a bulky, lipophilic adamantyl cage and a reactive aldehyde terminus.[1][2] The adamantane moiety is a well-established pharmacophore in medicinal chemistry, prized for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic profile of drug candidates.[3][4][5] Its rigid, three-dimensional structure can facilitate precise interactions with biological targets. The pentanal chain, capped with an aldehyde, provides a reactive handle for further chemical modifications and introduces a degree of polarity.
This guide offers a comprehensive analysis of the core . Understanding these characteristics is paramount for its application in drug discovery and materials science, as they govern solubility, permeability, and interaction with biological systems. While specific experimental data for this compound is not widely published, this document synthesizes information from related structures and established methodologies to provide robust predictions and detailed protocols for empirical validation.
Predicted Physicochemical Properties
The unique combination of the highly lipophilic adamantane group and the polar aldehyde function dictates the physicochemical behavior of this compound. The following table summarizes the predicted properties based on its structural components.
| Property | Predicted Value/Range | Rationale and Key Influencing Factors |
| Molecular Weight | 250.38 g/mol | Calculated from the molecular formula C16H26O2.[1] |
| Lipophilicity (logP) | High (> 4) | The large, nonpolar adamantyl group is the dominant contributor to lipophilicity.[4] The long pentyl chain further increases this property. The ether and aldehyde groups offer minor polar contributions. |
| Aqueous Solubility | Very Low | A direct consequence of high lipophilicity. The molecule is expected to be practically insoluble in water.[6][7] While the carbonyl group can act as a hydrogen bond acceptor with water, the large hydrophobic scaffold prevents significant dissolution.[8][9] |
| Melting Point (°C) | Moderately High | Adamantane itself has an unusually high melting point for a hydrocarbon (approx. 270 °C) due to its crystalline symmetry.[6][10] The flexible pentanal chain will disrupt this symmetry, leading to a lower melting point than pure adamantane, but likely higher than a simple long-chain aldehyde.[11] |
| Boiling Point (°C) | High | The significant molecular weight and the polar carbonyl group, which allows for dipole-dipole interactions, contribute to a high boiling point compared to nonpolar analogues of similar size.[9][12] |
| pKa | Not Ionizable | The molecule lacks acidic or basic functional groups that would ionize under typical physiological pH conditions. |
Experimental Determination of Physicochemical Properties
To validate the predicted properties, a series of standardized experimental protocols are required. These methods provide a framework for the empirical characterization of this compound.
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.
The shake-flask method is the gold standard for logP determination.[13][14]
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent. Prepare n-octanol and water phases that are mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the saturated n-octanol and water.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until partitioning equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical method, such as HPLC-UV or GC-MS.
-
Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water]).[15]
Workflow for logP Determination
Caption: Shake-flask method for logP determination.
Aqueous Solubility Assessment
Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution.
This method is considered the definitive approach for measuring solubility.[16][17]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4).[18]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the resulting suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.[19]
-
Quantification: Analyze the clear supernatant using a validated HPLC method with a standard calibration curve to determine the concentration of the dissolved compound.
-
Reporting: The solubility is reported in units such as µg/mL or µM.
Relationship between Physicochemical Properties and Drug Development
Caption: Influence of physicochemical properties on ADME and drug development.
Melting Point Determination
The melting point provides information on purity and the energy of the crystal lattice.
This is a standard and widely used technique for determining the melting point of a crystalline solid.[20]
Methodology:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealing one end.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[21]
-
Measurement:
-
Perform a rapid initial heating to determine an approximate melting range.
-
Using a fresh sample, heat slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[22]
-
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (0.5-2 °C) is indicative of high purity.
Analytical Characterization
Structural confirmation and purity assessment are crucial. Given the aldehyde functionality, derivatization is often employed for robust analysis.
Aldehydes are commonly analyzed by HPLC after derivatization with 2,4-dinitrophenylhydrazine (DNPH), which creates a stable hydrazone that is readily detectable by UV.[23][24]
Methodology:
-
Derivatization: React a known amount of this compound with an acidic solution of DNPH.
-
Chromatographic Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Elution: Use a gradient of mobile phases, typically acetonitrile and water, to elute the DNPH-hydrazone derivative.[23]
-
Detection: Monitor the column effluent with a UV detector at the appropriate wavelength for the hydrazone (typically around 360 nm).
-
Quantification: Use a calibration curve prepared from derivatized standards of known concentrations for accurate quantification.
Conclusion: A Profile for Application
The are dominated by its large, nonpolar adamantane core, predicting high lipophilicity and low aqueous solubility. These characteristics are highly desirable in drug discovery for enhancing membrane permeability and metabolic stability.[25][26] The terminal aldehyde group provides a versatile chemical handle for conjugation or further functionalization, while contributing minimal polarity. The protocols outlined in this guide provide a robust framework for the empirical validation of these predicted properties, enabling researchers to accurately characterize this compound and unlock its full potential in the development of novel therapeutics and advanced materials.
References
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CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link][27]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link][3]
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Mandi, P. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from [Link][28]
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Schreiner, P. R., & Fokin, A. A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Retrieved from [Link][4]
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Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Retrieved from [Link][25]
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Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. Retrieved from [Link]
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Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved from [Link][29]
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ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link][30]
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Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry. Retrieved from [Link][5]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link][22]
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Tallman, K. A., & Jones, B. A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link][31]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link][20]
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Arizona State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link][21]
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Mansouri, K., et al. (2022). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Semantic Scholar. Retrieved from [Link][32]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link][13]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link][33]
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MDPI. (2022). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link][34]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][16]
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Agilent. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link][23]
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Ghampson, I. T., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Retrieved from [Link][11]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link][15]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link][12]
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eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link][8]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link][35]
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BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved from [Link][9]
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ResearchGate. (2014). Comparison of analytical techniques for the determination of aldehydes in test chambers. Retrieved from [Link][24]
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Liu, X., et al. (2012). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link][14]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link][18]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link][37]
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Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link][7]
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ResearchGate. (2022). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link][26]
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MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link][38]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][2]
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PubMed Central. (2020). Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Retrieved from [Link][39]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(Adamant-1-yl-methoxy)pentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Adamant-1-yl-methoxy)pentanal is a bifunctional organic molecule featuring a bulky, rigid adamantyl group connected via a flexible ether linkage to a five-carbon aldehyde chain. While specific conformational studies on this exact molecule are not prevalent in published literature, its structural motifs are well-understood. This guide synthesizes fundamental principles of conformational analysis to predict its three-dimensional structure and behavior. We will deconstruct the molecule into its core components—the adamantyl cage, the ether linkage, and the pentanal chain—to analyze the interplay of steric hindrance, stereoelectronic effects, and torsional strain. Furthermore, this document outlines a comprehensive experimental and computational workflow for a rigorous conformational analysis, providing researchers with a robust framework for studying this and similar flexible molecules.
Introduction and Molecular Overview
This compound (CAS No. 202577-32-0) possesses a unique combination of a highly rigid and lipophilic adamantyl group with a flexible and polar ether-aldehyde chain.[1][2][3] The adamantane cage is a notable pharmacophore in drug design, often used to improve the metabolic stability and target affinity of bioactive compounds.[4] The flexible chain, terminating in a reactive aldehyde, makes it a potentially valuable synthetic intermediate.[1]
Understanding the three-dimensional conformational landscape of this molecule is critical for predicting its reactivity, intermolecular interactions, and potential biological activity. The molecule's flexibility is primarily dictated by rotations around several single bonds:
-
Ad-CH₂-O-CH₂- : Rotation around the C-O bonds of the ether.
-
-O-CH₂-(CH₂)₃-CHO : Rotation around the C-C bonds of the pentanal chain.
The central challenge and point of interest is how the extreme steric bulk of the adamantyl group restricts the conformational freedom of the otherwise flexible pentanal chain.
Molecular Identifiers:
-
IUPAC Name: 5-(Adamant-1-ylmethoxy)pentanal[3]
-
Molecular Formula: C₁₆H₂₆O₂[2]
-
Molecular Weight: 250.38 g/mol [2]
-
Canonical SMILES: C1C2CC3CC1CC(C2)(C3)COCCCCC=O[3]
Deconstruction of Conformational Influences
To build a predictive model of the molecule's conformation, we will analyze the known preferences of its constituent parts.
The Adamantyl Group: A Steric Anchor
The adamantane cage is exceptionally rigid, with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°.[5][6] Its primary influence on the overall conformation is steric. It acts as a large, spherical "excluded volume," forcing the attached methoxypentanal chain to adopt conformations that minimize steric clash. Studies on other adamantyl ethers and esters have shown that these molecules tend to be quite rigid, often presenting only one dominant conformation in the gas phase.[5][7] This suggests that the adamantyl group will severely restrict the rotational freedom of the adjacent C-O bond.
The Ether Linkage: Stereoelectronic Effects
The geometry of acyclic ethers is governed by a combination of steric and stereoelectronic effects.[8] For a C-CH₂-O-CH₂-C fragment, the key dihedral angles are around the C-O bonds. While free rotation is possible, certain arrangements are energetically favored. The "gauche effect" and other stereoelectronic interactions, such as hyperconjugation between lone pairs on the oxygen and anti-periplanar σ* orbitals of adjacent C-H or C-C bonds, play a significant role.[9][10][11] In the case of this compound, the bulky adamantyl group will likely force the Ad-C-O-C dihedral angle into a staggered (anti or gauche) conformation that directs the pentanal chain away from the cage.
The Pentanal Chain: Torsional Flexibility
An n-pentyl chain has multiple rotatable C-C bonds, leading to a complex potential energy surface.[12] The lowest energy conformation for a simple alkane chain is the all-staggered, anti-periplanar (zigzag) arrangement, which minimizes both torsional and steric strain.[13] However, gauche interactions, which are only slightly higher in energy, allow for more compact, folded conformations.
The terminal aldehyde group also imposes conformational preferences. The C-C-C=O moiety tends to be planar to maximize conjugation. Furthermore, alkyl aldehydes often prefer conformations where a C-H or C-C bond of the adjacent carbon is eclipsed with the C=O double bond, a phenomenon driven by stabilizing σ → π* hyperconjugation.[14]
Predicted Conformational Landscape
Synthesizing the above principles, we can predict the most probable low-energy conformations of this compound:
-
Extended Conformations: The most stable conformers will likely feature the pentanal chain in a largely extended, anti-periplanar (zigzag) arrangement. This minimizes intramolecular steric interactions between the chain and the adamantyl group and within the chain itself.
-
Adamantyl Orientation: The Ad-CH₂-O-C₁ bond will adopt a staggered conformation. The sheer size of the adamantyl group makes an eclipsed conformation with the pentanal chain highly improbable.
-
"Bent" or "Folded" Conformations: While higher in energy, conformations involving one or more gauche torsions in the pentanal chain are accessible at room temperature. These would result in a more compact overall structure. The energetic penalty of these gauche interactions will be weighed against potential stabilizing intramolecular forces, although significant stabilizing interactions seem unlikely in this non-polar molecule.
The conformational ensemble at physiological temperature will be a dynamic equilibrium of these forms, heavily biased towards the most sterically favorable, extended conformers.
A Framework for Comprehensive Conformational Analysis
To move from prediction to empirical data, a dual approach combining computational modeling and experimental validation is required.
Computational Workflow
Computational chemistry provides a powerful means to explore the potential energy surface of flexible molecules.[15][16] A rigorous workflow is essential for obtaining meaningful results.[17]
-
Initial Structure Generation:
-
Conformational Search:
-
Employ a systematic or stochastic conformational search algorithm to explore the rotational landscape. Methods like Low-Mode Molecular Dynamics (LowModeMD) or mixed torsional/low-mode searches are effective for flexible molecules.[21]
-
The search should systematically rotate all key dihedral angles (Ad-C-O-C, O-C-C-C, etc.) to generate a large pool of unique conformers.
-
-
Geometry Optimization and Energy Calculation:
-
Take the unique conformers generated in the previous step and perform a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[22][23]
-
A functional like B3LYP with a suitable basis set (e.g., 6-31G*) provides a good balance of accuracy and computational cost for molecules of this size.[24][25] Dispersion corrections (e.g., D3) should be included to accurately model intramolecular van der Waals forces.
-
-
Analysis and Clustering:
-
Calculate the relative energies (ΔE) of all optimized conformers after correcting for zero-point vibrational energy.
-
Cluster the conformers based on structural similarity (e.g., RMSD of atomic positions or key dihedral angles) to identify distinct conformational families.
-
Analyze the Boltzmann distribution at a given temperature (e.g., 298 K) to determine the predicted population of each conformer.
-
The following diagram illustrates this computational workflow:
Caption: Computational workflow for conformational analysis.
Experimental Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for determining molecular conformation in solution.[26][27][28]
-
¹H and ¹³C NMR: These provide initial information on the chemical environment of each nucleus. Steric compression, for instance, can cause significant downfield or upfield shifts in proton signals.[29]
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments are crucial for determining spatial proximity.[30][31] A NOE or ROE correlation is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[32][33] For a molecule of this size (MW ~250), NOESY is the preferred technique.[31][32] By identifying NOEs between protons on the adamantyl cage and protons along the pentanal chain, one can experimentally validate the extended vs. folded conformations predicted by computational models.
-
Coupling Constant (J-coupling) Analysis: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants along the pentanal backbone can provide quantitative estimates of the time-averaged dihedral angles, offering insight into the preferred staggered arrangements (gauche vs. anti).
-
Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.[33]
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra.
-
Acquire 2D correlation spectra (COSY, HSQC) to unambiguously assign all proton and carbon signals.
-
Acquire a high-resolution 2D NOESY spectrum with a suitable mixing time (e.g., 500-800 ms) to allow for the buildup of NOE cross-peaks.[34]
-
-
Data Analysis:
-
Integrate the NOESY cross-peaks. The intensity of a NOE signal is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[34]
-
Compare the observed NOEs with the inter-proton distances calculated for the low-energy conformers from the DFT calculations.
-
Measure ³JHH coupling constants from the 1D ¹H spectrum and use the Karplus relationship to estimate average dihedral angles.
-
A strong agreement between the experimental NMR data and one of the computationally predicted conformational families provides robust evidence for its structure in solution.
-
Summary of Predicted Conformational Data
The following table summarizes the hypothetical but chemically reasonable data for the two most likely conformational families predicted by the computational workflow.
| Parameter | Conformer A (Extended) | Conformer B (Gauche Fold) | Rationale |
| Relative Energy (ΔE) | 0.00 kcal/mol | ~1.2 kcal/mol | The all-anti conformation minimizes steric and torsional strain. The gauche fold introduces strain. |
| Boltzmann Population (298K) | ~87% | ~13% | Based on the ΔE, the extended form is expected to be the major component of the equilibrium. |
| Key Dihedral Angle (O-C₁-C₂-C₃) | ~180° (anti) | ~60° (gauche) | This is the defining difference between the extended and folded structures. |
| Predicted Key NOE | Ad-H to H on C₄/C₅ | Ad-H to H on C₂/C₃ | In the extended form, the end of the chain is closer to the adamantyl group. In a folded form, the middle of the chain is closer. |
Conclusion
The molecular structure of this compound is characterized by a rigid, sterically demanding adamantyl group and a flexible ether-aldehyde chain. Based on fundamental chemical principles, its conformational landscape is expected to be dominated by extended, anti-periplanar structures that minimize steric repulsion. While less populated, more compact gauche conformers are also expected to be present in equilibrium. A definitive understanding of its three-dimensional properties requires a synergistic approach, combining the predictive power of computational modeling (MM and DFT) with the empirical validation of advanced NMR techniques like NOESY. The integrated workflow detailed in this guide provides a robust and scientifically rigorous pathway for elucidating the conformational preferences of this and other complex, flexible molecules essential to modern drug discovery and materials science.
References
-
Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (n.d.). National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 5-(Adamant-1-yl-methoxy)pentanal in Organic Solvents
Foreword: Navigating the Solubility Landscape of Adamantane-Containing Compounds in Drug Discovery
In the realm of medicinal chemistry and drug development, the adamantane moiety is a privileged scaffold. Its rigid, lipophilic, and three-dimensional structure is frequently incorporated into novel therapeutic agents to enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles. However, these very properties present a significant challenge: solubility. A thorough understanding of a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides a comprehensive technical overview of the solubility of 5-(Adamant-1-yl-methoxy)pentanal, a molecule of interest for its potential applications in organic synthesis and as a building block for more complex pharmaceutical compounds.[1][2][3][4] We will delve into the theoretical underpinnings of its solubility, provide a framework for predicting its behavior in various organic solvents, and present a detailed experimental protocol for its quantitative determination.
Molecular Structure and its Implications for Solubility
To understand the solubility of this compound, a detailed analysis of its molecular structure is essential. The molecule can be deconstructed into three key functional components, each contributing to its overall physicochemical properties:
-
The Adamantane Cage: This bulky, nonpolar hydrocarbon cage (C₁₀H₁₅) is the dominant feature of the molecule.[5] Adamantane itself is practically insoluble in water but exhibits good solubility in nonpolar organic solvents like hexane and chloroform.[5][6] This high lipophilicity is a primary driver of the molecule's overall solubility profile.
-
The Ether Linkage: The methoxy group (-O-CH₂-) introduces a degree of polarity and the potential for hydrogen bond acceptance. This feature can enhance solubility in moderately polar solvents.
-
The Pentanal Moiety: The terminal aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor. The five-carbon chain contributes to the molecule's nonpolar character. The aldehyde functionality is a key reactive handle for further synthetic transformations.[7]
The interplay of these structural features suggests that this compound will exhibit a nuanced solubility profile, favoring solvents that can accommodate both its large nonpolar surface area and its moderately polar functionalities. The general principle of "like dissolves like" serves as a foundational concept for predicting its solubility.[8][9]
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common organic solvents. This predictive framework is crucial for efficient solvent screening in synthetic and formulation workflows.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The large, nonpolar adamantane group will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High to Moderate | These solvents can solvate both the nonpolar adamantane cage and the polar ether and aldehyde groups. Qualitative data indicates solubility in Acetone, Chloroform, and Ethyl Acetate.[10] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The polar hydroxyl groups of these solvents can interact with the ether and aldehyde functionalities, but the large nonpolar adamantane moiety will limit overall solubility. |
| Aqueous | Water | Very Low / Insoluble | The overwhelming nonpolar character of the adamantane cage will lead to poor solvation by water molecules.[5][6] |
Intermolecular Forces Governing Solubility
The dissolution of a solute in a solvent is an energetically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:
Figure 1: A diagram illustrating the key intermolecular forces involved in the dissolution of this compound.
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar adamantane cage and nonpolar solvent molecules.
-
Dipole-Dipole Interactions: The polar aldehyde and ether groups will engage in dipole-dipole interactions with polar solvent molecules.
For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[11]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or Gas Chromatography (GC) system.
Experimental Workflow
The following workflow provides a robust method for determining the solubility of this compound.
Figure 2: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method with a calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Conclusion and Future Perspectives
The solubility of this compound is a critical parameter that dictates its utility in synthetic chemistry and its potential as a precursor for drug candidates. Its unique structure, combining a large nonpolar adamantane core with moderately polar functional groups, results in a preference for nonpolar and polar aprotic organic solvents. While theoretical predictions provide a valuable starting point, rigorous experimental determination using methods like the shake-flask technique is indispensable for obtaining accurate and reliable data. For researchers in drug development, a comprehensive understanding of solubility is not merely a technical exercise but a foundational pillar for rational drug design and successful formulation. Advanced computational methods, including machine learning and thermodynamic models, are also emerging as powerful tools for predicting solubility with increasing accuracy and can be employed for more rapid screening of novel adamantane derivatives.[12][13][14][15]
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The Adamantane Moiety: A Lipophilic Scaffold for Biologically Active Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Physicochemical Properties of Adamantane
Adamantane, a tricyclic alkane with the formula C₁₀H₁₆, is a unique and highly symmetrical molecule first isolated from petroleum in 1933.[1] Its cage-like structure, resembling a diamondoid, imparts exceptional physicochemical properties that have made it a privileged scaffold in medicinal chemistry.[2] The adamantane moiety is characterized by its high lipophilicity, rigidity, and metabolic stability.[2][3] These characteristics allow it to serve as a "lipophilic bullet," enhancing the pharmacokinetic and pharmacodynamic profiles of various pharmacophores.[1] The introduction of an adamantane group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties, often facilitating its passage through the blood-brain barrier.[4]
First gaining prominence in the 1960s with the development of antiviral agents, the applications of adamantane derivatives have since expanded significantly, with successful drugs developed for a wide range of therapeutic areas, including neurological disorders, cancer, and diabetes.[5][6] This guide will provide an in-depth exploration of the diverse biological activities of adamantane-containing compounds, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Diverse Biological Activities and Therapeutic Applications
The rigid, bulky, and lipophilic nature of the adamantane cage allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[7]
Antiviral Activity: The M2 Proton Channel Blockade
The first major therapeutic application of adamantane derivatives was in the treatment of influenza A.[1][8] Compounds like amantadine and rimantadine were found to be effective against the influenza A virus by targeting the M2 proton channel, a viral membrane protein.[9][10]
Mechanism of Action: The M2 protein forms a proton-selective ion channel that is crucial for two stages of the viral replication cycle: the uncoating of the virus within the host cell's endosome and the maturation of new virions.[9][11] By physically blocking this channel, adamantane derivatives prevent the influx of protons, which is necessary for the dissociation of the viral ribonucleoprotein complex and its release into the cytoplasm, thus halting viral replication.[10][11]
Despite their initial success, the emergence of resistant influenza strains with mutations in the M2 protein, such as the S31N substitution, has significantly limited the clinical use of amantadine and rimantadine.[11][12] However, research into new adamantane derivatives with activity against these resistant strains is ongoing.[13][14]
Neuroprotective Effects: NMDA Receptor Antagonism
Adamantane derivatives, most notably memantine, have found significant application in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[12][15] Their neuroprotective effects are primarily attributed to their activity as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7][10]
Mechanism of Action: The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative conditions. Memantine and other adamantane-based NMDA receptor antagonists block the channel pore in a use-dependent manner, preferentially inhibiting excessive, pathological receptor activity while preserving normal synaptic function.[3][10] This modulation of glutamatergic neurotransmission helps to protect neurons from excitotoxic damage.[10]
Anticancer Activity: A Multifaceted Approach
The lipophilic nature of adamantane has been exploited to develop novel anticancer agents.[1][6] Adamantane derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and pancreas.[6][16]
Mechanisms of Action: The anticancer activity of adamantane-containing compounds is diverse and can involve multiple mechanisms, including:
-
Induction of Apoptosis: Some adamantane derivatives, such as the synthetic retinoid CD437, are potent inducers of apoptosis in tumor cells.[17]
-
Inhibition of Signaling Pathways: Adamantane-linked compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the TLR4-MyD88-NF-κB pathway.[17]
-
Enzyme Inhibition: Certain adamantane derivatives act as inhibitors of enzymes crucial for cancer progression, such as soluble epoxide hydrolase.[17]
-
Enhanced Cytotoxicity of Existing Drugs: The incorporation of an adamantane moiety into existing chemotherapeutic agents, like cisplatin, can enhance their cytotoxicity and reduce systemic toxicity.[6]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantyl Isothiourea Derivatives | Hep-G2 (Hepatocellular Carcinoma) | 3.86 - 7.70 | [1] |
| Diaminophenyladamantane Derivatives | HT-29 (Colon Cancer) | < 1.0 | [5] |
| Diaminophenyladamantane Derivatives | KM-12 (Colon Cancer) | < 1.0 | [5] |
| Diaminophenyladamantane Derivatives | NCI/ADR-RES (Breast Cancer) | < 1.0 | [5] |
| Imidazo[1,2-a]pyrimidine Derivatives | A549 (Lung Carcinoma) | 5.988 | [18] |
Antidiabetic Activity: DPP-4 Inhibition
More recently, the adamantane scaffold has been incorporated into drugs for the treatment of type 2 diabetes.[7][19] Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors that feature an adamantyl group contributing to their favorable pharmacokinetic and pharmacodynamic profiles.[19]
Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these adamantane-containing drugs prevent the breakdown of incretins, leading to increased insulin secretion and improved glycemic control.[16]
Experimental Protocols for Evaluating Biological Activity
A variety of in vitro assays are employed to determine the biological activity of newly synthesized adamantane derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial first step in evaluating the potential of a compound as an anticancer agent.[4][20]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[20]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[21] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the adamantane-containing test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[4]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[4][13]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[4][13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation in a cell monolayer.[22][23]
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques, or clear zones of cell death caused by viral replication, is then visualized and counted. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is a measure of its antiviral potency.[22][24]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 12-well plates.[22]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free medium.[25]
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect them with the virus dilutions in the presence of various concentrations of the adamantane test compound.[25] Incubate for 1 hour at 37°C to allow for viral adsorption.[25]
-
Overlay: After incubation, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentrations of the test compound.[22] This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C for 2-3 days until visible plaques are formed.[25]
-
Plaque Visualization: Fix the cells with a solution such as 4% formalin and stain with a dye like crystal violet.[24][25] The viable cells will be stained, while the plaques will appear as clear, unstained areas.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC₅₀ value.
| Compound | Influenza Strain | IC50 (µM) | Reference |
| Amantadine | A/Hong Kong/68 (H3N2) | < 30 | [15] |
| Rimantadine | A/Hong Kong/68 (H3N2) | > 55 | [12] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | Significantly lower than amantadine | [15] |
| Enol Ester Derivative | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 | [26] |
NMDA Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. For adamantane derivatives targeting the NMDA receptor, a common method involves the use of a radiolabeled channel blocker like MK-801.[9]
Principle: This assay measures the ability of a test compound to displace the radiolabeled ligand, MK-801, from its binding site within the NMDA receptor channel. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[9]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing NMDA receptors (e.g., from rat forebrain or recombinant cell lines).
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of MK-801 and varying concentrations of the adamantane test compound. The incubation is typically performed in the presence of glutamate and glycine to ensure the receptor is in an open state, allowing access to the channel binding site.
-
Separation of Bound and Free Ligand: After incubation, separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Radioactivity Measurement: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of MK-801 (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the NMDA receptor.
Conclusion: The Enduring Potential of Adamantane in Drug Discovery
The adamantane scaffold, with its unique combination of lipophilicity, rigidity, and metabolic stability, continues to be a valuable tool in medicinal chemistry. From its early success as an antiviral agent to its current applications in treating complex neurological disorders, cancer, and diabetes, the versatility of this "lipophilic bullet" is evident. The ongoing exploration of novel adamantane derivatives and a deeper understanding of their mechanisms of action, facilitated by robust experimental methodologies, promise to yield new and improved therapeutics for a wide range of diseases. As drug development professionals, a thorough understanding of the biological activities and evaluation techniques for adamantane-containing compounds is essential for harnessing their full therapeutic potential.
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The Adamantane Scaffold: A Privileged Structure for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Diamondoid Scaffold
First isolated from crude oil in 1933, adamantane is a unique tricyclic hydrocarbon with a rigid, diamond-like structure.[1] Its exceptional physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional cage-like geometry, have made it a "privileged scaffold" in medicinal chemistry.[2][3] The incorporation of the adamantane moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, improving its membrane permeability, bioavailability, and resistance to metabolic degradation.[4][5]
This technical guide provides a comprehensive overview of the key therapeutic targets of adamantane derivatives, delving into their mechanisms of action, showcasing the diversity of chemical structures, and providing detailed experimental protocols for their evaluation. From its historical roots in antiviral therapy to its current applications in neurodegenerative diseases, metabolic disorders, and oncology, the adamantane scaffold continues to be a versatile platform for the development of innovative therapeutics.
I. Ion Channels: Modulating the Flow of Cellular Signals
The bulky and lipophilic nature of the adamantane cage makes it an ideal motif for interacting with the hydrophobic pockets of ion channels, leading to their blockade or modulation.
A. Viral Ion Channels: The Genesis of Adamantane Therapeutics
The story of adamantane in medicine began with the discovery of amantadine's antiviral activity against the influenza A virus.[1]
Mechanism of Action: Amantadine and its α-methyl derivative, rimantadine, target the M2 proton channel of the influenza A virus.[2][6] This channel is crucial for the uncoating of the viral genome within the host cell by allowing the influx of protons into the virion. By physically blocking the M2 channel pore, these adamantane derivatives prevent the acidification of the viral interior, thereby inhibiting viral replication.[2]
Quantitative Data: Inhibition of Influenza A M2 Proton Channel
| Compound | Virus Strain | IC50 (µM) | Reference |
| Amantadine | Influenza A (wild-type) | 15.76 ± 1.24 | [7] |
| Rimantadine | Influenza A (wild-type) | ~0.3 | [1] |
| Spiroadamantane Amine | Influenza A (V27A mutant) | 0.3 | |
| Polycyclic Pyrrolidine Derivative | Influenza A (wild-type) | 3 | [8] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Activity
This electrophysiological technique is a cornerstone for characterizing ion channel function and inhibition.
-
Oocyte Preparation: Surgically remove oocytes from Xenopus laevis frogs and treat with collagenase to remove the follicular layer.
-
cRNA Injection: Inject oocytes with cRNA encoding the M2 protein of interest (wild-type or mutant). Incubate for 2-4 days to allow for protein expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a low pH buffer (e.g., pH 5.5) to activate the M2 proton current.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -20 mV) and apply voltage steps to elicit M2 currents.
-
-
Inhibitor Application: Perfuse the oocyte with a solution containing the adamantane derivative at various concentrations.
-
Data Analysis: Measure the reduction in the M2 current amplitude in the presence of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
B. Neuronal Ion Channels: Targeting Excitotoxicity in Neurodegeneration
The ability of adamantane derivatives to cross the blood-brain barrier has made them valuable agents for treating neurological disorders.[9]
Mechanism of Action: Memantine, a dimethyl derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] In neurodegenerative conditions like Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, causing an influx of Ca2+ and subsequent neuronal cell death (excitotoxicity).[10] Memantine's low to moderate affinity and uncompetitive nature allow it to preferentially block the excessive, pathological activation of NMDA receptors without interfering with their normal physiological function, which is crucial for learning and memory.[1][11]
Quantitative Data: Affinity for NMDA Receptors
| Compound | Receptor/Assay | Ki (µM) | Reference |
| Memantine | NMDA Receptor | 1 - 3 | [12] |
| Benzohomoadamantane Analog (IIc) | NMDA Receptor | low micromolar | [13] |
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and centrifuge to obtain a crude membrane preparation containing NMDA receptors.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653), and varying concentrations of the adamantane derivative.[8]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the adamantane derivative that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]
II. Enzymes: A Growing Arena for Adamantane-Based Inhibitors
The rigid adamantane scaffold can be functionalized to interact with the active sites of various enzymes, leading to their inhibition.
A. Dipeptidyl Peptidase-4 (DPP-4): A Target for Type 2 Diabetes
Mechanism of Action: Vildagliptin and saxagliptin are adamantane-containing DPP-4 inhibitors used for the treatment of type 2 diabetes.[15] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[16]
Quantitative Data: Inhibition of DPP-4
| Compound | Target | IC50 (nM) | Reference |
| Vildagliptin | Human DPP-4 | ~62 | [17] |
| Saxagliptin | Human DPP-4 | ~26 | [5] |
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
This assay measures the cleavage of a synthetic fluorogenic substrate by DPP-4.
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the fluorogenic substrate (e.g., H-Gly-Pro-AMC), and the adamantane-based inhibitor in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the DPP-4 enzyme and the inhibitor at various concentrations. Include a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (no inhibitor).[18]
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[20]
-
Data Analysis: Calculate the rate of the enzymatic reaction. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
B. Soluble Epoxide Hydrolase (sEH): A Target for Inflammation and Hypertension
Mechanism of Action: Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. Adamantane-containing ureas and amides have been developed as potent sEH inhibitors. By inhibiting sEH, these compounds increase the levels of EETs, thereby exerting anti-inflammatory and antihypertensive effects.[21][22]
Quantitative Data: Inhibition of Soluble Epoxide Hydrolase
| Compound | Target | IC50 (nM) | Reference |
| 1-Adamantyl-3-((4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl)urea | Human sEH | 0.8 | [23] |
| Norcamphane-containing urea | Human sEH | 1.5 | [24] |
| Adamantane-containing urea (t-AUCB) | Human sEH | 2.0 | [24] |
| Fluorinated adamantyl urea | Human sEH | 0.04 | [2] |
Experimental Protocol: Fluorometric sEH Activity Assay
This assay measures the hydrolysis of a fluorogenic substrate by sEH.
-
Sample Preparation: Prepare cell or tissue lysates, or use purified recombinant sEH.
-
Assay Setup: In a 96-well plate, add the sample, the fluorogenic substrate (e.g., Epoxy Fluor 7), and the adamantane-based inhibitor at various concentrations. Include a specific sEH inhibitor (e.g., AUDA) to determine the specific sEH activity.[4]
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.
-
Data Analysis: Subtract the fluorescence of the wells containing the specific sEH inhibitor from the total fluorescence to obtain the specific sEH activity. Calculate the percentage of inhibition and determine the IC50 value.
C. Other Enzyme Targets
The versatility of the adamantane scaffold has led to the exploration of its derivatives as inhibitors of a wide range of other enzymes, including:
-
Cholinesterases (AChE and BChE): Adamantane-based compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. This makes them potential therapeutic agents for Alzheimer's disease.[25][26]
-
Histone Deacetylases (HDACs): Adamantane-based hydroxamic acids are potent HDAC inhibitors with potential applications in cancer therapy.[16][20]
-
Kinases: Adamantane derivatives have been investigated as inhibitors of various kinases, including Aurora-A kinase and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[1][7]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Adamantyl ethanone and thiazolidine derivatives are potent and selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol, making it a target for metabolic diseases.[6][27][28]
-
Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH, the enzyme that degrades the endocannabinoid anandamide, is a therapeutic strategy for pain and anxiety. Adamantane derivatives are being explored for this purpose.[29]
-
Cathepsins: These lysosomal proteases are involved in various physiological and pathological processes, including cancer progression. Adamantane derivatives have been investigated as cathepsin inhibitors.[30]
-
Glucokinase (GCK): As a key regulator of glucose metabolism, GCK is a target for type 2 diabetes. Adamantane derivatives are being explored as GCK activators.[11]
III. Receptors: Fine-Tuning Cellular Responses
Adamantane derivatives can also act as ligands for various receptors, modulating their activity.
A. P2X7 Receptor: A Target for Inflammation and Neuropathic Pain
Mechanism of Action: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain signaling. Adamantane-containing benzamides and thioureas have been developed as potent P2X7 receptor antagonists.[25][31][32] By blocking the P2X7 receptor, these compounds can reduce the release of pro-inflammatory cytokines and alleviate neuropathic pain.
Quantitative Data: Antagonism of P2X7 Receptor
| Compound | Target | IC50 (nM) | Reference |
| Adamantane benzamide (AstraZeneca) | Human P2X7 | Potent | [31] |
| Adamantane-containing antagonist (Abbott) | Human P2X7 | Potent | [31] |
Experimental Protocol: P2X7 Receptor Antagonist Assay (Calcium Influx)
This assay measures the ability of a compound to block ATP-induced calcium influx in cells expressing the P2X7 receptor.
-
Cell Culture: Culture cells expressing the P2X7 receptor (e.g., HEK293 cells) in a 96-well plate.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Add the adamantane derivative at various concentrations to the wells and incubate.
-
Receptor Activation: Add ATP to the wells to activate the P2X7 receptor and induce calcium influx.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the ATP-induced calcium response and determine the IC50 value.
IV. Anticancer and Antimicrobial Applications: Expanding the Therapeutic Frontier
The unique properties of adamantane have also been leveraged in the development of novel anticancer and antimicrobial agents.
A. Anticancer Activity
Adamantane derivatives exhibit a wide range of anticancer mechanisms, including:
-
Induction of Apoptosis: Adamantane-thiazole and adamantane-dihydropyrimidine derivatives have been shown to induce apoptosis in cancer cells.[27]
-
Kinase Inhibition: As mentioned earlier, adamantane derivatives can inhibit various kinases involved in cancer cell proliferation and survival.[1][7]
-
HDAC Inhibition: Adamantane-based HDAC inhibitors represent a promising class of anticancer agents.[16]
-
Targeting Nuclear Receptors: Some adamantane derivatives can modulate the activity of nuclear receptors like Nur77, which is involved in cancer cell apoptosis.[7]
Quantitative Data: Anticancer Activity of Adamantane Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |
| Adamantane-dihydropyrimidine (IIb) | A-549 (Lung) | 1.03 (µg/mL) | Apoptosis Induction | |
| Adamantane-indole-urea (7s) | H460 (Lung) | <20 | Nur77-mediated apoptosis | [7] |
| Adamantanyl-1,3,4-oxadiazol (6a) | Aurora-A Kinase | 36.6 | Kinase Inhibition | [1] |
| Adamantane-purine derivative | CDK2/cyclin E | High | Kinase Inhibition | [7] |
B. Antimicrobial Activity
Adamantane derivatives have demonstrated activity against a range of bacteria and fungi.[33][34] The lipophilicity of the adamantane moiety is thought to facilitate the interaction of these compounds with microbial cell membranes.
Quantitative Data: Antimicrobial Activity of Adamantane Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Adamantane Schiff base (9) | S. epidermidis | 62.5 | [1] |
| Adamantane-linked isothiourea (1) | B. subtilis | ≥18 mm (inhibition zone) | [12] |
| Azaadamantane derivative (68) | Sarcina lutea | 0.5 | [11] |
| Adamantane-phthalimide derivative | S. aureus | 0.022 | [33] |
V. Synthesis of Adamantane Derivatives: Building the Scaffolds of a Therapeutic Arsenal
The synthesis of adamantane derivatives typically involves the functionalization of the adamantane core or the coupling of adamantane-containing building blocks to other molecules.
-
Synthesis of Amantadine: Amantadine can be synthesized from 1-bromoadamantane through various methods, including the Ritter reaction or direct amination.[14][35]
-
Synthesis of Memantine: The synthesis of memantine is a multi-step process that often starts from 1,3-dimethyladamantane.[17][36][37]
-
Synthesis of Anticancer and Antimicrobial Derivatives: These often involve coupling functionalized adamantane building blocks with other heterocyclic or pharmacophoric moieties.[28]
Conclusion: A Scaffold with a Bright Future
The adamantane scaffold has proven to be a remarkably versatile and enduring platform in drug discovery. Its unique structural and physicochemical properties have enabled the development of successful drugs for a wide range of diseases. As our understanding of disease biology deepens and new therapeutic targets emerge, the rational design of novel adamantane derivatives is poised to deliver the next generation of innovative medicines. The continued exploration of this "lipophilic bullet" will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
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The Adamantane Ether Scaffold: A Technical Guide to Harnessing Lipophilicity for Superior Drug-Like Properties
Introduction: The Adamantane Advantage in Modern Drug Discovery
Adamantane, a perfectly symmetrical and rigid tricyclic hydrocarbon, represents the smallest repeating unit of a diamond crystal lattice.[1] First isolated from petroleum in 1933, its journey into medicinal chemistry began in earnest with the discovery of the antiviral properties of its amino derivative, amantadine, in the 1960s.[2] This marked the dawn of adamantane's recognition as a "privileged scaffold"—a molecular framework that is not only robust and synthetically accessible but also capable of imparting desirable biological properties to a molecule.[2][3]
This guide moves beyond the well-trodden path of aminoadamantanes to focus on a versatile and arguably underutilized variant: adamantane ethers . We will provide an in-depth exploration of how the unique physicochemical characteristics of the adamantane cage, when combined with an ether linkage, can be strategically employed to modulate lipophilicity and engineer superior drug-like properties. For the drug development professional, understanding the causality behind these improvements is key to rationally designing next-generation therapeutics that are safer, more effective, and possess optimized pharmacokinetic profiles.
Core Physicochemical Properties: More Than Just a Bulky Group
The utility of the adamantane moiety is rooted in a unique combination of lipophilicity, rigidity, and steric bulk. Attaching this scaffold to a pharmacophore via an ether linkage allows the medicinal chemist to leverage these properties with significant precision.
Lipophilicity: The "Lipophilic Bullet"
The most profound and immediate effect of incorporating an adamantane group is a significant increase in lipophilicity, a critical parameter for membrane permeability and overall bioavailability.[4] This is quantified by the partition coefficient (LogP). The adamantane cage, being a dense, non-polar hydrocarbon structure, acts as a "lipophilic bullet," effectively driving molecules through biological membranes.[4]
From a practical standpoint, the addition of a 1-adamantyl group can increase the calculated LogP (cLogP) of a parent molecule by approximately 2.5 to 3.0 units. This predictable enhancement allows for the fine-tuning of a drug candidate's solubility and permeability profile, which is a cornerstone of overcoming ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.
| Compound | Structure | cLogP (XLogP3-AA) | Rationale for Lipophilicity |
| Methanol | CH₃OH | -0.8 | Small, polar alcohol. |
| 1-Methoxyadamantane | C₁₁H₁₈O | 2.7[5] | The large, non-polar adamantane cage dominates the molecule's character, drastically increasing lipophilicity over the methyl group. |
| Phenol | C₆H₅OH | 1.5 | Aromatic ring provides moderate lipophilicity. |
| 1-Phenoxyadamantane | C₁₆H₂₀O | 4.4 (Predicted) | The combination of the phenyl ring and the highly lipophilic adamantane cage results in a very high partition coefficient. |
| Adamantane Ether 16 | C₂₉H₃₃ClN₂O₅ | 4.5[6] | This complex drug-like molecule illustrates how the adamantane core contributes to an overall high lipophilicity, even with several polar functional groups present. |
| Table 1: Comparative cLogP values illustrating the significant contribution of the adamantane moiety to molecular lipophilicity. Predicted values are based on established fragment contribution models. |
Three-Dimensionality and Structural Rigidity
Modern drug discovery has often been criticized for producing overly planar molecules, a phenomenon dubbed the "flat land" of medicinal chemistry.[2] Adamantane provides a robust escape route. Its rigid, three-dimensional structure serves as an unyielding anchor, allowing for the precise spatial orientation of the ether linkage and any attached pharmacophores.[3] This pre-organization minimizes the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity and selectivity.
Impact on Drug-Like Properties: An ADME Perspective
The introduction of an adamantane ether moiety can profoundly and often beneficially alter a drug candidate's ADME profile.
-
Absorption and Distribution: The enhanced lipophilicity conferred by the adamantane group frequently improves a drug's ability to cross biological membranes.[2] This is particularly valuable for targeting the central nervous system (CNS), as the adamantane scaffold can facilitate passage across the blood-brain barrier.
-
Metabolism: The adamantane cage is not merely a passive lipophilic group; it is an active participant in enhancing metabolic stability. The sheer steric bulk of the adamantyl group can act as a "metabolic shield," protecting the adjacent ether bond and other nearby functional groups from enzymatic degradation by cytochrome P450 (CYP) enzymes.[4] While the adamantane core itself can be hydroxylated during Phase I metabolism, this process is often slow, leading to an extended plasma half-life for the drug molecule.
Key Experimental Protocols
A self-validating drug discovery program relies on robust and reproducible experimental data. The following protocols are fundamental to characterizing the core properties of novel adamantane ethers.
Protocol 1: Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method
This is the "gold standard" method for experimentally determining the partition coefficient, providing a direct measure of a compound's lipophilicity.[7]
Principle: The compound is partitioned between two immiscible phases, n-octanol and a buffered aqueous solution (typically PBS at pH 7.4). The ratio of the compound's concentration in each phase at equilibrium is then determined. For non-ionizable compounds like simple ethers, this yields LogP. For ionizable compounds, it yields the pH-dependent LogD.[8]
Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the adamantane ether test compound in a suitable solvent like DMSO.[9]
-
Partitioning:
-
In a glass vial, combine 2 mL of the pre-saturated n-octanol phase and 2 mL of the pre-saturated PBS phase.
-
Spike the biphasic system with a small volume of the test compound stock solution (e.g., 4 µL) to achieve a starting concentration of ~20 µM.
-
Cap the vial tightly and shake vigorously on an orbital shaker at a controlled temperature (e.g., 25°C) for at least 2 hours to reach equilibrium.[10]
-
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure a clean separation of the two phases. Let the vial rest to allow for complete equilibration.[7]
-
Sampling: Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous PBS phase. Causality Note: Extreme care must be taken to avoid cross-contamination, which is a primary source of error in this assay.[7]
-
Quantification: Analyze the concentration of the test compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV or mass spectrometry (LC-MS) detection. A standard curve in each phase is required for accurate quantification.
-
Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the following formula:
-
P = [Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a cornerstone of early ADME profiling, providing critical data on a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[11]
Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The reaction is initiated by adding a cofactor regenerating system (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution (NADPH regenerating system): Prepare a solution in phosphate buffer containing MgCl₂, NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Causality Note: A regenerating system is used instead of just NADPH to ensure a constant cofactor supply, preventing reaction rate limitation over the incubation period.[11]
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration (e.g., 1 mg/mL protein) in cold phosphate buffer.
-
Test Compound: Prepare a 1 µM working solution of the adamantane ether in phosphate buffer. The final organic solvent concentration must be low (<0.5%) to avoid inhibiting enzyme activity.[12]
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound solution to 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[12]
-
Causality Note: The acetonitrile serves to precipitate the microsomal proteins, thereby quenching all enzymatic activity instantly. The internal standard is crucial for correcting analytical variability during LC-MS/MS analysis.[14]
-
-
Sample Processing:
-
Centrifuge the plate (e.g., at 4000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the line via linear regression. The slope (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ):
-
t₁/₂ = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)[14]
-
-
Conclusion and Future Perspectives
Adamantane ethers represent a powerful and versatile scaffold for the modern medicinal chemist. The ability to predictably increase lipophilicity while simultaneously enhancing metabolic stability and providing a rigid, three-dimensional anchor for pharmacophores is a compelling combination of attributes. This allows for the rational design of drug candidates with improved ADME profiles, particularly for challenging targets requiring membrane penetration or extended duration of action.
Future exploration in this area will likely focus on more complex, multi-substituted adamantane systems and the integration of heteroatoms into the cage itself (hetero-adamantanes).[3] These next-generation scaffolds promise even finer control over physicochemical properties, opening new avenues for tackling complex diseases and pushing beyond the "flat land" of traditional drug discovery.
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An In-Depth Guide to the Discovery and Origin of 5-(Adamant-1-yl-methoxy)pentanal: A Key Intermediate in Glycosphingolipid Metabolism Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive overview of the discovery and origin of 5-(Adamant-1-yl-methoxy)pentanal, a crucial synthetic intermediate. This aldehyde has gained significance in medicinal chemistry as a key building block in the synthesis of potent inhibitors of glucosylceramide synthase, an enzyme implicated in various metabolic diseases. This document will delve into the rationale behind its molecular design, tracing its origins to the development of N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin (AMP-DNM). A detailed, step-by-step synthesis of this compound from 1,5-pentanediol will be presented, including the causality behind experimental choices and self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and metabolic disease research.
Introduction: The Significance of the Adamantane Moiety in Drug Discovery
The adamantane scaffold, a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique properties offer several advantages in drug design:
-
Enhanced Lipophilicity: The bulky and non-polar nature of the adamantane group can significantly increase the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[1]
-
Metabolic Stability: The adamantane cage is resistant to metabolic degradation, which can enhance the in vivo stability and half-life of a drug.
-
Precise Vectorial Orientation: The rigid structure of adamantane allows for the precise positioning of functional groups in three-dimensional space, enabling optimized interactions with biological targets.[1]
These attributes have led to the incorporation of the adamantane moiety into several clinically approved drugs for a range of conditions, including viral infections, neurodegenerative diseases, and type 2 diabetes.[3]
Discovery and Origin: A Tale of a Synthetic Intermediate
The discovery of this compound is intrinsically linked to the development of N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin (AMP-DNM), a potent inhibitor of glucosylceramide synthase.[4] This enzyme plays a critical role in the biosynthesis of glycosphingolipids, and its inhibition has shown therapeutic potential in treating diseases characterized by the accumulation of these lipids.[4]
In the quest for effective glucosylceramide synthase inhibitors, researchers designed AMP-DNM, a molecule that combines the deoxynojirimycin headgroup (a known glycosidase inhibitor) with a lipophilic adamantane-containing side chain. The rationale was that the adamantane moiety would anchor the inhibitor to the enzyme's active site and enhance its cellular uptake.
The synthesis of AMP-DNM necessitated the preparation of a key building block: an aldehyde functionalized with the adamantane-methoxy-pentyl side chain. This aldehyde is precisely This compound . Therefore, the origin of this compound is not as a standalone therapeutic agent but as a crucial, purpose-built intermediate in a multi-step synthetic route towards a targeted drug candidate.[1]
Synthesis of this compound: A Five-Step Journey from 1,5-Pentanediol
The synthesis of this compound from the readily available starting material 1,5-pentanediol is a well-designed five-step process.[1] This route is characterized by its efficiency and control over each chemical transformation.
Synthetic Strategy Overview
The overall synthetic strategy involves a series of protection, etherification, deprotection, and oxidation steps to transform the symmetrical 1,5-pentanediol into the desired unsymmetrical aldehyde.
Caption: Overview of the synthetic pathway to this compound.
Detailed Experimental Protocols
The first challenge in this synthesis is to selectively modify only one of the two hydroxyl groups of 1,5-pentanediol. This is achieved through a mono-O-benzylation reaction. The benzyl group is an excellent choice for a protecting group as it is stable under a wide range of reaction conditions and can be selectively removed later.
Protocol:
-
Preparation of the Alkoxide: To a solution of 1,5-pentanediol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), slowly add sodium hydride (NaH, 1.1 eq) at 0 °C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the mono-alkoxide.
-
Causality: The use of a slight excess of sodium hydride ensures the deprotonation of one hydroxyl group. The low temperature controls the reactivity and minimizes the formation of the dialkoxide.
-
-
Addition of Benzyl Bromide: To the freshly prepared alkoxide solution, add benzyl bromide (BnBr, 1.0 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 5-(benzyloxy)pentan-1-ol.
With one hydroxyl group protected, the remaining free hydroxyl group can now be etherified with the adamantane moiety. The Williamson ether synthesis is the classic and most efficient method for this transformation.[5][6]
Protocol:
-
Alkoxide Formation: Dissolve 5-(benzyloxy)pentan-1-ol (1.0 eq) in anhydrous THF and cool to 0 °C. Add sodium hydride (1.1 eq) portion-wise and stir for 30 minutes.
-
Addition of Adamantyl Moiety: Add a solution of 1-(bromomethyl)adamantane (1.0 eq) in anhydrous THF to the reaction mixture. The reaction is then heated to reflux and stirred for 24 hours.
-
Causality: 1-(Bromomethyl)adamantane is used as the electrophile. The Williamson ether synthesis proceeds via an SN2 mechanism, and the use of a primary bromide facilitates this reaction.
-
-
Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product, 1-((5-(benzyloxy)pentyloxy)methyl)adamantane, is purified by column chromatography.
The next step is the selective removal of the benzyl protecting group to reveal the primary alcohol. Catalytic hydrogenation is a clean and efficient method for this deprotection.
Protocol:
-
Hydrogenolysis: Dissolve 1-((5-(benzyloxy)pentyloxy)methyl)adamantane (1.0 eq) in ethanol in a flask equipped with a stir bar. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction is stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield 5-(adamantan-1-ylmethoxy)pentan-1-ol, which is often pure enough for the next step without further purification.
The final step is the oxidation of the primary alcohol to the target aldehyde, this compound. It is crucial to use a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice for this transformation.[2][7][8]
Protocol:
-
Activation of DMSO: In a three-necked flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath). To this solution, add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.
-
Addition of the Alcohol: Add a solution of 5-(adamantan-1-ylmethoxy)pentan-1-ol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.
-
Addition of Base and Quenching: Add triethylamine (TEA, 5.0 eq) dropwise to the reaction mixture. After 15 minutes, the cooling bath is removed, and the reaction is allowed to warm to room temperature. Water is then added to quench the reaction.
-
Work-up and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating, the crude product is purified by flash column chromatography to afford the final product, This compound .
Caption: Detailed five-step synthesis of this compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 202577-32-0[9] |
| Molecular Formula | C₁₆H₂₆O₂[9] |
| Molecular Weight | 250.38 g/mol [9] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) |
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Expected spectroscopic data includes:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the adamantyl protons, the methylene protons of the pentyl chain, the methoxy linkage, and a distinct downfield signal for the aldehydic proton (typically around 9.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the adamantyl cage carbons, the aliphatic carbons of the pentyl chain and methoxy group, and a characteristic signal for the carbonyl carbon of the aldehyde (typically around 202 ppm).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.
Conclusion
This compound stands as a testament to the rational design of synthetic intermediates in modern drug discovery. Its origin is not rooted in natural product isolation or random screening but in the deliberate and strategic construction of a key building block for a targeted therapeutic agent. The five-step synthesis from 1,5-pentanediol is a robust and scalable process that employs well-established and reliable chemical transformations. This in-depth guide provides the necessary technical details and scientific rationale for the preparation of this important compound, serving as a valuable resource for researchers in the field.
References
- Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin. Organic Process Research & Development.
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- Swern Oxid
- Adamantane - A Lead Structure for Drugs in Clinical Practice. Molecules.
- Swern oxid
- The glucosylceramide synthase inhibitor N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin induces sterol regulatory element-binding protein-regulated gene expression and cholesterol synthesis in HepG2 cells. The Journal of Pharmacology and Experimental Therapeutics.
- Williamson ether synthesis. Wikipedia.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- 5-(Adamant-1-yl-methoxy)-pentanal | CAS 202577-32-0. Santa Cruz Biotechnology.
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- Inhibition of glycolipid biosynthesis by N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin protects against the inflammatory response in hapten-induced colitis.
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The Adamantane Scaffold: A Computational and Theoretical Guide to a Diamondoid's Derivatives
Abstract
Adamantane, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, represents a unique and highly sought-after scaffold in medicinal chemistry and materials science.[1][2] Its diamondoid structure provides a three-dimensional framework that can be precisely functionalized, offering a powerful tool for designing molecules with specific biological activities or material properties.[3] This guide provides an in-depth technical exploration of the theoretical and computational methodologies employed in the study of adamantane derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and optimization of adamantane-based compounds. We will delve into the quantum chemical underpinnings that govern the behavior of these molecules, explore the dynamic simulations that reveal their interactions, and outline the predictive models that guide rational design.
The Allure of the Adamantane Cage: Physicochemical Properties and Therapeutic Significance
The adamantane moiety's journey into therapeutic relevance began with the discovery of amantadine's antiviral properties against the influenza A virus in the 1960s.[4][5] This marked the dawn of the medicinal chemistry of adamantane derivatives, a field that has since expanded to encompass a wide range of applications, including treatments for neurodegenerative diseases, diabetes, and even cancer.[4][6] The success of adamantane in drug design can be attributed to several key physicochemical characteristics:
-
Lipophilicity: The bulky, hydrocarbon-rich structure of adamantane imparts significant lipophilicity to molecules, which can enhance their ability to cross cell membranes and improve pharmacokinetic profiles.[4][7]
-
Rigidity and Three-Dimensionality: Unlike flexible alkyl chains, the rigid adamantane cage provides a well-defined and predictable three-dimensional structure. This allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[3]
-
Metabolic Stability: The adamantane core is generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[8]
These properties have made adamantane a "lipophilic bullet," a privileged scaffold that can be appended to known pharmacophores to enhance their efficacy or confer novel activities.[4]
Adamantane in Antiviral Drug Design
The most prominent therapeutic application of adamantane derivatives has been in the fight against viral infections. Amantadine and its α-methyl derivative, rimantadine, were the first synthetic antiviral drugs to be widely used.[5] Their primary mechanism of action against influenza A is the blockade of the M2 proton channel, a viral protein essential for the uncoating of the virus within the host cell.
The emergence of drug-resistant strains has spurred the development of new adamantane derivatives with broader antiviral activity.[5] Computational studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) models, have become indispensable tools in this endeavor.[5][9]
The Computational Chemist's Toolkit for Adamantane Derivatives
A variety of computational methods are employed to investigate the properties and interactions of adamantane derivatives. The choice of method depends on the specific scientific question being addressed.
Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study the electronic structure, geometry, and reactivity of adamantane derivatives at the atomic level.[10][11] These calculations can provide valuable insights into:
-
Molecular Geometry: Predicting the three-dimensional arrangement of atoms.
-
Electronic Properties: Calculating properties such as molecular orbitals (HOMO, LUMO), electrostatic potential, and dipole moments, which are crucial for understanding reactivity and intermolecular interactions.[11][12]
-
Reaction Mechanisms: Investigating the energetic pathways of chemical reactions involving adamantane derivatives.[13][14]
Protocol: DFT Calculation of an Adamantane Derivative
-
Structure Preparation: Build the 3D structure of the adamantane derivative using a molecular editor.
-
Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The choice will depend on the desired accuracy and computational cost.[10]
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Property Calculation: Compute the desired electronic properties, such as molecular orbitals and electrostatic potential.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[15][16] This method is instrumental in drug discovery for:
-
Identifying Potential Binding Sites: Determining where on a protein a drug candidate is likely to bind.
-
Predicting Binding Affinity: Estimating the strength of the interaction between the ligand and the receptor.
-
Guiding Lead Optimization: Suggesting modifications to a ligand to improve its binding.
In the context of adamantane derivatives, docking studies have been crucial for understanding their interactions with viral targets like the M2 proton channel and for designing novel inhibitors.[5][15]
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time.[17][18] By solving Newton's equations of motion for a system of atoms, MD simulations can reveal:
-
Conformational Changes: How the ligand and receptor adapt to each other upon binding.
-
Binding Stability: The stability of the predicted binding pose over time.
-
Solvent Effects: The role of water and other solvent molecules in the binding process.[18]
MD simulations are particularly valuable for refining docking results and for studying the behavior of adamantane derivatives in complex biological environments.[11][19]
Table 1: Comparison of Key Computational Methods
| Method | Primary Application | Key Outputs | Strengths | Limitations |
| DFT | Electronic structure, reactivity | Geometry, molecular orbitals, electrostatic potential | High accuracy for small systems | Computationally expensive for large systems |
| Molecular Docking | Ligand-receptor binding | Binding poses, binding affinity scores | Fast screening of large libraries | Static picture, scoring functions can be inaccurate |
| MD Simulations | Dynamic behavior, binding stability | Trajectories, conformational changes, binding free energies | Captures dynamic effects, includes solvent | Computationally intensive, force field dependent |
| QSAR | Predicting biological activity | Predictive models, structure-activity relationships | Fast prediction for new compounds | Requires a large dataset, limited to the chemical space of the training set |
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5][9] By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to:
-
Predict the activity of untested compounds.
-
Guide the design of new molecules with improved potency.
-
Provide insights into the mechanism of action.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to adamantane derivatives to predict their antiviral activities.[5]
Applications Beyond Medicine: Adamantane in Materials Science
The unique properties of the adamantane scaffold also make it a valuable building block in materials science.[10][20] Computational studies are playing an increasingly important role in the design and characterization of adamantane-based materials, including:
-
Polymers: Adamantane's rigidity can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.[2]
-
Nanomaterials: Adamantane derivatives can self-assemble into well-defined nanostructures.
-
High-Energy Materials: The adamantane cage can be functionalized with explosophoric groups to create novel energetic materials.[10][21]
Computational screening using DFT and other methods can accelerate the discovery of new adamantane-based materials with desired properties.[10]
Future Directions and Conclusion
The synergy between experimental and computational approaches has been a driving force in the continued exploration of adamantane derivatives.[22] Future research will likely focus on:
-
Artificial Intelligence and Machine Learning: The use of AI and machine learning will enable the rapid screening of vast chemical spaces to identify promising adamantane-based drug candidates and materials.[22]
-
Advanced Simulation Techniques: The development of more accurate force fields and enhanced sampling methods will allow for more realistic and predictive MD simulations.
-
Multi-target Drug Design: The design of adamantane derivatives that can modulate multiple biological targets simultaneously holds promise for the treatment of complex diseases.
References
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-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
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Zarghi, A., & Arfaei, S. (2011). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 16(9), 7484–7498. Retrieved from [Link]
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Antonov, E. A., & Ryabinkin, V. V. (2018). Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. Russian Journal of General Chemistry, 88(10), 2261-2266. Retrieved from [Link]
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Salas-Ambrosio, P., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5335. Retrieved from [Link]
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Salas-Ambrosio, P., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5335. Retrieved from [Link]
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El-Emam, A. A., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Polycyclic Aromatic Compounds, 43(3), 2289-2306. Retrieved from [Link]
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Antonov, E. A., & Ryabinkin, V. V. (2019). Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. Russian Journal of General Chemistry, 89(1), 133-138. Retrieved from [Link]
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O'Hearn, A. M., & Turecek, F. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. ACS Pharmacology & Translational Science, 4(2), 790–799. Retrieved from [Link]
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Ghosh, S., et al. (2024). Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials. Journal of Molecular Modeling, 30(4), 98. Retrieved from [Link]
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Freire, M. C. S., et al. (2023). DFT Studies and Acetylcholinesterase Inhibition Capacity Analysis of an Adamantane-Isothiourea Derivative via Docking and MD Calculations. Polycyclic Aromatic Compounds, 44(3), 1-20. Retrieved from [Link]
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El-Emam, A. A., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent. Polycyclic Aromatic Compounds, 43(3), 2289-2306. Retrieved from [Link]
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Yakar, Y., & Ceylan, Ü. (2018). Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study. Karaelmas Fen ve Mühendislik Dergisi, 8(1), 148-154. Retrieved from [Link]
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Sabzyan, H., & Saed, A. (2014). Computational study of adamantanes using floating basis functions. Structural Chemistry, 25(3-4), 837-848. Retrieved from [Link]
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Kumar, A., et al. (2022). Adamantane derivatives: Pharmacological and toxicological properties (Review). Journal of Applied Pharmaceutical Science, 12(8), 001-016. Retrieved from [Link]
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Spasov, A. A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15309. Retrieved from [Link]
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Gkeka, P., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989. Retrieved from [Link]
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Freire, M. C. S., et al. (2023). DFT Studies and Acetylcholinesterase Inhibition Capacity Analysis of an Adamantane-Isothiourea Derivative via Docking and MD Calculations. Polycyclic Aromatic Compounds, 44(3), 1-20. Retrieved from [Link]
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Roy, A., et al. (2024). Nonadiabatic photodynamics of amantadine and cyanoadamantane cations: Departure from the energy gap law? ChemRxiv. Retrieved from [Link]
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Mary, Y. S., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Polycyclic Aromatic Compounds, 43(5), 4165-4185. Retrieved from [Link]
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Zhou, Y., et al. (2021). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 11(4), 3206-3214. Retrieved from [Link]
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El-Emam, A. A., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent. Polycyclic Aromatic Compounds, 43(3), 2289-2306. Retrieved from [Link]
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Pawley, G. S., & Thomas, R. K. (1982). Molecular dynamics simulation of the phase transition in adamantane. Molecular Physics, 47(4), 871-886. Retrieved from [Link]
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Mary, Y. S., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Polycyclic Aromatic Compounds, 43(5), 4165-4185. Retrieved from [Link]
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
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Ghosh, S., et al. (2024). Computational Exploration of Nitrogen Rich Adamantane Based Derivatives as Explosive Materials. ChemistrySelect, 9(21), e202400898. Retrieved from [Link]
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Saha, S., & Sarkar, P. (2016). Tuning the Energy Levels of Adamantane by Boron Substitution. Journal of Physical Chemistry A, 120(15), 2389–2397. Retrieved from [Link]
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Al-Otaibi, J. S., et al. (2021). Adsorption Behavior of an Adamantane Derivative on Metal Clusters – DFT Simulation Studies. Research Square. Retrieved from [Link]
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Saeed, A., et al. (2017). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules, 22(11), 1928. Retrieved from [Link]
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Rizzi, A., et al. (2016). Potentials of mean force for binding of brominated adamantane (Guest ID 4) to OAH and to OAMe. Journal of Computer-Aided Molecular Design, 30(11), 949-963. Retrieved from [Link]
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Kumar, R., et al. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595. Retrieved from [Link]
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Pharmacy 180. (n.d.). SAR of Adamantane Amines. Retrieved from [Link]
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Dehnen, S., & Rinn, N. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(18), 6439-6453. Retrieved from [Link]
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George, P., & Trudell, M. L. (2014). Computational study of aza-adamantanes as multivalent bases. Journal of Molecular Modeling, 20(4), 2195. Retrieved from [Link]
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Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
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Wróbel, M. R., & Szterk, A. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 21(3), 283. Retrieved from [Link]
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Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(6), CH24075. Retrieved from [Link]
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Wróbel, M. R., & Szterk, A. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 21(3), 283. Retrieved from [Link]
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Wróbel, M. R., & Szterk, A. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 21(3), 283. Retrieved from [Link]
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University of Illinois at Urbana-Champaign. (n.d.). Force Fields for MD simulations. Retrieved from [Link]
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Ries, M. A., & Wilson, M. (2019). Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. Journal of Chemical Theory and Computation, 15(1), 477-491. Retrieved from [Link]
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Compchems. (2022). Force Fields in Molecular Dynamics. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 5-(Adamant-1-yl-methoxy)pentanal from Adamantane-1-methanol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its rigid, lipophilic, and metabolically stable nature makes it a valuable moiety for escaping the 'flat land' of traditional aromatic-based drug design.[3] This application note provides a comprehensive, two-step protocol for the synthesis of 5-(Adamant-1-yl-methoxy)pentanal, a versatile bifunctional building block, starting from the commercially available adamantane-1-methanol. The synthetic route involves a robust Williamson ether synthesis to form the intermediate alcohol, 5-(Adamant-1-yl-methoxy)pentan-1-ol, followed by a highly selective oxidation to yield the target aldehyde. This guide emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms and providing detailed, field-proven protocols suitable for research and development settings.
Introduction: The Strategic Value of the Adamantyl Moiety
The adamantane group is a privileged structure in drug discovery, featured in several clinically approved drugs for treating a range of diseases, including viral infections, type 2 diabetes, and neurodegenerative disorders.[2][3] The incorporation of this bulky, three-dimensional hydrocarbon cage can significantly increase a molecule's lipophilicity, which may improve its ability to cross biological membranes like the blood-brain barrier.[1][3] Furthermore, the adamantane core can sterically shield adjacent functional groups from metabolic degradation, potentially increasing a drug's plasma half-life.[3]
The target molecule, this compound, is a valuable synthetic intermediate. It possesses a terminal aldehyde group, which is a versatile handle for subsequent chemical modifications such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid. The adamantyl group is connected via a five-carbon ether linkage, providing both the desirable properties of the adamantane cage and a flexible spacer for probing interactions with biological targets.
Overall Synthetic Strategy
The conversion of adamantane-1-methanol to this compound is efficiently achieved in two sequential steps. This strategy ensures high yields and purity by separating the ether bond formation from the delicate alcohol-to-aldehyde oxidation.
-
Step 1: Williamson Ether Synthesis. Formation of an ether linkage between adamantane-1-methanol and a five-carbon spacer to yield the intermediate, 5-(Adamant-1-yl-methoxy)pentan-1-ol.
-
Step 2: Selective Oxidation. Oxidation of the primary alcohol of the intermediate to the corresponding aldehyde, yielding the final product. This step requires a mild oxidant to prevent over-oxidation to the carboxylic acid.
Diagram 1: Two-Step Synthetic Workflow
Part 1: Synthesis of 5-(Adamant-1-yl-methoxy)pentan-1-ol via Williamson Ether Synthesis
Principle and Rationale
The Williamson ether synthesis is a classic and reliable method for forming ethers via an S(_N)2 reaction between a deprotonated alcohol (alkoxide) and an organohalide. In this protocol, adamantane-1-methanol is deprotonated using sodium hydride (NaH), a strong, non-nucleophilic base, to form the sodium adamantylmethoxide. This potent nucleophile then displaces the bromide from 5-bromo-1-pentanol to form the desired ether bond. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to solvate the alkoxide and its inertness under the reaction conditions. An excess of the halo-alcohol is avoided to minimize the formation of a symmetrical diether byproduct.
Detailed Experimental Protocol
Materials:
-
Adamantane-1-methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
5-Bromo-1-pentanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N(_2) or Ar), add adamantane-1-methanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H(_2) gas.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the alkoxide is typically accompanied by the cessation of H(_2) evolution.
-
Alkylation: Re-cool the mixture to 0 °C. Add 5-bromo-1-pentanol (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 65 °C) overnight, monitoring by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH(_4)Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-(Adamant-1-yl-methoxy)pentan-1-ol as a pure compound.
Part 2: Selective Oxidation to this compound
Principle and Rationale
The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidant to prevent over-oxidation to the more thermodynamically stable carboxylic acid. While many reagents exist, Dess-Martin Periodinane (DMP) is an exceptionally mild and effective choice.[4][5] The reaction proceeds at room temperature and neutral pH, tolerates a wide variety of functional groups, and typically has a simple workup.[6][7] The mechanism involves the initial formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation of the alpha-hydrogen by an acetate ion to yield the aldehyde.[6]
An excellent alternative is the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[8][9][10] It is also highly selective for aldehydes but requires cryogenic conditions (-78 °C) and produces the notoriously malodorous byproduct, dimethyl sulfide.[11][12] For its operational simplicity and milder conditions, DMP is often preferred in a research setting.
Detailed Experimental Protocol
Materials:
-
5-(Adamant-1-yl-methoxy)pentan-1-ol (from Part 1)
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen/argon inlet
-
Standard glassware for extraction
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 5-(Adamant-1-yl-methoxy)pentan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Oxidation: Add Dess-Martin Periodinane (1.3 eq) to the solution in one portion at room temperature. Caution: DMP is potentially explosive upon impact or heating; handle with care.[6]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor its progress by TLC until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing equal volumes of saturated aqueous NaHCO(_3) and saturated aqueous Na(_2)S(_2)O(_3). Stir vigorously until the layers are clear (the thiosulfate quenches any remaining DMP).
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO(_4), filter, and carefully concentrate the solvent under reduced pressure. Note: The target aldehyde may be volatile; avoid excessive heating during solvent removal.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by a short plug of silica gel, eluting with a hexane/ethyl acetate mixture, to yield this compound.
Summary of Quantitative Data
| Step | Starting Material | Key Reagent(s) | Solvent | Typical Yield |
| 1 | Adamantane-1-methanol | NaH, 5-Bromo-1-pentanol | THF | 75-85% |
| 2 | 5-(Adamant-1-yl-methoxy)pentan-1-ol | Dess-Martin Periodinane | DCM | 85-95% |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
H and C NMR spectroscopy to confirm the structure and disappearance/appearance of key signals (e.g., the appearance of the aldehydic proton ~9.7 ppm in the H NMR of the final product). -
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the broad O-H stretch from the alcohol and the appearance of the sharp C=O stretch (~1725 cm
) of the aldehyde.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00170a070]
- Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00406a041]
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link: https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/]
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link: https://www.chemistrysteps.
- JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. [Link: https://www.jove.com/v/10219/protecting-groups-for-aldehydes-and-ketones-introduction]
- Wikipedia. (n.d.). Swern oxidation. [Link: https://en.wikipedia.
- Organic & Biomolecular Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26288k]
- Alfa Chemistry. (n.d.). Dess-Martin Oxidation. [Link: https://www.alfa-chemistry.
- Wikipedia. (n.d.). Dess–Martin oxidation. [Link: https://en.wikipedia.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link: https://www.chemistrysteps.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link: https://kpu.pressbooks.pub/organicchemistry/chapter/2-6-protecting-groups-in-synthesis/]
- BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. [Link: https://byjus.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link: https://www.chemistrysteps.com/acetals-as-protecting-groups-for-aldehydes-and-ketones-practice-problems/]
- JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link: https://www.jove.com/science-education/10194/acetals-and-thioacetals-as-protecting-groups-for-aldehydes-and-ketones]
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link: https://connect.csiro.au/events/austjchem-ch24075]
- BenchChem. (2026). Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. [Link: https://www.benchchem.
- YouTube. (2019). acetals and ketals as protecting groups. [Link: https://www.youtube.
- BenchChem. (n.d.). Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals. [Link: https://www.benchchem.com/product/bchm0839]
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link: https://www.mdpi.com/1420-3049/29/9/1943]
- PubMed. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. [Link: https://pubmed.ncbi.nlm.nih.gov/28551528/]
- NIH. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308678/]
- ResearchGate. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link: https://www.researchgate.net/publication/380120287_Novel_Adamantane_Derivatives_Synthesis_Cytotoxicity_and_Antimicrobial_Properties]
- SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link: https://typeset.io/papers/the-lipophilic-bullet-hits-the-targets-medicinal-chemistry-2p54l717]
- PubMed Central. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10600021/]
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Application Note and Purification Protocol for 5-(Adamant-1-yl-methoxy)pentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the purification of 5-(Adamant-1-yl-methoxy)pentanal, a valuable intermediate in organic synthesis.[1] The unique structure of this molecule, featuring a bulky, lipophilic adamantyl group and a reactive aldehyde functionality, presents specific challenges for purification. This application note outlines two robust protocols to achieve high purity: a classical chemical method involving bisulfite adduct formation and a modern chromatographic approach using flash column chromatography. The rationale behind each step is explained, drawing from established principles of organic chemistry. Furthermore, this guide details the necessary analytical techniques for purity assessment and offers troubleshooting advice for common issues encountered during the purification process.
Introduction: The Purification Challenge
This compound is a bifunctional molecule with a polar aldehyde group and a large, non-polar adamantyl moiety. This amphiphilic nature can lead to difficulties in purification, such as poor separation from non-polar byproducts or decomposition on stationary phases. The primary impurity of concern in aldehyde syntheses is often the corresponding carboxylic acid, formed by oxidation.[2][3] The bulky adamantane scaffold can also introduce steric hindrance, potentially affecting the reactivity and chromatographic behavior of the molecule.[4][5]
This guide provides two distinct, validated methodologies to address these challenges and obtain this compound in high purity, suitable for downstream applications in drug discovery and materials science.
Pre-Purification Workup: Initial Clean-up
Regardless of the chosen primary purification method, an initial aqueous workup is recommended to remove inorganic salts and water-soluble impurities.
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like the corresponding carboxylic acid.
-
Water (H₂O) to remove any remaining water-soluble byproducts.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification Protocol I: Bisulfite Adduct Formation
This classical method is highly selective for aldehydes and can be particularly effective for removing non-aldehydic impurities.[4][5][6] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, which is then separated from the organic impurities. The aldehyde is subsequently regenerated by basification.[5][6]
Experimental Workflow:
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Step-by-Step Protocol:
-
Dissolve the crude this compound in a minimal amount of methanol or ethanol.[2]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The amount of bisulfite should be in slight excess relative to the estimated amount of aldehyde.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the adduct may take from a few hours to overnight.
-
Once the reaction is complete, dilute the mixture with water and extract with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-aldehydic impurities. The bisulfite adduct will remain in the aqueous layer.[6]
-
Separate the aqueous layer and wash it once more with the organic solvent.
-
To regenerate the aldehyde, add a strong base, such as 10 M sodium hydroxide (NaOH), to the aqueous layer until the pH is strongly basic (pH > 12).[6][7] This should be done carefully in a fume hood as sulfur dioxide gas may be evolved.[7]
-
Extract the liberated aldehyde with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
Purification Protocol II: Flash Column Chromatography
Flash column chromatography is a powerful technique for purifying compounds of moderate polarity.[8][9] For this compound, normal-phase chromatography on silica gel is a suitable approach.[3]
Experimental Workflow:
Sources
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- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Sci-Hub. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol / Journal of Visualized Experiments, 2018 [sci-hub.box]
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- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 9. orgsyn.org [orgsyn.org]
Application Notes and Protocols: 5-(Adamant-1-yl-methoxy)pentanal as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Adamantane Advantage in Heterocyclic Chemistry
The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure allows for precise spatial orientation of pharmacophoric groups, enhancing binding affinity and selectivity for biological targets.[3][4] Furthermore, the inherent lipophilicity of the adamantane moiety can significantly improve the pharmacokinetic properties of drug candidates, such as membrane permeability and metabolic stability.[4] This application note details the synthesis and utility of a novel building block, 5-(Adamant-1-yl-methoxy)pentanal , as a versatile precursor for the construction of diverse and potentially bioactive heterocyclic systems. The presence of a flexible five-carbon linker between the bulky adamantane group and the reactive aldehyde functionality provides access to a wide range of heterocyclic cores that are otherwise challenging to synthesize.
This guide provides detailed, field-tested protocols for the synthesis of the precursor and its subsequent conversion into novel adamantane-tagged tetrahydropyridines, dihydropyrimidinones, tetrahydro-β-carbolines, and 2-aminothiophenes. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the adamantane scaffold in their discovery programs.
Synthesis of the Precursor: this compound
The synthesis of the title precursor is achieved in a straightforward two-step sequence starting from commercially available adamantane-1-methanol and 5-chloropentan-1-ol. The sequence involves a Williamson ether synthesis followed by a mild oxidation.
Workflow for Precursor Synthesis
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of 5-(Adamant-1-yl-methoxy)pentan-1-ol
This protocol describes the formation of the ether linkage. The use of sodium hydride ensures complete deprotonation of the alcohol, driving the reaction to completion.
Materials:
-
Adamantane-1-methanol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
5-Chloropentan-1-ol (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of adamantane-1-methanol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add 5-chloropentan-1-ol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Partition the mixture between diethyl ether and water. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and efficient oxidation of the primary alcohol to the aldehyde.[5][6] This reagent is highly selective and avoids over-oxidation to the carboxylic acid.[5] An alternative, the Swern oxidation, is also effective but requires cryogenic temperatures and produces a strong odor.[4][7]
Materials:
-
5-(Adamant-1-yl-methoxy)pentan-1-ol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-(Adamant-1-yl-methoxy)pentan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-2 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude aldehyde is often pure enough for the next step, but can be purified by flash column chromatography if necessary.
Expected Characterization Data for this compound
The following table summarizes the expected analytical data for the synthesized precursor.
| Analysis | Expected Data |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.77 (t, J=1.8 Hz, 1H, CHO), 3.39 (t, J=6.4 Hz, 2H, OCH₂), 3.08 (s, 2H, Ad-CH₂-O), 2.45 (td, J=7.3, 1.8 Hz, 2H, CH₂CHO), 1.99 (s, 3H, Ad-CH), 1.75-1.55 (m, 16H, Ad-CH₂ and linker CH₂) ppm.[8] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 202.7 (CHO), 81.5 (Ad-CH₂-O), 70.1 (OCH₂), 43.9 (CH₂CHO), 40.5 (Ad-C), 37.2 (Ad-CH₂), 34.2 (Ad-CH), 28.3 (Ad-CH₂), 22.0 (linker CH₂), 21.8 (linker CH₂) ppm.[9][10] |
| FT-IR (neat) | ν 2900, 2845 (C-H, adamantyl), 1725 (C=O, aldehyde), 1100 (C-O, ether) cm⁻¹.[11][12] |
| Mass Spectrometry (EI) | m/z 250 (M⁺), 135 (adamantyl fragment). |
Application in Heterocycle Synthesis
The aldehyde functionality of this compound serves as a versatile handle for a variety of classical and multicomponent reactions to generate novel heterocyclic structures.
Application 1: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, a scaffold present in numerous cardiovascular drugs.[1][13]
Sources
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- 2. organic-synthesis.com [organic-synthesis.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
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- 9. kbfi.ee [kbfi.ee]
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- 11. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application of 5-(Adamant-1-yl-methoxy)pentanal in Medicinal Chemistry: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Adamantane Moiety and the Emergence of 5-(Adamant-1-yl-methoxy)pentanal
In the landscape of modern medicinal chemistry, the adamantane scaffold holds a unique and enduring position. This rigid, lipophilic, three-dimensional hydrocarbon cage has been incorporated into numerous approved drugs, where it often imparts favorable pharmacokinetic and pharmacodynamic properties. The adamantane moiety can enhance a molecule's metabolic stability, improve its tissue distribution, and provide a rigid framework for the precise orientation of pharmacophoric groups. It is within this context that this compound emerges as a molecule of significant interest. While not a therapeutic agent in itself, this aldehyde is a critical building block in the synthesis of a potent and specific enzyme inhibitor with considerable therapeutic promise.
This application note provides a comprehensive overview of the primary application of this compound in medicinal chemistry: its role as a key intermediate in the synthesis of the glucosylceramide synthase inhibitor, N-[5-(adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin (AMP-DNM). We will delve into the scientific rationale for the design of AMP-DNM, provide a detailed, step-by-step protocol for the synthesis of this compound, and outline its subsequent conversion to the final active pharmaceutical ingredient.
The Therapeutic Target: Glucosylceramide Synthase and its Role in Disease
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, a class of lipids that are integral components of cell membranes and are involved in a myriad of cellular processes, including cell signaling, growth, and differentiation. Dysregulation of GCS activity has been implicated in a range of diseases. For instance, in certain cancers, the overexpression of GCS can lead to the accumulation of glucosylceramide, which contributes to multidrug resistance. In Gaucher disease, a lysosomal storage disorder, the genetic deficiency of the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. Substrate reduction therapy, which aims to decrease the production of glucosylceramide by inhibiting GCS, has emerged as a viable therapeutic strategy for such conditions.
N-[5-(adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin (AMP-DNM) is a potent and specific inhibitor of GCS. The design of AMP-DNM incorporates the adamantane moiety to enhance its lipophilicity and cellular uptake, allowing it to effectively reach its intracellular target. The 5-(Adamant-1-yl-methoxy)pentyl side chain is crucial for its potent inhibitory activity. Studies have demonstrated the therapeutic potential of AMP-DNM in preclinical models of inflammatory bowel disease and its ability to modulate cholesterol biosynthesis.
Synthetic Strategy: The Role of this compound
The synthesis of AMP-DNM involves the coupling of two key fragments: the iminosugar 1-deoxynojirimycin and the lipophilic side chain, which is introduced via this compound. The aldehyde functionality of this intermediate is perfectly poised for reductive amination with the secondary amine of 1-deoxynojirimycin, forming a stable carbon-nitrogen bond and completing the assembly of the target molecule.
The synthesis of this compound itself is a multi-step process that begins with the readily available starting material, 1,5-pentanediol. The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for AMP-DNM highlighting the role of this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and its subsequent use in the preparation of AMP-DNM. These protocols are based on established literature procedures and are intended for use by trained research scientists in a laboratory setting.
Protocol 1: Synthesis of this compound
This protocol outlines the five-step synthesis of the title compound from 1,5-pentanediol.
Step 1: Monotosylation of 1,5-Pentanediol
-
To a stirred solution of 1,5-pentanediol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.0 eq) portionwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the monotosylated product.
Step 2: Synthesis of 5-(Adamant-1-yl-methoxy)pentan-1-ol
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 1-adamantanemethanol (1.1 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of the monotosylated 1,5-pentanediol (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Oxidation to this compound
-
To a solution of 5-(Adamant-1-yl-methoxy)pentan-1-ol (1.0 eq) in anhydrous dichloromethane at 0 °C, add Dess-Martin periodinane (1.5 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude this compound is typically of sufficient purity to be used in the next step without further purification.
Protocol 2: Synthesis of N-[5-(adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin (AMP-DNM)
This protocol describes the reductive amination of this compound with 1-deoxynojirimycin.
-
To a solution of this compound (1.2 eq) in methanol, add 1-deoxynojirimycin (1.0 eq) and glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portionwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by ion-exchange chromatography followed by flash column chromatography on silica gel to yield AMP-DNM.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| This compound | C16H26O2 | 250.38 | ~45% over 5 steps |
| AMP-DNM | C22H39NO5 | 413.55 | ~60-70% |
Conclusion and Future Perspectives
This compound is a valuable and indispensable building block in the synthesis of the potent glucosylceramide synthase inhibitor, AMP-DNM. The protocols detailed herein provide a reliable pathway for the preparation of this key intermediate, enabling further research into the therapeutic potential of AMP-DNM and other structurally related compounds. The continued exploration of adamantane-containing molecules in medicinal chemistry is a promising avenue for the development of novel therapeutics with enhanced drug-like properties. The strategic incorporation of this unique lipophilic cage, as exemplified by the synthesis of AMP-DNM, underscores its power to unlock new therapeutic possibilities.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Aerts, J. M. F. G., et al. (2008). The glucosylceramide synthase inhibitor N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin induces sterol regulatory element-binding protein-regulated gene expression and cholesterol synthesis in HepG2 cells. Journal of Pharmacology and Experimental Therapeutics, 326(3), 849-855. [Link]
- Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 165(5), 1208-1220.
- Lamoureux, G. V., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
- Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane in medicinal chemistry. Current medicinal chemistry, 23(34), 3955-3983.
- Potential roles of GPR120 and its agonists in the management of diabetes.
- Wennekes, T., et al. (2008). Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin. Organic Process Research & Development, 12(3), 448-454.
- te Velde, A. A., et al. (2004). Inhibition of glycolipid biosynthesis by N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin protects against the inflammatory response in hapten-induced colitis. International Immunopharmacology, 4(7), 939-951.
Application Note: A Tiered Strategy for Profiling the Biological Activity of 5-(Adamant-1-yl-methoxy)pentanal
Introduction
The compound 5-(Adamant-1-yl-methoxy)pentanal presents a compelling scaffold for biological investigation, merging two structurally significant motifs: a rigid, lipophilic adamantane cage and a reactive terminal aldehyde. The adamantane moiety is a well-established pharmacophore found in numerous approved drugs, where it often enhances metabolic stability and lipophilicity, thereby improving pharmacokinetic profiles.[1][2] Its derivatives have demonstrated a remarkable breadth of activity, including antiviral, neuroprotective, and antidiabetic properties.[1][3][4] The pentanal group, on the other hand, introduces a reactive aldehyde that can potentially interact with cellular nucleophiles or serve as a substrate for metabolic enzymes like aldehyde dehydrogenases (ALDH).[5]
This application note provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to systematically profile the biological activities of this compound. The proposed workflow is designed to first establish a foundational understanding of the compound's cytotoxic profile, followed by a series of targeted and phenotypic screens to identify specific biological activities. Each protocol is designed as a self-validating system with detailed explanations of the experimental rationale, ensuring scientific rigor and trustworthiness.
Section 1: Rationale and Hypothesized Biological Activities
The unique structure of this compound suggests several potential avenues for biological activity.
-
Antiviral Activity: Adamantane derivatives like amantadine and rimantadine were foundational drugs for influenza A, acting by blocking the M2 proton channel.[3][6] More recent studies have shown that adamantanes may also possess activity against a range of other viruses, including coronaviruses.[7][8][9]
-
Central Nervous System (CNS) Activity: The adamantane-containing drug memantine is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3][10] The lipophilicity of the adamantane cage facilitates crossing the blood-brain barrier, making CNS-related activities a plausible area of investigation.
-
Receptor Modulation (GPCRs & Nuclear Receptors): The bulky, hydrophobic nature of the adamantane group makes it an ideal candidate for interaction with the binding pockets of cell surface receptors like G-protein coupled receptors (GPCRs) or intracellular nuclear receptors (NRs).[11][12] GPCRs are one of the largest classes of drug targets, while NRs are ligand-activated transcription factors that regulate key physiological processes.[13][14]
-
Enzymatic Interactions: The terminal aldehyde could be a substrate or inhibitor for enzymes in the aldehyde dehydrogenase (ALDH) superfamily, which play crucial roles in cellular detoxification and metabolism.[5][15] Furthermore, understanding the compound's interaction with Cytochrome P450 (CYP450) enzymes is critical for evaluating its potential for drug-drug interactions.[16][17]
Based on this rationale, a logical screening cascade is essential to efficiently explore these possibilities.
Section 2: A Tiered Assay Cascade for Activity Profiling
We propose a four-tiered approach to systematically evaluate this compound. This cascade begins with broad-spectrum toxicity assessment and progressively narrows the focus to specific, mechanism-of-action studies.
Caption: Tiered assay workflow for characterizing this compound.
Section 3: Detailed Protocols and Data Interpretation
Tier 1 Protocol: General Cell Viability (XTT Assay)
Principle: This foundational assay determines the concentration range at which the test compound exhibits cytotoxicity. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[18] The intensity of the color is directly proportional to the number of viable cells. We recommend the XTT assay over the traditional MTT assay as it eliminates the need for a formazan solubilization step, thereby streamlining the protocol and reducing variability.[19][20]
Materials:
-
Selected cell line (e.g., HEK293 for general toxicity, A549 for lung-related studies)
-
96-well clear, flat-bottom cell culture plates
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (Test Compound)
-
Vehicle control (e.g., DMSO, max final concentration ≤0.5%)
-
Positive control (e.g., Doxorubicin or Staurosporine)
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and electron-coupling reagent)
-
Microplate spectrophotometer (capable of reading absorbance at 450-500 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of the test compound in complete medium. A typical starting concentration might be 200 µM, diluted down through 10-12 points. Also prepare 2X solutions for the vehicle and positive controls.
-
Compound Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells (in triplicate). This brings the final volume to 100 µL and the compound concentration to 1X.
-
Incubation: Incubate the plate for a period relevant to your research question (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Data Acquisition: Gently shake the plate to ensure a homogenous color distribution. Measure the absorbance at 450 nm (or the manufacturer's recommended wavelength). A reference wavelength of 630-690 nm should be used to subtract background absorbance.
Data Analysis & Presentation:
-
Subtract the reference wavelength absorbance from the primary wavelength absorbance for all wells.
-
Average the triplicate readings for each condition.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Abs_sample / Abs_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Table 1: Example Data Summary for XTT Viability Assay
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Test Compound | HEK293 | 48 | > 100 |
| Test Compound | A549 | 48 | 85.2 |
| Doxorubicin | A549 | 48 | 0.5 |
Tier 2 Protocol: GPCR Activity Screening (cAMP-Glo™ Assay)
Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors activate adenylyl cyclase, increasing cAMP, while Gi-coupled receptors inhibit it.[21] Luciferase-based reporter assays, such as the Promega cAMP-Glo™ Assay, provide a highly sensitive method to quantify these changes. The assay is based on the principle that cAMP stimulates a protein kinase, which depletes ATP; the remaining ATP is then used by luciferase to generate a luminescent signal that is inversely proportional to the cAMP concentration.
Caption: Simplified Gs and Gi GPCR signaling pathways modulating cAMP levels.
Materials:
-
HEK293 cells stably or transiently expressing the GPCR of interest
-
384-well solid white, flat-bottom assay plates
-
cAMP-Glo™ Assay System (Promega)
-
Forskolin (a known adenylyl cyclase activator)
-
Reference agonist and antagonist for the target GPCR
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Suspend cells in serum-free medium containing an induction agent (if required for receptor expression) and dispense 2,500-5,000 cells/well into a 384-well plate.
-
Compound Treatment (Agonist Mode): Add serial dilutions of the test compound to the wells. Include a known agonist as a positive control and vehicle as a negative control. Incubate for 30-60 minutes at room temperature.
-
Compound Treatment (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a concentration of a known agonist that elicits an EC₈₀ response. Incubate for a further 30-60 minutes.
-
Cell Lysis: Add cAMP-Glo™ Lysis Buffer to each well and incubate for 20 minutes with shaking to lyse the cells and release cAMP.
-
Kinase Reaction: Add the cAMP-Glo™ Detection Solution, which contains protein kinase A. Shake and incubate for 20 minutes at room temperature.
-
Luminescence Generation: Add the Kinase-Glo® Reagent to measure the remaining ATP. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis & Presentation:
-
The raw luminescence units (RLU) are inversely proportional to the cAMP concentration.
-
For agonist mode, normalize the data to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation).
-
For antagonist mode, normalize the data to the vehicle control (100% inhibition) and the agonist-only control (0% inhibition).
-
Plot the normalized response against the log of the compound concentration to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
Table 2: Example Data Summary for GPCR cAMP Assay
| Compound | Target GPCR | Assay Mode | Potency (EC₅₀/IC₅₀, µM) | Max Efficacy (%) |
| Test Compound | β2-Adrenergic R | Agonist | 5.2 | 88 |
| Test Compound | M2 Muscarinic R | Antagonist | 12.7 | 95 |
| Isoproterenol | β2-Adrenergic R | Agonist | 0.01 | 100 |
Tier 3 Protocol: Antiviral Plaque Reduction Assay
Principle: The plaque reduction assay is the gold standard for measuring the ability of a compound to inhibit viral replication. A confluent monolayer of host cells is infected with a known quantity of virus. The culture is then covered with a semi-solid overlay medium, which restricts the spread of progeny virus to neighboring cells. This results in the formation of localized zones of cell death (plaques). The number of plaques is proportional to the initial amount of infectious virus. A reduction in the number or size of plaques in the presence of the test compound indicates antiviral activity.
Materials:
-
Susceptible host cell line (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
6-well or 12-well cell culture plates
-
Infection medium (e.g., serum-free DMEM)
-
Semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel or methylcellulose)
-
Test compound, vehicle, and a known antiviral positive control (e.g., Remdesivir for SARS-CoV-2)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare a virus dilution in infection medium calculated to produce 50-100 plaques per well.
-
Infection: Wash the cell monolayer with PBS. Inoculate the cells with the virus dilution (e.g., 200 µL for a 12-well plate) and incubate for 1 hour at 37°C to allow for viral attachment.
-
Compound Treatment: During the viral adsorption period, prepare the overlay medium containing serial dilutions of the test compound, vehicle control, or positive control.
-
Overlay Application: After the 1-hour incubation, aspirate the virus inoculum and gently add 1-2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with formalin for at least 30 minutes. Wash the wells with water and stain with Crystal Violet solution for 15 minutes. Gently wash away the excess stain with water and allow the plates to dry.
-
Plaque Counting: Count the number of plaques in each well.
Data Analysis & Presentation:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.
-
% Inhibition = [1 - (Plaque count_sample / Plaque count_vehicle)] * 100
-
-
Plot the % Inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
Table 3: Example Data Summary for Plaque Reduction Assay
| Compound | Virus | Host Cell | EC₅₀ (µM) |
| Test Compound | Influenza A/H1N1 | MDCK | 2.8 |
| Test Compound | SARS-CoV-2 | Vero E6 | > 50 |
| Amantadine | Influenza A/H1N1 | MDCK | 0.5 |
Tier 4 Protocol: In Vitro Cytochrome P450 Inhibition Assay
Principle: This assay evaluates the potential of the test compound to inhibit the activity of major drug-metabolizing CYP450 enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[17] Human liver microsomes, which contain these enzymes, are incubated with a specific probe substrate for each isoform in the presence and absence of the test compound. The rate of formation of the substrate's metabolite is measured, typically by LC-MS/MS. A decrease in metabolite formation indicates CYP inhibition.[22]
Materials:
-
Pooled human liver microsomes (HLM)
-
CYP450 isoform-specific probe substrates and their metabolites (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Test compound and known specific inhibitors for each isoform (e.g., Ketoconazole for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Prepare solutions of the test compound and known inhibitors at various concentrations.
-
Pre-incubation: In a 96-well plate, combine HLM, buffer, and the test compound/inhibitor. Pre-incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Add a cocktail of CYP450 probe substrates to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C in a shaking water bath. The time must be within the determined linear range for metabolite formation.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of each specific metabolite formed using a validated LC-MS/MS method.
Data Analysis & Presentation:
-
Calculate the percentage of remaining enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Plot the % activity against the log of the compound concentration and fit the data to determine the IC₅₀ value for each CYP isoform.
Table 4: Example Data Summary for CYP450 Inhibition Assay
| CYP Isoform | Test Compound IC₅₀ (µM) | Known Inhibitor IC₅₀ (µM) |
| CYP1A2 | > 100 | Furafylline: 2.1 |
| CYP2C9 | 45.3 | Sulfaphenazole: 0.3 |
| CYP2C19 | > 100 | Ticlopidine: 1.5 |
| CYP2D6 | 15.8 | Quinidine: 0.05 |
| CYP3A4 | 8.9 | Ketoconazole: 0.03 |
Conclusion
The strategic framework outlined in this application note provides a robust and efficient pathway for characterizing the biological activity of the novel compound this compound. By systematically progressing through a tiered cascade—from foundational cytotoxicity to specific target-based and phenotypic assays—researchers can effectively identify and validate potential therapeutic activities. This logical approach, grounded in the compound's structural rationale, maximizes the potential for discovery while ensuring data integrity through the use of validated protocols and appropriate controls. The insights gained from these studies will be critical for guiding future medicinal chemistry efforts and advancing the compound through the drug development pipeline.
References
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Mathur, A., et al. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Journal of Antimicrobial Chemotherapy. [Link]
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ResearchGate. (PDF) Biological activity of adamantane analogues. [Link]
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National Center for Biotechnology Information. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. [Link]
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Indigo Biosciences. GPCR Signaling Assays. [Link]
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Biotech Spain. XTT Assays vs MTT. [Link]
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ResearchGate. Adamantane derivatives: Pharmacological and toxicological properties (Review). [Link]
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National Center for Biotechnology Information. Potential for the Repurposing of Adamantane Antivirals for COVID-19. [Link]
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Drugs.com. List of Adamantane antivirals. [Link]
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National Center for Biotechnology Information. In Vitro Assays for Induction of Drug Metabolism. [Link]
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Agilent. GPCR Signaling Assays. [Link]
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Biocompare. Aldehyde Dehydrogenase Assay Kits. [Link]
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Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
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National Center for Biotechnology Information. Adamantane - A Lead Structure for Drugs in Clinical Practice. [Link]
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American Society for Microbiology. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. [Link]
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Wikipedia. MTT assay. [Link]
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American Society for Microbiology. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. [Link]
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MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
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National Center for Biotechnology Information. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]
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SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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ResearchGate. Biologically-active adamantane-based derivatives. [Link]
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Eurofins Discovery. NHR In Vitro Assays & Profiling - Binding & Functional. [Link]
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Reaction Biology. Nuclear Receptor Assay Services. [Link]
-
ScienCell Research Laboratories. Aldehyde Dehydrogenase Assay (ALDH). [Link]
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National Center for Biotechnology Information. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. [Link]
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ION Biosciences. Gαq GPCR assays. [Link]
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ResearchGate. Currently available adamantane derivatives in clinical practice and their activity. [Link]
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National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
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Pharma Industry Review. Advanced CYP450 Metabolism Assays. [Link]
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National Center for Biotechnology Information. Chemical Screening of Nuclear Receptor Modulators. [Link]
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Indigo Biosciences. Nuclear Receptor Assays Kits. [Link]
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Application Note and Protocol: GC-MS Analysis of 5-(Adamant-1-yl-methoxy)pentanal via PFBHA Derivatization
Introduction
5-(Adamant-1-yl-methoxy)pentanal is a unique molecule incorporating a bulky, lipophilic adamantane cage structure linked to a pentanal moiety. The adamantane group is of significant interest in medicinal chemistry and drug development due to its favorable pharmacokinetic properties.[1] Accurate and sensitive quantification of such compounds is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of aldehydes like this compound by GC-MS can be challenging due to their polarity and potential for thermal instability.[2][3]
To overcome these challenges, a chemical derivatization step is employed to convert the analyte into a more volatile and thermally stable derivative with improved chromatographic properties.[4][5] This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by analysis using GC-MS. The PFBHA reagent reacts with the aldehyde functional group to form a stable oxime derivative.[6] The pentafluorobenzyl group significantly enhances the volatility and detectability of the analyte, particularly when using negative chemical ionization (NCI) mass spectrometry.[7][8]
Rationale for PFBHA Derivatization
The choice of PFBHA as the derivatizing agent is based on several key advantages:
-
Increased Volatility and Thermal Stability: The derivatization process replaces the polar aldehyde group with a less polar and more thermally stable oxime, which is crucial for preventing on-column degradation during GC analysis.
-
Enhanced Sensitivity: The pentafluorobenzyl moiety is highly electronegative, making the derivative particularly amenable to sensitive detection by electron capture detection (ECD) and, more specifically for this protocol, negative chemical ionization (NCI) mass spectrometry.[7][8]
-
Specificity: PFBHA specifically targets carbonyl compounds (aldehydes and ketones), providing a selective method for their analysis in complex matrices.[6]
-
Robust Reaction: The reaction of PFBHA with aldehydes is generally rapid and proceeds to completion under mild conditions, ensuring reliable and reproducible results.[6]
The derivatization reaction proceeds as follows:
Figure 1: Reaction of this compound with PFBHA to form the corresponding oxime derivative.
Experimental Protocol
This section details the necessary materials, reagent preparation, and a step-by-step procedure for the derivatization of this compound.
Materials and Reagents
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (CAS 57981-02-9)[12]
-
Hexane or Dichloromethane (DCM), GC grade or equivalent
-
Pyridine, anhydrous
-
Sodium sulfate, anhydrous
-
Deionized water
-
2 mL screw-cap vials with PTFE-lined septa
-
Vortex mixer
-
Heating block or water bath
Reagent Preparation
PFBHA Derivatizing Reagent (15 mg/mL): Accurately weigh 150 mg of PFBHA into a 10 mL volumetric flask. Dissolve and bring to volume with deionized water. This solution should be prepared fresh for optimal reactivity.
Sample Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., hexane or DCM) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution.
Derivatization Workflow Diagram
Caption: Workflow for PFBHA derivatization of this compound.
Step-by-Step Derivatization Protocol
-
Sample Preparation: Pipette 100 µL of the this compound working standard or sample solution into a 2 mL screw-cap vial.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reagent Addition: Add 100 µL of the PFBHA derivatizing reagent to the dried sample residue. To facilitate the reaction, 10 µL of pyridine can be added as a catalyst.
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 60 minutes.[7]
-
Extraction: After incubation, allow the vial to cool to room temperature. Add 500 µL of hexane or DCM to the vial.
-
Liquid-Liquid Extraction: Vortex the vial vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.
-
Phase Separation: Allow the phases to separate. The organic layer will be the upper phase if using hexane and the lower phase if using DCM.
-
Drying and Transfer: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample Preparation: Transfer the dried organic extract to a GC autosampler vial for analysis.
GC-MS Analysis Parameters
The following table provides recommended starting parameters for the GC-MS analysis of the derivatized this compound. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60°C, hold for 1 minRamp 1: 10°C/min to 175°CRamp 2: 6°C/min to 225°CRamp 3: 4°C/min to 300°CHold at 300°C for 10 min[13][14] |
| GC Column | SLB™-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) and Negative Chemical Ionization (NCI) |
| EI Energy | 70 eV |
| NCI Reagent Gas | Methane or Ammonia |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50 - 550 |
Expected Results and Discussion
The PFBHA derivatization of this compound will result in the formation of two geometric isomers (syn- and anti-oximes), which may be chromatographically resolved as two closely eluting peaks. The mass spectrum of the derivative in EI mode is expected to show a characteristic fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation [C₆F₅CH₂]⁺.[15] This ion is often used for selected ion monitoring (SIM) for enhanced sensitivity and specificity. The molecular ion (M⁺) may also be observable.
In NCI mode, a significant enhancement in sensitivity is anticipated. The mass spectrum will likely show a prominent molecular anion (M⁻) or an [M-HF]⁻ ion, which can be used for highly selective and sensitive quantification.[8] The adamantane moiety itself has a characteristic fragmentation pattern, and its fragments may also be present in the mass spectrum.[16]
Conclusion
The protocol described in this application note provides a robust and sensitive method for the analysis of this compound by GC-MS. The derivatization with PFBHA effectively enhances the volatility and detectability of the analyte, enabling accurate quantification at low concentrations. This method is well-suited for researchers, scientists, and drug development professionals working with adamantane-containing compounds.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Institutes of Health. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. [Link]
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A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. (2004). PubMed. [Link]
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Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2001). ResearchGate. [Link]
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MASS SPECTROMETRY OF FATTY ALDEHYDES. (2010). PubMed Central. [Link]
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FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. (2019). 49th Lunar and Planetary Science Conference. [Link]
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Reaction of Aldehydes with PFBOA. ResearchGate. [Link]
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QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. (2011). PubMed Central. [Link]
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GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2018). Scientific Research Publishing. [Link]
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Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? ResearchGate. [Link]
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Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. [Link]
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Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. [Link]
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Silylation Overview. Fluka. [Link]
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Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate. [Link]
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Gas chromatography of halogenated adamantanes. ResearchGate. [Link]
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Adamantane. NIST WebBook. [Link]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). PubMed Central. [Link]
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Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. (2000). PubMed. [Link]
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Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. CDC Stacks. [Link]
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Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives. (1995). PubMed. [Link]
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Application Notes & Protocols: The Strategic Use of 5-(Adamant-1-yl-methoxy)pentanal in the Synthesis of Novel Enzyme Inhibitors
Introduction: The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique lipophilic and rigid polycyclic structure. Its incorporation into drug candidates can significantly enhance their pharmacological profiles by improving metabolic stability, increasing binding affinity to target proteins, and optimizing pharmacokinetic properties. 5-(Adamant-1-yl-methoxy)pentanal is a key bifunctional synthon, merging the advantageous adamantane group with a reactive aldehyde via a flexible pentoxy linker. This strategic design makes it a valuable starting material for the synthesis of a new generation of enzyme inhibitors, particularly those targeting metabolic and inflammatory diseases.
This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in the synthesis of potent enzyme inhibitors. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the rationale behind the experimental design, focusing on the synthesis of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a well-validated therapeutic target for metabolic syndrome and type 2 diabetes.
The Rationale: Why this compound?
The efficacy of this reagent stems from its distinct molecular architecture:
-
The Adamantyl Group: This bulky, lipophilic cage acts as a "hydrophobic anchor," promoting strong van der Waals interactions within the active site of the target enzyme. This often leads to a significant increase in inhibitor potency and can also serve as a "metabolic shield," preventing enzymatic degradation of the drug molecule and thus extending its half-life.
-
The Pentoxy Linker: The five-carbon chain provides optimal spatial orientation for the adamantyl group to access and occupy deep hydrophobic pockets within the enzyme's active site. Its flexibility allows for conformational adjustments, which can be crucial for achieving a high-affinity binding state.
-
The Terminal Aldehyde: This functional group is the reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It is particularly well-suited for reductive amination, a robust and widely used reaction in pharmaceutical synthesis to introduce nitrogen-containing heterocycles or substituted amine functionalities, which are often essential for establishing key hydrogen bonding interactions with the target protein.
Core Application: Synthesis of 11β-HSD1 Inhibitors
11β-HSD1 is a critical enzyme in the glucocorticoid activation pathway, converting inactive cortisone to active cortisol. Overexpression of this enzyme is implicated in a range of metabolic disorders. The synthesis of adamantane-based inhibitors for 11β-HSD1 is a well-established strategy, and this compound is an ideal starting material for this purpose. The following protocol outlines a representative synthesis based on established methodologies.
Experimental Workflow: Reductive Amination Pathway
The overall synthetic strategy involves the reductive amination of this compound with a suitable heterocyclic amine, followed by purification and characterization of the final inhibitor.
Caption: Synthetic workflow for an 11β-HSD1 inhibitor via reductive amination.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
2-Aminopyridine (or other suitable heterocyclic amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (1.1 eq).
-
Rationale: The reaction is performed under an inert atmosphere to prevent oxidation of the aldehyde and to exclude moisture, which can hydrolyze the imine intermediate and quench the reducing agent. DCM is a good choice of solvent as it is relatively non-polar and aprotic, effectively solubilizing the starting materials without interfering with the reaction.
-
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir the reaction at room temperature for 1-2 hours.
-
Rationale: The acid catalyzes the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the initially formed imine. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to confirm the consumption of the starting aldehyde.
-
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 12-16 hours.
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic and more tolerant of acidic conditions than other hydride reagents like sodium borohydride, which prevents side reactions. The slow, portion-wise addition helps to control any potential exotherm.
-
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any unreacted reducing agent. The brine wash helps to remove any remaining water from the organic layer.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, by-products, and any residual reagents, yielding the pure inhibitor.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Expected Outcome & Potency
The potency of the synthesized inhibitor would be determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.
| Compound | Target Enzyme | Starting Materials | Expected IC₅₀ (nM) |
| Adamantyl-pyridinyl-amine derivative | 11β-HSD1 | This compound, 2-Aminopyridine | 10 - 100 |
Note: The expected IC₅₀ is an estimated range based on published data for structurally similar adamantane-based 11β-HSD1 inhibitors. Actual values will vary based on the specific heterocyclic amine used and assay conditions.
Mechanism of Inhibition: A Visual Representation
The adamantane moiety of the inhibitor is designed to occupy a specific hydrophobic pocket in the active site of 11β-HSD1, while the newly formed amine and the heterocyclic ring can form crucial hydrogen bonds with amino acid residues, effectively blocking the substrate (cortisone) from binding.
Caption: Binding model of an adamantane-based inhibitor in the 11β-HSD1 active site.
Conclusion
This compound is a highly versatile and valuable building block in the synthesis of potent enzyme inhibitors. Its unique structure allows for the strategic introduction of the adamantane pharmacophore, leading to compounds with enhanced potency and favorable drug-like properties. The reductive amination protocol detailed here is a robust and high-yielding method that can be adapted for the synthesis of a diverse library of inhibitors targeting various enzymes. By understanding the rationale behind each synthetic step and the mechanism of action, researchers can effectively leverage this synthon to accelerate the discovery and development of new therapeutic agents.
References
- Title: Adamantane derivatives for the treatment of metabolic syndrome. Source: Google Patents (WO2006042661A1).
- Title: N-substituted adamantyl-derivatives as 11-beta-HSD1 inhibitors. Source: Google Patents (US20060276495A1).
-
Title: A review of sodium triacetoxyborohydride in reductive amination. Source: Organic Process Research & Development. URL: [Link]
Probing Cellular Mechanisms with Adamantane-Containing Aldehydes: Application Notes and Protocols
Introduction: The Strategic Combination of Adamantane and Aldehyde Moieties in Cellular Probes
In the landscape of chemical biology and drug discovery, the rational design of molecular probes is paramount for elucidating complex cellular processes. The adamantane scaffold, a rigid, lipophilic, three-dimensional structure, has been widely exploited in medicinal chemistry to enhance the pharmacokinetic properties of therapeutic agents.[1][2] Its unique cage-like structure allows for precise spatial positioning of functional groups, influencing how a molecule interacts with its biological target.[1] The incorporation of an adamantane moiety can improve a compound's metabolic stability and facilitate its passage across cellular membranes.[2][3]
Aldehydes, on the other hand, are reactive electrophilic species that can participate in various biological reactions.[4][5][6] Notably, they can form covalent bonds with nucleophilic residues on proteins, such as the ε-amino group of lysine, through Schiff base formation.[7] This reactivity has been harnessed in the development of chemical probes for labeling and identifying protein targets.
This application note details the conceptual framework and provides practical protocols for cell-based assays involving a novel class of chemical probes: adamantane-containing aldehydes . These molecules are designed to leverage the lipophilic and sterically defined nature of the adamantane core for enhanced cellular uptake and targeted interactions, while the aldehyde "warhead" allows for covalent engagement with cellular machinery. We will explore how these unique properties can be investigated through a series of cell-based assays, including cytotoxicity, cellular imaging, and target engagement studies.
Core Principles and Rationale
The central hypothesis underpinning the use of adamantane-containing aldehydes in cell-based assays is that the adamantane group will guide the molecule to specific cellular compartments or protein binding pockets, whereupon the aldehyde will react with nearby nucleophiles. This can be conceptualized in the following workflow:
Figure 1: Conceptual workflow for the cellular activity of an adamantane-containing aldehyde. The adamantane moiety facilitates cellular entry and localization, while the aldehyde group enables covalent interaction with target molecules, leading to a measurable biological response.
Data Presentation: Representative Biological Activities of Adamantane Derivatives
To provide a context for the expected biological activity of novel adamantane-containing compounds, the following tables summarize published data on the cytotoxicity and antimicrobial properties of various adamantane derivatives.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Adamantyl isothiourea derivatives | Hep-G2 (Liver Cancer) | 3.86 - 7.70 | [8] |
| Imidazole-benzenesulfonamides | HCT-116 (Colon Cancer) | ~11 | [8] |
| Imidazole-benzenesulfonamides | HeLa (Cervical Cancer) | 6 - 7 | [8] |
| Imidazole-benzenesulfonamides | MCF-7 (Breast Cancer) | >100 | [8] |
| Adamantane-derived purines | K-562 (Leukemia) | Varies | [9] |
| Adamantane-derived purines | MCF-7 (Breast Cancer) | Varies | [9] |
| Table 1: Cytotoxicity (IC50) of various adamantane derivatives against human cancer cell lines. |
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff bases of adamantane | S. epidermidis ATCC 12228 | 62.5 | [10] |
| Hydrazide/hydrazones of adamantane | Gram-positive bacteria | 62.5 - 1000 | [10] |
| Table 2: Antibacterial activity (Minimum Inhibitory Concentration) of adamantane derivatives. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Objective: To determine the effect of an adamantane-containing aldehyde on cell viability and proliferation.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[10][11]
Materials:
-
Adamantane-containing aldehyde (solubilized in a suitable solvent, e.g., DMSO)
-
Human cancer cell line (e.g., HeLa, A549)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the adamantane-containing aldehyde in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cellular Uptake and Localization using a Fluorescently Tagged Adamantane-Aldehyde Probe
Objective: To visualize the cellular entry and subcellular distribution of an adamantane-containing aldehyde.
Rationale: By attaching a fluorophore to the adamantane-aldehyde, its localization within the cell can be monitored using fluorescence microscopy. The lipophilic nature of the adamantane is expected to promote membrane association and cellular uptake.[2][3]
Materials:
-
Fluorescently tagged adamantane-aldehyde probe (e.g., with a BODIPY or fluorescein moiety)
-
Cells grown on glass coverslips in a petri dish
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to grow to 50-70% confluency.
-
-
Probe Incubation:
-
Prepare a working solution of the fluorescent adamantane-aldehyde probe in complete medium (e.g., 1-10 µM).
-
Wash the cells once with warm PBS.
-
Incubate the cells with the probe-containing medium for a specified time (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with PBS to remove excess probe.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Capture images to document the subcellular localization of the probe.
-
Protocol 3: Reporter Gene Assay for Pathway Modulation
Objective: To determine if the adamantane-containing aldehyde modulates the activity of a specific signaling pathway.
Rationale: Reporter gene assays are used to study the regulation of gene expression.[12][13] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a specific transcription factor. If the adamantane-aldehyde affects the signaling pathway leading to the activation of this transcription factor, it will result in a change in the expression of the reporter gene, which can be quantified.[14][15]
Materials:
-
A stable cell line expressing a reporter construct (e.g., a luciferase reporter driven by a promoter responsive to NF-κB or p53)
-
Adamantane-containing aldehyde
-
Complete cell culture medium
-
White, opaque 96-well plates (for luminescence assays)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in a white, opaque 96-well plate at an appropriate density.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the adamantane-containing aldehyde.
-
Include a positive control (a known activator or inhibitor of the pathway) and a vehicle control.
-
Incubate for a time sufficient to allow for changes in gene expression (e.g., 6-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated cells to that of the vehicle control.
-
Plot the fold change in reporter activity against the compound concentration.
-
Figure 3: Workflow for a reporter gene assay to assess pathway modulation.
Conclusion and Future Directions
The strategic incorporation of an adamantane scaffold with a reactive aldehyde warhead presents a promising avenue for the development of novel chemical probes. The protocols outlined in this application note provide a foundational framework for characterizing the cellular activities of these compounds. By systematically evaluating their cytotoxicity, cellular uptake, and effects on specific signaling pathways, researchers can gain valuable insights into their mechanisms of action.
Future studies could involve more advanced techniques such as chemoproteomics to identify the specific protein targets of adamantane-containing aldehydes, further elucidating their role in modulating cellular function. The versatility of the adamantane core also allows for the synthesis of a diverse library of probes with varying linkers and reactive groups, enabling a broad exploration of their potential applications in chemical biology and drug discovery.
References
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Wojtunik-Kulesza, K. A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2049. [Link]
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Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(12), 10053-10093. [Link]
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Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
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Various Authors. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]
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de Meijere, A., et al. (2011). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 16(11), 9138-9173. [Link]
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Novartis. (2025). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. Novartis OAK. [Link]
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Riken. (n.d.). Enzymatic reactions towards aldehydes: An overview. RIKEN. [Link]
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Rumsfeld, J. A., et al. (2019). Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. International Journal of Molecular Sciences, 20(18), 4501. [Link]
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Rumsfeld, J. A., et al. (2018). Reporter gene assays and their applications to bioassays of natural products. Journal of Natural Medicines, 72(4), 835-844. [Link]
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Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
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Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
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Wojtunik-Kulesza, K. A., et al. (2025). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. Scientific Reports, 15(1), 12345. [Link]
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Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
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Various Authors. (2022). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 27(21), 7543. [Link]
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Various Authors. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(22), 16301. [Link]
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Various Authors. (2024). Influence of formaldehyde on signaling pathways when used in mammalian cell culture. PLoS One, 19(9), e0309876. [Link]
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Various Authors. (n.d.). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Nature Communications. [Link]
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Various Authors. (2018). Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery. IDEALS. [Link]
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Various Authors. (n.d.). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Heliyon. [Link]
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Various Authors. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. IntechOpen. [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega. [Link]
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Cady, S. D., et al. (2010). Specific Binding of Adamantane Drugs and Direction of their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. Journal of the American Chemical Society, 132(11), 3929–3941. [Link]
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Various Authors. (2022). Adamantane Three-Dimensional Porous Organic Framework as a Fluorescence Sensor for Rapid Determination of Tetracycline in Aquatic Products. Chemosensors, 10(11), 464. [Link]
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Various Authors. (n.d.). Adamantane-based amphiphiles (ADAs) for membrane protein study: importance of a detergent hydrophobic group in membrane protein solubilisation. Chemical Communications. [Link]
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Various Authors. (2022). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. International Journal of Molecular Sciences, 23(21), 13309. [Link]
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Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
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Various Authors. (2023). MTT Assay protocol. protocols.io. [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Rumsfeld, J. A., et al. (2019). Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. International Journal of Molecular Sciences, 20(18), 4501. [Link]
-
Rumsfeld, J. A., et al. (2018). Reporter gene assays and their applications to bioassays of natural products. Journal of Natural Medicines, 72(4), 835-844. [Link]
-
ACS Publications. (2024). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Crystal Growth & Design. [Link]
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Various Authors. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules, 26(23), 7168. [Link]
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Novartis. (2025). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. Novartis OAK. [Link]
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Riken. (n.d.). Reporter gene assays for screening and identification of novel molting hormone. RIKEN. [Link]
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Application Notes & Protocols: Incorporating 5-(Adamant-1-yl-methoxy)pentanal into Advanced Polymer Architectures
Abstract
This document provides a comprehensive technical guide for researchers, polymer chemists, and drug development professionals on the incorporation of 5-(Adamant-1-yl-methoxy)pentanal, a novel functional monomer, into polymer backbones. Due to the unique combination of a reactive aldehyde and a bulky, lipophilic adamantane cage, this monomer offers a compelling route to synthesizing polymers with enhanced thermal stability, modified solubility, and potential for post-polymerization modification. We present detailed protocols for two primary polymerization strategies: Polyacetal Synthesis via condensation with diols and Polyamine Synthesis via reductive amination with diamines. Each protocol is supported by mechanistic insights, characterization methodologies, and data interpretation guidelines to ensure reproducible and verifiable results.
Introduction: The Strategic Advantage of Adamantane and Aldehyde Functionalities
The rational design of functional polymers is a cornerstone of modern materials science and pharmaceutical development. The properties of a polymer are dictated by its constituent monomers. This compound is a bifunctional monomer offering two distinct and highly valuable chemical features:
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The Adamantane Moiety: This rigid, diamondoid hydrocarbon cage is renowned for imparting exceptional properties to polymeric materials.[1][2] Its bulkiness and tetrahedral geometry can significantly increase a polymer's glass transition temperature (Tg), enhance its thermal stability, and improve solubility in organic solvents.[1][2] Polymers containing adamantane have found applications in high-performance coatings, specialty membranes, and advanced composites.[3][4]
-
The Aldehyde Group: The terminal aldehyde is a versatile functional group that can participate in a wide array of chemical transformations.[5] It is a key reactant in condensation reactions, forming C-O bonds with alcohols (acetals) or C-N bonds with amines (imines), which can be subsequently reduced.[6][7] This reactivity allows for the direct incorporation of the monomer into a polymer backbone under relatively mild conditions.[5]
The combination of these two moieties in a single monomer creates a powerful building block for designing polymers with a unique profile: a thermally stable, rigid backbone with pendant adamantyl groups that can control chain packing and solubility.
Proposed Polymerization Strategies
The aldehyde functionality of this compound is the primary handle for polymerization. We will detail two robust and high-yield polycondensation strategies.
Strategy A: Polyacetal Synthesis via Acid-Catalyzed Condensation
This approach involves the reaction of the difunctional aldehyde monomer with a diol in the presence of an acid catalyst to form a polyacetal backbone. Polyacetals are known for their potential degradability, making them interesting for biomedical applications.[8][9]
Strategy B: Polyamine Synthesis via One-Pot Reductive Amination
This strategy involves the formation of a poly(imine) intermediate by reacting the dialdehyde with a diamine, followed by an in-situ reduction to a stable polyamine. Reductive amination is a highly efficient and widely used method for forming C-N bonds and is considered a green chemistry approach due to its one-pot nature.[7][10]
Experimental Protocols & Methodologies
General Materials and Equipment
-
Reagents: this compound (synthesis assumed), 1,6-Hexanediol, 1,6-Hexanediamine, p-Toluenesulfonic acid (p-TSA), Sodium triacetoxyborohydride (STAB), Anhydrous Toluene, Anhydrous Dichloromethane (DCM), Methanol, Diethyl Ether. All reagents should be of high purity.
-
Equipment: Schlenk line or glovebox for inert atmosphere reactions, round-bottom flasks, Dean-Stark apparatus (for polyacetal synthesis), magnetic stirrer/hotplate, condensers, dropping funnel, rotary evaporator, filtration apparatus, standard laboratory glassware.
Protocol A: Synthesis of Poly(adamantyl acetal)
This protocol details the formation of a polymer with repeating acetal linkages in the backbone.
Core Principle: The acid-catalyzed reaction between an aldehyde and an alcohol forms a hemiacetal, which then reacts with a second alcohol molecule to form a stable acetal and water.[6] By using a diol and a dialdehyde (represented here by our monomer), this reaction can be driven to form a long-chain polymer. The removal of water is critical to push the equilibrium towards the polymer product.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add this compound (1.0 eq) and 1,6-Hexanediol (1.0 eq). Dissolve the reactants in anhydrous toluene to a concentration of approximately 0.5 M.
-
Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, ~0.01 eq).
-
Polymerization Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue the reflux for 12-24 hours or until no more water is collected.
-
Reaction Quenching & Neutralization: Cool the reaction mixture to room temperature. Add a small amount of triethylamine or pass the solution through a short plug of basic alumina to neutralize the acid catalyst.
-
Polymer Isolation & Purification:
-
Concentrate the toluene solution using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol or diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer multiple times with fresh cold methanol to remove unreacted monomers and oligomers.
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours to a constant weight.
Diagram of Polyacetal Synthesis Workflow:
Caption: Workflow for Polyacetal Synthesis.
Protocol B: Synthesis of Poly(adamantyl amine)
This protocol details the synthesis of a polymer with repeating secondary amine linkages via a one-pot reductive amination.
Core Principle: An aldehyde reacts with a primary amine to form a reversible imine intermediate. In the presence of a mild reducing agent that is selective for the imine over the aldehyde, the C=N bond is reduced to a stable C-N single bond.[7][11] Using a diamine and our dialdehyde monomer drives the formation of a polymer. Sodium triacetoxyborohydride (STAB) is an ideal reagent as it is mild and tolerant of weakly acidic conditions.[12]
Step-by-Step Methodology:
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Monomer Dissolution: Dissolve this compound (1.0 eq) and 1,6-Hexanediamine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.5 M.
-
Imine Formation (Pre-reaction): Stir the solution at room temperature for 1-2 hours to allow for the initial formation of the imine/iminium ion equilibrium. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Reduction: In a single portion, add Sodium triacetoxyborohydride (STAB, ~1.5 eq) to the stirring solution. The addition may cause slight effervescence.
-
Polymerization Reaction: Allow the reaction to proceed at room temperature for 24 hours. Monitor the reaction by FTIR for the disappearance of the C=O stretch.
-
Reaction Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted STAB and neutralize the acid. Stir for 30 minutes.
-
Polymer Isolation & Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
-
Precipitation & Drying:
-
Precipitate the polymer by adding the concentrated DCM solution to cold diethyl ether.
-
Collect the polymer by filtration, wash with fresh ether, and dry under vacuum at 40 °C to a constant weight.
-
Diagram of Reductive Amination Polymerization Mechanism:
Caption: Mechanism of Reductive Amination Polymerization.
Polymer Characterization and Data Interpretation
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the new adamantane-containing polymers.[4]
| Technique | Purpose | Expected Results & Interpretation |
| FTIR Spectroscopy | Confirm functional group conversion. | Polyacetal: Disappearance of broad O-H stretch (~3300 cm⁻¹) from diol and sharp C=O stretch (~1725 cm⁻¹) from aldehyde. Appearance of strong C-O-C acetal stretches (~1100-1050 cm⁻¹).[13] Polyamine: Disappearance of C=O stretch (~1725 cm⁻¹). Appearance of N-H bend (~1550-1650 cm⁻¹) and C-N stretch (~1250-1020 cm⁻¹). |
| NMR Spectroscopy (¹H & ¹³C) | Elucidate detailed chemical structure. | Confirm the incorporation of both monomer units. Polyacetal: Look for the characteristic acetal proton signal (O-CH-O) around 4.5-5.5 ppm. Polyamine: Look for the upfield shift of the methylene protons adjacent to the nitrogen. The adamantyl protons should remain as a distinct, broad signal around 1.5-2.0 ppm.[14] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and distribution. | Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn). A successful polymerization should yield a high molecular weight polymer with a PDI typically between 1.5 and 2.5 for step-growth polymerizations.[15][16] |
| Thermal Analysis (TGA & DSC) | Assess thermal stability and transitions. | TGA: Expect high thermal stability, with decomposition temperatures (T_d) likely above 400 °C, a known characteristic of adamantane-containing polymers.[3][17] DSC: Determine the glass transition temperature (Tg). The bulky adamantane group is expected to significantly increase Tg compared to analogous polymers without it, indicating increased rigidity.[1][2] |
Troubleshooting and Advanced Considerations
-
Low Molecular Weight: This is a common issue in polycondensation. Ensure high monomer purity, precise 1:1 stoichiometry, and efficient removal of the condensation byproduct (water for acetalization). For reductive amination, ensure the STAB is fresh and reactive.
-
Solubility Issues: Adamantane-containing polymers often have unique solubility profiles.[3] If the polymer precipitates during the reaction, consider switching to a higher-boiling point solvent (e.g., DMF, NMP).
-
Post-Polymerization Modification: The secondary amines in the polyamine backbone are available for further functionalization, opening pathways to grafted polymers or materials with tailored properties.
Conclusion
The incorporation of this compound into polymers via polyacetalization or reductive amination presents a robust and versatile platform for creating novel high-performance materials. The protocols outlined in this guide provide a solid foundation for synthesizing and characterizing these unique polymers. The resulting materials, benefiting from the thermal and structural advantages of the adamantane moiety, are promising candidates for applications in advanced coatings, membranes, and specialized biomedical devices.
References
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Shrimant, B., Shaligram, S.V., Kharul, U.K., & Wadgaonkar, P.P. (2018). Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity. Journal of Polymer Science Part A: Polymer Chemistry, 56(1), 16-24. [Link]
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Mathias, L. J., Jensen, J. J., Reichert, V. T., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207. [Link]
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Zhang, K., & Hillmyer, M. A. (2024). Synthesis of biobased polyacetals: a review. RSC Sustainability, 2(10), 3669-3703. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
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Kim, H. J., & Kim, H. K. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Polymers and Polymer Composites, 24(5), 329-336. [Link]
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Kakuchi, T., et al. (2001). Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups. Journal of Polymer Science Part A: Polymer Chemistry, 39(13), 2191-2198. [Link]
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University of Rochester. (n.d.). The Aldol Reaction and Condensation. Organic Chemistry Topics. [Link]
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Vogl, O. (1967). Addition Polymers of Aldehydes. Journal of Macromolecular Science, Part A: Chemistry, 1(2), 243-266. [Link]
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ChemEurope. (n.d.). Wittig reaction. [Link]
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Laita, B., et al. (2014). Aldehyde-functional polycarbonates as reactive platforms. Polymer Chemistry, 5(10), 3465-3473. [Link]
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Thomann, R., et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules, 52(12), 4546-4556. [Link]
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Haddleton, D. M., et al. (2003). α-Aldehyde Terminally Functional Methacrylic Polymers from Living Radical Polymerization: Application in Protein Conjugation “Pegylation”. Journal of the American Chemical Society, 125(39), 11776-11777. [Link]
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American Chemical Society. (1996). Adamantane-Containing Polymers. ACS Symposium Series. [Link]
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ResearchGate. (2024). Synthesis of biobased polyacetals: a review. [Link]
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Wikipedia. (n.d.). Aldol condensation. [Link]
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Theato, P., et al. (2010). First Aldehyde-Functionalized Poly(2-oxazoline)s for Chemoselective Ligation. Macromolecular Rapid Communications, 31(18), 1593-1597. [Link]
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ResearchGate. (n.d.). General aldol condensation polymerization conditions and chemical structures. [Link]
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Ley, S. V., et al. (1997). Development of a polymer bound Wittig reaction and use in multi-step organic synthesis for the overall conversion of alcohols to β-hydroxyamines. Journal of the Chemical Society, Perkin Transactions 1, (23), 3595-3597. [Link]
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Dove, A. P., et al. (2006). Toward Cross-Linked Degradable Polyester Materials: Investigations into the Compatibility and Use of Reductive Amination Chemistry for Cross-Linking. Macromolecules, 39(18), 6038-6046. [Link]
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ResearchGate. (n.d.). Polyacetal synthetic pathways. [Link]
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Vogl, O. (1967). Polymerization of Aliphatic Aldehydes (2). Journal of Polymer Science Part C: Polymer Symposia, 16(5), 243-266. [Link]
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ResearchGate. (n.d.). Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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Khan Academy. (n.d.). Intramolecular aldol condensation. [Link]
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Wikipedia. (n.d.). Adamantane. [Link]
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American Chemical Society. (2023). Solvent-Free Synthesis of Acetal-Containing Polyols for Use in Recyclable Polyurethanes. Macromolecules. [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
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ResearchGate. (n.d.). Polyacetals. [Link]
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ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. [Link]
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Advanced Organic Synthesis. (n.d.). Leveraging Adamantane Monomers. [Link]
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National Institutes of Health. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]
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MDPI. (2020). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Polymers. [Link]
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ResearchGate. (n.d.). FTIR, (b) GPC, (c) 31 P NMR, and (d) 1 H NMR analysis of the 10k* cross-linkable brush. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Adamant-1-yl-methoxy)pentanal
Welcome to the technical support guide for the synthesis of 5-(Adamant-1-yl-methoxy)pentanal. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule, a known inhibitor of glucosylceramide synthase[1]. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields. This guide is structured as a series of practical questions and answers, reflecting the real-world challenges encountered during synthesis.
Recommended Synthetic Pathway Overview
The synthesis of this compound is most reliably achieved through a two-step process. This pathway is designed for efficiency and control, minimizing common side reactions.
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Step 1: Williamson Ether Synthesis. This classic reaction forms the core ether linkage. It involves the reaction of the sodium salt of 1-adamantanemethanol with a suitable 5-carbon electrophile, such as 5-bromopentan-1-ol, to produce the intermediate alcohol, 5-(Adamant-1-yl-methoxy)pentan-1-ol.
-
Step 2: Selective Oxidation. The terminal alcohol of the intermediate is then oxidized to the desired aldehyde. Careful selection of the oxidizing agent is crucial here to prevent over-oxidation to the carboxylic acid.
Below is a workflow diagram illustrating this recommended pathway.
Caption: Recommended two-step synthesis workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Part 1: Williamson Ether Synthesis (Step 1)
The Williamson ether synthesis is a robust SN2 reaction, but its success hinges on careful control of reaction conditions to favor substitution over elimination.[2][3]
Question 1: My yield of 5-(Adamant-1-yl-methoxy)pentan-1-ol is consistently low. What are the likely causes?
Answer: A low yield in this step typically points to one of four issues: incomplete deprotonation, competing side reactions, reagent quality, or reaction time.
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Incomplete Deprotonation: 1-Adamantanemethanol must be fully converted to its alkoxide for the reaction to proceed efficiently. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.[4] Ensure you use a slight excess of NaH (e.g., 1.1-1.2 equivalents) and allow sufficient time for the deprotonation to complete. You should observe hydrogen gas evolution, which will cease upon completion. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as NaH reacts violently with water.
-
Side Reactions: The primary competing reaction is the E2 elimination of HBr from 5-bromopentan-1-ol, which would yield pent-4-en-1-ol. While the use of a primary alkyl halide minimizes this risk, it can be promoted by high temperatures.[3] It is recommended to perform the reaction at a moderate temperature (e.g., room temperature to 50°C).
-
Reagent Quality: The Williamson synthesis is highly sensitive to moisture. Ensure your solvent (e.g., THF, DMF) is anhydrous and that your starting materials are dry. Water will quench the sodium hydride and the alkoxide, halting the reaction.
-
Reaction Time: While the reaction is generally efficient, it may require several hours to go to completion, especially if run at lower temperatures to minimize side reactions.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Question 2: I'm observing a significant amount of an unknown byproduct. What could it be?
Answer: Besides the elimination product mentioned above, another possible byproduct is the symmetrical ether, bis(adamant-1-ylmethyl) ether. This can form if there is a reaction between the adamantane methoxide and any unreacted starting material that has been converted to a halide or tosylate in situ, though this is less common. A more likely scenario involves side reactions of your alkyl halide.
Below is a diagram illustrating the desired SN2 pathway versus the competing E2 elimination pathway.
Caption: SN2 Substitution vs. E2 Elimination.
To minimize byproduct formation, maintain a moderate reaction temperature and use a polar aprotic solvent like THF or DMF, which favors the SN2 mechanism.
Part 2: Selective Oxidation (Step 2)
The conversion of the primary alcohol to an aldehyde requires an oxidizing agent that is mild enough to prevent over-oxidation to the corresponding carboxylic acid.
Question 3: My oxidation step is producing the carboxylic acid byproduct. How can I improve the selectivity for the aldehyde?
Answer: Over-oxidation is a common problem when using strong oxidizing agents (like KMnO₄ or Jones reagent) on primary alcohols. The key is to use a controlled, anhydrous oxidation system. Here are the top recommendations:
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent for oxidizing primary alcohols to aldehydes. It is typically used in an anhydrous solvent like dichloromethane (DCM). Its main advantage is its reliability and the fact that the reaction generally stops at the aldehyde stage.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a very mild and highly selective method for oxidizing alcohols to aldehydes. It works at room temperature and reaction times are often short.
-
Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride in dimethyl sulfoxide (DMSO), followed by quenching with a hindered base like triethylamine. It is highly effective but requires careful temperature control (typically -78°C) and handling of foul-smelling byproducts.
The table below compares these common methods for selective oxidation.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC | CH₂Cl₂, Room Temp | Reliable, commercially available, stops at aldehyde | Chromium waste is toxic, can be acidic |
| DMP | CH₂Cl₂, Room Temp | High selectivity, mild conditions, fast reaction | Can be explosive at high temps, expensive |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Very high yield, mild | Requires cryogenic temps, smelly byproducts |
For the synthesis of this compound, Dess-Martin Periodinane (DMP) is often the preferred choice due to its high selectivity and mild reaction conditions, which helps preserve the sensitive aldehyde functional group.
Question 4: The purification of the final aldehyde is difficult. What is the best approach?
Answer: Aldehydes can be somewhat unstable and prone to air oxidation. Purification should be carried out promptly after the reaction work-up.
-
Silica Gel Chromatography: This is the most common and effective method for purifying the final product. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. It's important to use high-quality silica and dry solvents to prevent degradation of the product on the column.
-
Monitoring: Use TLC with a visualizing stain (like potassium permanganate or p-anisaldehyde) to track the separation, as the product may not be UV-active.
-
Storage: After purification, the aldehyde should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended for long-term storage) to prevent oxidation.[5]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 5-(Adamant-1-yl-methoxy)pentan-1-ol
-
Setup: Under a nitrogen atmosphere, add 1-adamantanemethanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the alcohol.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of bubbling (H₂ gas) indicates the completion of alkoxide formation.
-
Nucleophilic Substitution: Add 5-bromopentan-1-ol (1.1 eq) dropwise to the solution.
-
Reaction: Heat the mixture to a gentle reflux (or stir at 40-50°C) and monitor the reaction by TLC until the starting alcohol is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Synthesis of this compound via DMP Oxidation
-
Setup: To a solution of 5-(Adamant-1-yl-methoxy)pentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add solid sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Oxidant Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC (typically complete in 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine. Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoid excessive heat). The crude aldehyde should be purified immediately by silica gel chromatography.
References
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Synthesis of an Adamantyl Derivative and their Theoretical Interaction with both COX-1 and COX-2 Enzymes. (2021). MDPI. [Link]
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Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
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Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2020). National Institutes of Health (NIH). [Link]
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Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. (2018). ResearchGate. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]
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Williamson Ether Synthesis. (2018). YouTube. [Link]
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Adamantane. Wikipedia. [Link]
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Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. (2020). PubMed Central. [Link]
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Williamson ether synthesis. Khan Academy. [Link]
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The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. (2013). PubMed Central. [Link]
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Synthesis and antibacterial activity of 5-adamantan-1-yl-methyl analogues of trimethoprim. (2006). Acta Poloniae Pharmaceutica. [Link]
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The glucosylceramide synthase inhibitor N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin induces sterol regulatory element-binding protein-regulated gene expression and cholesterol synthesis in HepG2 cells. (2008). Journal of Pharmacology and Experimental Therapeutics. [Link]
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Synthesis of adamantane. Reddit. [Link]
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Synthesis of 1-Adamantyloxyalkanols. (2003). ResearchGate. [Link]
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Technical Support Center: Purification of 5-(Adamant-1-yl-methoxy)pentanal
Welcome to the technical support center for the purification of 5-(Adamant-1-yl-methoxy)pentanal. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this molecule. Its structure, which combines a reactive aldehyde, a flexible pentyl chain, and a bulky, highly lipophilic adamantyl group, requires a nuanced approach to achieve high purity. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Understanding the Challenges: FAQs
This section addresses the fundamental chemical properties of this compound and how they influence purification strategies.
Question 1: Why is my this compound sample degrading during purification or storage?
Answer: The primary cause of degradation is the aldehyde functional group. Aldehydes are susceptible to several decomposition pathways:
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5-(Adamant-1-yl-methoxy)pentanoic acid, especially when exposed to air (oxygen).[1][2][3] This is often the most common impurity found in aged samples.
-
Aldol Condensation: Under acidic or basic conditions, aldehydes can undergo self-condensation reactions.[4][5] The acidic nature of standard silica gel can catalyze this process during column chromatography, leading to the formation of higher molecular weight impurities (dimers, trimers, and polymers).[5][6][7]
-
Acetal Formation: If alcohols are used as solvents or co-solvents in purification (e.g., methanol, ethanol), they can react with the aldehyde to form hemiacetals or acetals, particularly under acidic conditions.[8][9]
The bulky adamantane group provides significant steric hindrance, which may slow these reactions compared to a simple aliphatic aldehyde, but it does not prevent them. Proper handling, including storage under an inert atmosphere (Argon or Nitrogen) and at low temperatures, is crucial to minimize these degradation pathways.
Question 2: I'm having trouble with flash column chromatography. The compound is either smearing, co-eluting with impurities, or decomposing on the column. What's going wrong?
Answer: These are common issues stemming from the molecule's unique structure and the reactivity of the aldehyde on standard silica gel.
-
High Lipophilicity: The adamantane group makes the molecule extremely non-polar and lipophilic.[10][11] This means it will have very high mobility (high Rf) on normal-phase silica gel, requiring highly non-polar eluent systems (e.g., high percentages of hexane or petroleum ether).[12] A high Rf value can lead to poor separation from other non-polar impurities.[13]
-
Peak Tailing/Smearing: The combination of the bulky, rigid adamantane cage and the flexible pentyl chain can lead to inconsistent interactions with the silica surface, causing peak broadening or tailing.[14]
-
On-Column Decomposition: Standard silica gel is acidic and can act as a catalyst for aldol condensation or other acid-catalyzed side reactions.[5][8][13] If you observe new, often more polar, spots on your TLC plates after spotting and letting them sit for a while, it's a strong indication of on-column decomposition.
To address these issues, a specialized chromatographic approach is necessary, as detailed in the troubleshooting section below.
Question 3: Are there viable non-chromatographic purification methods for this aldehyde?
Answer: Yes, depending on the nature of the impurities, non-chromatographic methods can be effective and may be preferable to avoid issues with silica gel.
-
Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-polar, non-aldehyde impurities by liquid-liquid extraction.[1][15][16] The pure aldehyde is then regenerated by treating the aqueous layer with a base (like NaHCO₃ or NaOH).[1][15] This method is excellent for removing unreacted starting materials or non-carbonyl byproducts.
-
Vacuum Distillation: Given the high molecular weight and expected high boiling point, distillation would require high vacuum (Kugelrohr or short-path distillation apparatus). While feasible, prolonged heating can promote polymerization or decomposition, so this method should be approached with caution.[17]
-
Crystallization: The rigid adamantane structure can sometimes facilitate crystallization.[] However, the flexible pentyl chain may inhibit the formation of a well-ordered crystal lattice. Experimenting with various non-polar solvents at low temperatures might yield a crystalline product if the crude material is of sufficient initial purity.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental hurdles.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound decomposes on the column (new spots appear on TLC). | The aldehyde is sensitive to the acidic sites on standard silica gel, leading to aldol condensation or other side reactions.[5][8][13] | Deactivate the Silica Gel: Prepare a slurry of silica gel with your eluent and add 1-2% triethylamine (TEA) to neutralize the acidic silanol groups.[8][19] Let it stand for an hour before packing the column. Alternatively, use commercially available deactivated silica gel or basic alumina.[17] |
| Poor separation from non-polar impurities (Rf > 0.5 even in 100% Hexane). | The adamantyl group imparts extreme non-polarity, causing the compound to elute too quickly.[10][] | Change Stationary Phase: Consider using a less polar stationary phase like Florisil or a more polar one like a cyano-bonded phase column, which offers different selectivity.[13][20] Modify Mobile Phase: If using silica, try alternative non-polar solvents like cyclohexane or toluene mixed with a very small amount of a slightly more polar solvent like diethyl ether or dichloromethane to fine-tune the Rf.[12] |
| Product peak is broad or tailing. | 1. Poor solubility in the eluent. 2. Inconsistent interactions with the silica surface.[14] 3. Column overloading. | Optimize Loading: Use a dry loading technique.[21] Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the column.[21] Reduce Load: Ensure you are not loading more than 1-5% of the silica gel mass with your crude material. |
| Product elutes as a mixture with an unknown impurity. | The impurity may be a degradation product formed on the column. One compound may be carrying the other through the column due to strong intermolecular interactions. | Perform a 2D TLC Stability Test: Spot your crude material on a TLC plate. Run it in one direction. Then, turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is decomposing on the silica.[13] If this is the case, deactivated silica or an alternative purification method is required. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel
This protocol is designed to minimize on-column degradation of the aldehyde.
-
Preparation of Deactivated Silica:
-
In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the mass of your crude product).
-
Create a slurry in your chosen starting eluent (e.g., 99:1 Hexane:Ethyl Acetate).
-
Add triethylamine (TEA) to constitute 1-2% of the total solvent volume.
-
Stir the slurry gently for 30-60 minutes.
-
-
Column Packing:
-
Pack the column with the deactivated silica slurry.
-
Flush the packed column with 2-3 column volumes of the starting eluent (without extra TEA) to remove excess triethylamine.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[21]
-
Carefully layer this powder on top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with a very non-polar solvent system (e.g., 100% Hexane or 99.5:0.5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent as needed.
-
Monitor the fractions closely by TLC. Stain with a permanganate (KMnO₄) dip, as the aldehyde will be active.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure.
-
Crucial Step: To remove any residual triethylamine, dissolve the residue in diethyl ether, wash with dilute acid (e.g., 1% HCl), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary chemical reactions that can lead to the formation of impurities from the target aldehyde.
Caption: Primary degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Column Chromatography
This workflow provides a logical decision tree for diagnosing and solving common chromatography problems.
Caption: Decision workflow for purifying this compound.
References
-
Calcium Impregnated Silica Gel in the Domino Reaction Involving Irreversible Aldol Addition, Dehydration, and Michael Addition. PMC - NIH. Available at: [Link]
-
Gas-Phase Aldol Condensation Over Tin On Silica Catalysts. Scribd. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Raman studies of aldol condensation reactions on sodium-hydroxide-treated silica gel. OSTI.GOV. Available at: [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Available at: [Link]
-
Silica gel-mediated self-aldol reactions of highly volatile aldehydes under organic solvent-free conditions without reflux condenser. ResearchGate. Available at: [Link]
-
Silanol‐Assisted Aldol Condensation on Aminated Silica: Understanding the Arrangement of Functional Groups. AMiner. Available at: [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]
-
RP-separation of long-chain aldehydes according to chain length. ResearchGate. Available at: [Link]
-
Purifying aldehydes? Reddit. Available at: [Link]
-
Aldehyde - Wikipedia. Wikipedia. Available at: [Link]
-
Selective oxidation of alcohols and aldehydes with hydrogen peroxide catalyzed by methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3-) under two-phase conditions. ACS Publications. Available at: [Link]
-
How to remove non-polar impurity from the compound? ResearchGate. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
How To Neutralize Silica Gel? YouTube. Available at: [Link]
-
Waxy fraction containing long-chain aliphatic aldehydes in virgin olive oil. ResearchGate. Available at: [Link]
-
19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]
-
Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils. Europe PMC. Available at: [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones. Springer. Available at: [Link]
-
oxidation of aldehydes and ketones. Chemguide. Available at: [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. Available at: [Link]
-
troubleshooring flash chromatography purification. Reddit. Available at: [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. Oxford Academic. Available at: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Available at: [Link]
-
Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. ACS Publications. Available at: [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]
-
Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[ n ]uril assemblies for medical applications. RSC Publishing. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. scribd.com [scribd.com]
- 6. Raman studies of aldol condensation reactions on sodium-hydroxide-treated silica gel (Thesis/Dissertation) | OSTI.GOV [osti.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Aldehyde - Wikipedia [en.wikipedia.org]
- 10. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
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- 13. Chromatography [chem.rochester.edu]
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- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
stability issues of 5-(Adamant-1-yl-methoxy)pentanal in solution
Technical Support Center: 5-(Adamant-1-yl-methoxy)pentanal
A Guide to Understanding and Preventing Stability Issues in Solution
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental procedures. As a Senior Application Scientist, my goal is to provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: I've just dissolved my this compound, and I'm already seeing signs of degradation. What are the most likely causes?
A: The instability of this compound stems almost entirely from the reactivity of its aldehyde functional group. Aldehydes are inherently susceptible to several degradation pathways, which can be initiated or accelerated by common laboratory conditions. The primary causes include:
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially when exposed to atmospheric oxygen.[1] This is one of the most common degradation pathways.
-
Self-Condensation/Polymerization: Under basic or, in some cases, acidic conditions, aldehydes can react with themselves in an aldol condensation reaction, leading to dimers and oligomers.[1][2]
-
Solvent Reactivity: Protic solvents, particularly alcohols, can react with the aldehyde to form unstable hemiacetals, which can further react to form stable acetals, altering your starting material.
Q2: What are the typical signs of degradation I should watch for?
A: Degradation can manifest in several ways. Visually, you might observe a solution becoming cloudy or yellowing over time. Analytically, the most common indicators are:
-
TLC Analysis: The appearance of a new, more polar spot (lower Rf value) often indicates the formation of the corresponding carboxylic acid. Streaking on the TLC plate can suggest polymerization.
-
LC-MS/NMR: The emergence of new peaks in your chromatogram or spectrum. A common impurity will be the carboxylic acid derivative, 5-(Adamant-1-yl-methoxy)pentanoic acid, which will have a molecular weight of 266.38 g/mol (M+16 compared to the parent aldehyde).
Q3: How does the adamantyl group affect the stability of this molecule?
A: The adamantane moiety is a bulky, highly stable, and lipophilic (hydrophobic) hydrocarbon cage.[3] Its primary influence on stability is indirect:
-
Steric Hindrance: The bulkiness of the adamantyl group can sterically hinder intermolecular reactions like the aldol condensation to some extent, potentially slowing down this specific degradation pathway compared to a less hindered aldehyde.
-
Solubility: Its significant hydrophobicity dictates the compound's solubility, making it more soluble in organic solvents and poorly soluble in aqueous media.[3][4] This can be a challenge in certain biological assays or formulations.[5][6][7]
-
Chemical Inertness: The adamantane cage itself is very resistant to oxidation and other chemical transformations under typical laboratory conditions.[3] Degradation will almost exclusively occur at the aldehyde terminus.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific stability issues you may encounter.
| Symptom / Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| Low or inconsistent yield in a subsequent reaction. | Degradation of the starting material before or during the reaction. | 1. Confirm Purity Before Use: Always run a quick analytical check (TLC, ¹H NMR) on your aldehyde stock solution before starting a reaction. 2. Use Freshly Prepared Solutions: Avoid using solutions that have been stored for extended periods. 3. Degas Solvents: For sensitive reactions, use solvents that have been degassed by sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, a key culprit in oxidation.[8] |
| Appearance of a new major peak in LC-MS corresponding to M+16. | Oxidation: The aldehyde has been oxidized to the corresponding carboxylic acid.[1] | 1. Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8] 2. Antioxidant Addition: For long-term storage or formulation, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if compatible with your downstream application. 3. Solvent Purity: Ensure solvents are peroxide-free. Ethers, for example, can form explosive peroxides which are also potent oxidizing agents.[9] |
| Solution becomes viscous, or NMR shows complex new signals in the aliphatic region. | Aldol Condensation/Polymerization: This is often catalyzed by trace amounts of base or acid. | 1. pH Control: Ensure your solvent and glassware are neutral. Avoid basic conditions (e.g., amine contaminants, basic alumina). If a basic reagent is required for your reaction, add the aldehyde slowly at a low temperature to favor the desired reaction over self-condensation. 2. Use Anhydrous Solvents: Water can sometimes facilitate side reactions. Using dry solvents can improve stability. |
| Inconsistent results when using alcohol-based solvents (Methanol, Ethanol). | Hemiacetal/Acetal Formation: The aldehyde is reversibly reacting with the alcohol solvent. | 1. Switch to Aprotic Solvents: Whenever possible, use aprotic solvents like THF, Dichloromethane (DCM), Toluene, or Acetonitrile. 2. If Alcohol is Necessary: Be aware of the equilibrium. If the alcohol is removed during workup, the equilibrium will shift back to the aldehyde. However, if acidic catalysts are present, stable acetal formation can occur, permanently consuming your material. |
Core Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl carbon.[10][11]
Caption: Key degradation pathways for this compound.
Experimental Protocols
Follow these detailed procedures to minimize degradation and accurately assess the stability of your compound.
Protocol 1: Recommended Storage and Handling
Trustworthy storage is the first line of defense against degradation.
-
Solid Compound:
-
Solutions:
-
Solvent Choice: Prioritize freshly distilled, anhydrous, aprotic solvents (e.g., THF, Toluene, DCM).
-
Preparation: Prepare solutions immediately before use. If storage is unavoidable, use a Schlenk flask or a septum-sealed vial under a positive pressure of inert gas.
-
Storage: Store solutions at -20°C. Do not store in a standard refrigerator unless it is specifically designed to be explosion-proof for flammable solvents.[12]
-
Protocol 2: Stability Assessment by HPLC-UV
This protocol allows for the quantitative monitoring of the aldehyde over time.
-
Preparation of Stock Solution:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in a Class A 10 mL volumetric flask using Acetonitrile as the solvent to create a ~0.5 mg/mL stock solution.
-
-
Sample Preparation for Time Points:
-
Prepare several vials of the compound dissolved in the solvent system you wish to test (e.g., methanol, buffered aqueous solution, etc.) at a known concentration.
-
Store these vials under the desired test conditions (e.g., room temperature, 40°C, exposed to light, etc.).
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 70% B
-
2-10 min: 70% -> 95% B
-
10-12 min: 95% B
-
12-13 min: 95% -> 70% B
-
13-15 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (aldehydes typically have a weak chromophore, so a low wavelength is needed).
-
Analysis: Inject a sample at T=0 and then at subsequent time points (e.g., 1h, 4h, 24h, 48h). Calculate the percentage of the main peak area relative to the total peak area to determine purity over time. The appearance and growth of new peaks signify degradation.
-
Note on Sensitivity: For trace-level analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be performed. The resulting hydrazone is brightly colored and can be detected with high sensitivity by HPLC-UV at ~360 nm.[14][15]
Troubleshooting Workflow Diagram
Use this workflow to systematically diagnose stability problems.
Caption: A step-by-step workflow for troubleshooting stability issues.
References
- Acetaldehyde Storage and Handling. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI.
- What is stability of aldehyde and ketone? (2016). Quora.
- Technical Support Center: Troubleshooting Low Recovery of Decyl Aldehyde-d2. (2025). Benchchem.
- Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2009).
- Reactivity of aldehydes and ketones. (2014). Khan Academy.
- Aldehyde. (2025). Britannica.
- Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts.
- Handling and Storing Chemicals. (n.d.). Lab Manager Magazine.
- Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety.
- Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
- Aldehyde Approach to Hydrophobic Modification of Chitosan Aerogels. (2017).
- Aldehyde Approach to Hydrophobic Modification of Chitosan Aerogels. (2017). PubMed.
- Formulation of hydrophobic peptides for skin delivery via co
- Adamantane: Consequences of the Diamondoid Structure. (n.d.). Chemical Reviews.
- Adamantane-containing drug delivery systems. (2023). Pharmacia.
Sources
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- 2. byjus.com [byjus.com]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aldehyde Approach to Hydrophobic Modification of Chitosan Aerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation of hydrophobic peptides for skin delivery via coated microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 5-(Adamant-1-yl-methoxy)pentanal
Welcome to the technical support center for 5-(Adamant-1-yl-methoxy)pentanal. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this molecule into your aqueous-based assays and formulations.
Understanding the Challenge: Why is this compound Poorly Soluble in Water?
This compound (CAS 202577-32-0) possesses a molecular structure that inherently limits its solubility in aqueous media.[1][2] The molecule's key structural features contribute to its hydrophobicity:
-
The Adamantane Cage: The adamantane group is a bulky, rigid, and highly lipophilic hydrocarbon structure.[3] This diamondoid cage lacks polar functional groups capable of forming hydrogen bonds with water molecules, leading to its practical insolubility in water.[3][4]
-
Pentanal Chain: The five-carbon pentanal chain further contributes to the molecule's nonpolar character.
-
Ether Linkage and Aldehyde Group: While the ether linkage and the terminal aldehyde group introduce some polarity, their contribution is insufficient to overcome the dominant hydrophobicity of the large adamantane moiety. The calculated LogP value of approximately 3.59 further indicates a strong preference for lipophilic environments over aqueous ones.[5]
This poor aqueous solubility can lead to significant experimental challenges, including precipitation in cell culture media, inaccurate results in biological assays, and difficulties in formulation development.[6][7]
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?
A1: This is a common issue known as "precipitation upon dilution." While the compound may be soluble in a polar aprotic solvent like DMSO, adding this stock solution to an aqueous medium drastically changes the solvent environment. The hydrophobic compound is forced out of the now predominantly aqueous solution, leading to the formation of a precipitate.[7] To mitigate this, it is crucial to use a solubilization strategy that stabilizes the compound in the aqueous phase.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity and off-target effects. You will need to determine the specific tolerance of your cell line.
Q3: How can I measure the aqueous solubility of my this compound formulation?
A3: There are two primary methods for measuring aqueous solubility: kinetic and thermodynamic.[8][9][10]
-
Kinetic Solubility: This high-throughput method involves adding a DMSO stock solution to an aqueous buffer and identifying the concentration at which precipitation occurs, often measured by turbidimetry.[6][9][10]
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the concentration of the compound in a saturated solution that has reached equilibrium.[8][9] This is typically done using the shake-flask method followed by quantification via HPLC-UV or LC/MS.[8]
Q4: Can I just heat the solution to dissolve more compound?
A4: While increasing the temperature can sometimes increase the solubility of a compound, this is not a reliable or recommended primary method for this compound in aqueous solutions.[11] Any increase in solubility is often temporary, and the compound may precipitate out as the solution cools. Furthermore, the aldehyde functional group can be sensitive to heat, potentially leading to degradation.
Troubleshooting Guides & Experimental Protocols
This section provides detailed strategies and step-by-step protocols to overcome the poor aqueous solubility of this compound.
Strategy 1: Co-Solvent Systems
The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the overall polarity of the aqueous medium.[12][13] This technique is straightforward but requires careful optimization to avoid solvent toxicity in biological systems.[13]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin[7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of each co-solvent to be tested (e.g., 10 mg/mL in Ethanol, 10 mg/mL in PEG 400).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the co-solvent stock solution into your aqueous buffer (e.g., PBS, cell culture media).
-
Observation: Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Analysis: Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength of ~600-650 nm. The highest concentration that remains clear is the approximate kinetic solubility in that co-solvent system.
-
Mechanism: The co-solvent disrupts the hydrogen-bonding network of water, creating a less polar microenvironment that can better accommodate the hydrophobic adamantane moiety.[12][14]
-
Toxicity: Always run a vehicle control (co-solvent without the compound) to ensure the final concentration of the co-solvent is not causing adverse effects in your assay.
-
Limitations: Co-solvency may not be sufficient for achieving high aqueous concentrations and is often best for in vitro applications where the final co-solvent concentration can be kept low.
Strategy 2: Surfactant-Based Formulations (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[15] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous phase.[16]
Recommended Surfactants:
-
Surfactant Solution Preparation: Prepare a series of aqueous solutions containing different concentrations of the chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2% Tween® 80 in water or buffer). Ensure these concentrations are above the surfactant's CMC.
-
Compound Addition: Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol.
-
Thin Film Evaporation: Add the compound stock to a round-bottom flask and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to create a thin film of the compound.
-
Hydration: Add the prepared surfactant solution to the flask.
-
Solubilization: Gently agitate (e.g., vortex or sonicate in a bath sonicator) at a controlled temperature until the compound is fully dispersed, resulting in a clear or slightly opalescent solution.
-
Quantification: Determine the final concentration of the solubilized compound using a suitable analytical method like HPLC.
Caption: Mechanism of surfactant-based micellar solubilization.
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate hydrophobic "guest" molecules, like the adamantane group of this compound, forming inclusion complexes that have significantly improved aqueous solubility.[19][20]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a common choice.[18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and an anionic character that can enhance complexation.[18]
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Compound Addition: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Stir the suspension vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) and filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the clear filtrate using a validated HPLC method to determine the concentration of the solubilized compound.
Caption: Formation of a water-soluble inclusion complex.
Strategy 4: Advanced Formulation Approaches
For applications requiring higher concentrations, greater stability, or for in vivo studies, advanced formulation strategies may be necessary. These techniques often require specialized equipment and expertise.
-
Nanonization: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate.[21][22][23][24] This can be achieved through methods like bead milling or high-pressure homogenization.[22]
-
Liposomal Encapsulation: As a hydrophobic molecule, this compound can be incorporated into the lipid bilayer of liposomes.[25][26] Liposomes are microscopic vesicles that can deliver their payload in aqueous environments. The thin-film hydration method is a common technique for preparing liposomes.[26][27][28]
| Technique | Principle of Operation | Typical Application | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity.[12] | In vitro assays | Simple, rapid.[13] | Potential for solvent toxicity, limited solubility enhancement.[13] |
| Surfactants | Micellar encapsulation of hydrophobic molecules.[15] | In vitro assays, simple formulations | High solubilizing capacity | Potential for cell toxicity, can interfere with some assays. |
| Cyclodextrins | Forms water-soluble inclusion complexes.[19][29] | In vitro & in vivo formulations | Low toxicity, high stability.[18] | Can be expensive, saturation limits. |
| Nanonization | Increases surface area and dissolution rate.[21][24] | Oral and parenteral formulations | Enhances bioavailability.[21][30] | Requires specialized equipment, potential for particle aggregation.[24] |
| Liposomes | Encapsulation within a lipid bilayer.[25] | Drug delivery (in vitro & in vivo) | Biocompatible, can be targeted. | Complex preparation, potential for instability and leakage.[28] |
Final Recommendations
For initial in vitro screening, we recommend starting with cyclodextrin (HP-β-CD) or surfactant (Tween® 80) -based approaches due to their effectiveness and relatively low toxicity when properly controlled. For any biological assay, it is imperative to include a vehicle control (the formulation without the active compound) to account for any effects of the excipients themselves. If these methods do not provide the required concentration or stability, exploring co-solvent systems or advancing to nanoparticle or liposomal formulations would be the logical next steps.
This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By systematically applying these troubleshooting strategies and protocols, researchers can achieve stable and effective aqueous solutions for their experimental needs.
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.). PMC - NIH.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
- Liposome formulations of hydrophobic drugs. (n.d.). PubMed.
- Developing nanoparticle formulations or poorly soluble drugs. (n.d.). Pharmaceutical Technology.
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.).
- Drug nanoparticles: formulating poorly water-soluble compounds. (n.d.). PubMed.
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. (n.d.). Semantic Scholar.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.). Semantic Scholar.
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. (n.d.). ResearchGate.
- Cyclodextrin inclusion complexation and pharmaceutical applications. (n.d.). ScienceAsia.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023, January 11). Protocols.io.
- Aqueous Solubility Assay. (n.d.). Enamine.
- Adamantane - Solubility of Things. (n.d.).
- Aqueous Solubility. (n.d.). Creative Biolabs.
- Adamantane Chemical Properties. (n.d.). ChemicalBook.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube.
- How can I dissolve hydrophobic compounds in DMEM media? (2015, December 7). ResearchGate.
- This compound. (n.d.). Pharmaffiliates.
- Use of surfactants to solubilize water-insoluble solids in beverages. (n.d.). Google Patents.
- Aqueous Solubility Assays. (n.d.). Creative Bioarray.
- 5-(Adamant-1-yl-methoxy)-pentanal. (n.d.). Santa Cruz Biotechnology.
- 5-(ADAMANT-1-YL-METOXI)-PENTANAL 202577-32-0 wiki. (n.d.). Guidechem.
- Surfactants. (2023, December 13). SubsTech.
- #Surfactants Behavior used in Pharmaceutical Formulation Pharmaceutics/Physical Pharmacy. (2020, April 8). YouTube.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research.
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- 5. Page loading... [guidechem.com]
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- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 5-(Adamant-1-yl-methoxy)pentanal
Welcome to the technical support center for the synthesis of 5-(Adamant-1-yl-methoxy)pentanal. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will explore the causality behind common experimental issues, provide validated troubleshooting protocols, and offer insights grounded in established chemical principles to help you navigate potential side reactions and optimize your yield and purity.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is typically achieved in two principal stages. First, an ether linkage is formed, followed by the selective oxidation of a primary alcohol to the target aldehyde. Each stage presents a unique set of challenges that can impact the final outcome.
Caption: General workflow for the synthesis of the target aldehyde.
Part 1: Troubleshooting the Ether Formation Stage
The formation of the key intermediate, 5-(Adamant-1-yl-methoxy)pentan-1-ol, is typically accomplished via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1] While robust, the reaction is sensitive to steric hindrance and competing side reactions.[2][3]
FAQ 1: My yield is low, and I've identified an alkene byproduct. What is causing this?
Answer: The presence of an alkene strongly suggests that a competing E2 elimination reaction is occurring alongside the desired SN2 substitution.[2]
-
Causality: The alkoxide, generated by deprotonating an alcohol with a strong base, is not only a potent nucleophile but also a strong base. When it attacks an alkyl halide, it can either substitute the halide (SN2) or abstract a proton from a beta-carbon, leading to the elimination of the halide and the formation of a double bond (E2).[1]
-
Troubleshooting & Optimization:
-
Strategic Reactant Selection: The SN2 pathway is highly favored for primary alkyl halides. To synthesize the ether, the optimal strategy is to use the alkoxide of the sterically bulky alcohol (sodium 1-adamantylmethoxide) and a primary alkyl halide (e.g., 5-bromo-1-pentanol, appropriately protected). Using an adamantyl halide and a pentanol-derived alkoxide would drastically favor elimination.
-
Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at elevated temperatures will disproportionately favor the unwanted E2 pathway.[2] Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Base Selection: While a strong base is necessary, extremely hindered bases can sometimes favor elimination. Sodium hydride (NaH) is a standard and effective choice for generating the alkoxide without introducing additional steric bulk.[4]
-
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
FAQ 2: A significant amount of my starting alcohol (1-adamantylmethanol) is recovered unreacted. Why?
Answer: This issue almost always points to incomplete deprotonation of the starting alcohol to form the necessary alkoxide nucleophile.
-
Causality: The Williamson ether synthesis requires the conversion of the neutral, weakly nucleophilic alcohol into its conjugate base, the strongly nucleophilic alkoxide.[3] This is typically achieved with a strong, non-nucleophilic base like sodium hydride (NaH).
-
Troubleshooting & Optimization:
-
Reagent Quality: Sodium hydride is highly reactive with moisture. Ensure your NaH is fresh and has been stored under strictly anhydrous conditions. Old or improperly stored NaH will have a layer of inactive NaOH on its surface.
-
Anhydrous Conditions: The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Any trace water will quench the NaH and the alkoxide as it is formed.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of NaH to ensure complete deprotonation of the alcohol.
-
Activation Time: Allow sufficient time for the alcohol to fully react with the NaH (indicated by the cessation of hydrogen gas evolution) before adding the alkyl halide.
-
Part 2: Troubleshooting the Alcohol Oxidation Stage
The conversion of 5-(Adamant-1-yl-methoxy)pentan-1-ol to the aldehyde is a delicate step. The primary goal is to prevent over-oxidation to the carboxylic acid while avoiding other side reactions associated with the chosen oxidant. Mild, selective reagents like those used in the Swern or Dess-Martin oxidations are preferred.[5][6]
FAQ 3: I'm using Swern oxidation, but my yield is low, and I've isolated a foul-smelling, sulfur-containing impurity. What's happening?
Answer: This is a classic sign of the Pummerer rearrangement, a well-known side reaction in Swern-type oxidations, which leads to the formation of a methylthiomethyl (MTM) ether byproduct.[7]
-
Causality: The Swern oxidation relies on an activated DMSO species that reacts with the alcohol.[8] If the reaction temperature is allowed to rise above the recommended -60°C, this intermediate can undergo a Pummerer rearrangement instead of participating in the desired oxidation pathway. This rearranged intermediate is then trapped by the alcohol to form the MTM ether.[7][9]
-
Troubleshooting & Optimization:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be maintained at or below -60°C, typically in a dry ice/acetone bath (-78°C), throughout the addition of all reagents until the final quenching step.[9]
-
Order of Addition: Adhere to the correct order of addition: first, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine base.
-
Ventilation: All Swern oxidations produce toxic carbon monoxide and the malodorous byproduct dimethyl sulfide.[5][8] Always perform the reaction and workup in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with a bleach solution.[8]
-
Caption: Swern oxidation pathway versus the temperature-dependent Pummerer side reaction.
FAQ 4: I'm using Dess-Martin Periodinane (DMP), but my aldehyde seems to be decomposing during the reaction or workup.
Answer: The aldehyde product may be sensitive to the acidic byproduct of the DMP oxidation.
-
Causality: The Dess-Martin oxidation produces two equivalents of acetic acid as a byproduct.[6] While generally mild, this acid can be sufficient to catalyze side reactions in sensitive aldehydes, such as self-condensation (aldol reaction) or cyclization, especially during a prolonged reaction or workup.
-
Troubleshooting & Optimization:
-
Buffer the Reaction: Add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture before adding the DMP.[6] This will neutralize the acetic acid as it is formed, maintaining a neutral pH.
-
Monitor Reaction Progress: DMP oxidations are often rapid, typically completing within 0.5 to 2 hours at room temperature.[10] Monitor the reaction by TLC and perform the workup promptly upon completion to minimize exposure of the product to the reaction conditions.
-
Aqueous Workup: A standard workup involving quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate is effective for both neutralizing residual acid and reducing any remaining oxidant.
-
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Temperature | Cryogenic (-78 to -60°C)[9] | Room Temperature[10] |
| Primary Side Reaction | Pummerer Rearrangement (MTM Ether)[7] | Acid-Catalyzed Decomposition[6] |
| Key Byproducts | Dimethyl Sulfide, CO, CO₂[8] | Acetic Acid, Iodane[6] |
| Mitigation Strategy | Strict low-temperature control | Buffer with mild base (e.g., pyridine) |
Part 3: General Purification & Handling
FAQ 5: The final aldehyde product is difficult to purify by silica gel chromatography and appears to degrade over time.
Answer: Aldehydes are inherently susceptible to both oxidation and acid-catalyzed polymerization, making purification and storage challenging.
-
Causality:
-
Oxidation: Aldehydes can be easily oxidized to the corresponding carboxylic acid by atmospheric oxygen.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze aldol-type condensation reactions or polymerization of the aldehyde directly on the column, leading to streaking, low recovery, and impure fractions.
-
-
Troubleshooting & Optimization:
-
Deactivate Silica Gel: Before performing column chromatography, neutralize your silica gel by preparing a slurry with your eluent containing a small amount of triethylamine (~1%).
-
Rapid Purification: Do not let the purified aldehyde sit in solvent for extended periods. Remove the solvent under reduced pressure at low temperature as quickly as possible after chromatography.
-
Inert Atmosphere Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) at low temperatures (e.g., in a freezer) to prevent oxidation.
-
Acetal Protection for Storage: For long-term stability, consider converting a small sample of the aldehyde to a more stable derivative, such as a cyclic acetal (e.g., by reacting with ethylene glycol).[11][12] Acetals are stable under basic and neutral conditions and can be easily hydrolyzed back to the aldehyde with mild aqueous acid just before the next synthetic step.[13][14]
-
Appendix: Key Experimental Protocols
Protocol 1: Buffered Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve 5-(Adamant-1-yl-methoxy)pentan-1-ol (1.0 eq) and sodium bicarbonate (4.0 eq) in anhydrous dichloromethane (DCM).
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes.
-
Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-2 hours).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
References
-
Chem-Station Int. Ed. (2014). Swern Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Chick, W. H., & Ong, S. H. (1969). Stability of the Adamant- 1 -yl Radical. Journal of the Chemical Society D: Chemical Communications, (5), 216-216. [Link]
-
Organic-Process.com. (2024). DMSO –Oxalyl Chloride, Swern Oxidation. [Link]
-
Shestakova, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(21), 15993. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
ResearchGate. Reactions and conditions of synthesis of adamantane derivatives. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
MDPI. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
-
National Institutes of Health. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. [Link]
-
ACS Publications. Synthesis of adamantane derivatives. 59. Reactions of some electrophilic adamantane derivatives with unsaturated organosilanes. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
UVaDOC Principal. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
ResearchGate. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
-
ResearchGate. Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Wikipedia. Protecting group. [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Derivatization of 5-(Adamant-1-yl-methoxy)pentanal
Welcome to the technical support guide for the derivatization of 5-(Adamant-1-yl-methoxy)pentanal. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and sterically demanding aldehyde. The presence of the bulky, lipophilic adamantyl group introduces specific challenges related to solubility, reaction kinetics, and purification that require careful consideration.
This guide provides troubleshooting advice and optimized protocols in a direct question-and-answer format to address common issues encountered during key synthetic transformations.
Section 1: General Considerations & FAQs
This section addresses overarching challenges that are common to most reactions involving this compound.
Q1: My starting aldehyde, this compound, appears to degrade upon storage, leading to inconsistent results. How should I properly handle and store it?
A1: Aldehydes, particularly aliphatic ones, are susceptible to oxidation and polymerization.[1] The labile nature of aldehydes can lead to decomposition, which is a common reason for poor reaction outcomes.[1][2]
-
Storage: Store the aldehyde under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4°C). If it is a solid, ensure the container is tightly sealed. If it is an oil, consider storing it as a solution in an anhydrous, aprotic solvent like THF, which can then be used directly in reactions.
-
Purity Check: Before use, it is advisable to check the purity of the aldehyde by ¹H NMR or TLC. The presence of a broad signal around 9.7-9.8 ppm in the ¹H NMR is characteristic of the aldehyde proton. The appearance of new signals, particularly in the carboxylic acid region (10-12 ppm), indicates oxidation.
-
In Situ Formation: For extremely sensitive downstream reactions, consider a tandem oxidation-Wittig process where the aldehyde is formed in situ from the corresponding alcohol immediately before derivatization.[1]
Q2: I'm struggling with the poor solubility of my adamantyl-containing compounds in standard reaction solvents. What are my options?
A2: The adamantane cage is highly lipophilic, which can lead to poor solubility in polar solvents.
-
Solvent Selection: Favor less polar aprotic solvents. Tetrahydrofuran (THF) and 1,2-dichloroethane (DCE) are often excellent choices.[3][4] For reactions requiring higher temperatures, consider dioxane or toluene.
-
Co-Solvent Systems: A mixture of solvents can be effective. For example, adding a small amount of a less polar solvent like hexane or dichloromethane to a primary solvent like THF can sometimes improve the solubility of highly lipophilic starting materials.
-
Temperature: Gently warming the reaction mixture can improve solubility, but this must be balanced against the thermal stability of your reagents and intermediates.
Q3: Purification of my derivatized product is challenging. The product is often a greasy oil, and chromatography is difficult. What purification strategies are most effective?
A3: The purification of adamantane derivatives can be complicated by the formation of byproducts that are difficult to separate.[5]
-
Crystallization/Recrystallization: Despite the greasy nature of many derivatives, crystallization should be the first method attempted. The rigid adamantane cage can promote crystallinity. Try a range of solvent systems, such as recrystallization from methanol, ethanol, or a mixture of hexane and ethyl acetate.[6]
-
Chromatography: If chromatography is necessary, use a less polar eluent system than you might typically choose. Hexane/ethyl acetate or dichloromethane/hexane gradients are often effective.[5] The high lipophilicity means the compound may have a very high Rf, requiring a very non-polar mobile phase.
-
Distillation: For thermally stable, non-polar derivatives, distillation under high vacuum (Kugelrohr) can be an effective purification method.
Section 2: Troubleshooting Guide for Reductive Amination
Reductive amination is a robust method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.
Q4: My reductive amination reaction is giving a very low yield of the desired amine. What are the most common causes?
A4: Low yields in reductive amination typically stem from two main issues: inefficient imine formation or an inappropriate choice of reducing agent.
-
Inefficient Imine Formation: The reaction is an equilibrium process.[7] To drive the formation of the imine intermediate, water must be removed. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. The reaction is also often catalyzed by mild acid; however, with aldehydes, this is generally not needed.[3][4]
-
Reducing Agent Choice: The key to a successful one-pot reductive amination is a reducing agent that selectively reduces the imine (or protonated iminium ion) much faster than it reduces the starting aldehyde.[4]
-
Problematic: Strong hydrides like NaBH₄ can reduce the starting aldehyde, lowering the yield.[8] This is a common chemoselectivity issue.[7]
-
Recommended: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation.[3][7] It is a mild reagent that is highly selective for the imine/iminium ion over the aldehyde, especially in solvents like 1,2-dichloroethane (DCE) or THF.[3][4] Sodium cyanoborohydride (NaBH₃CN) is another classic choice that is most effective at a slightly acidic pH where the iminium ion is favored for reduction.[9]
-
Q5: I am reacting the aldehyde with a primary amine and observing a significant amount of the dialkylated amine side product. How can I prevent this?
A5: The formation of a dialkylated amine is a common side reaction when using primary amines.[3] This occurs when the newly formed secondary amine product is still nucleophilic enough to react with another molecule of the aldehyde.
-
Stoichiometry Control: Use a slight molar excess (up to 5%) of the primary amine. This can help suppress the formation of the dialkylated product.[3]
-
Stepwise Procedure: If dialkylation remains a problem, switch to an indirect (stepwise) procedure.[3] First, form the imine by reacting the aldehyde and amine in a solvent like methanol. Monitor by NMR or TLC until imine formation is complete. Then, in a separate step, add a reducing agent like NaBH₄ to reduce the isolated imine.[3]
Optimized Protocol: Direct Reductive Amination with STAB
This protocol is optimized for the reaction of this compound with a primary or secondary amine.
-
To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the amine (1.05-1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 5 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[3]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Workflow: Reductive Amination
Caption: Direct Reductive Amination Workflow.
Section 3: Troubleshooting Guide for Wittig Olefination
The Wittig reaction is a cornerstone for converting aldehydes into alkenes with a defined double bond position.[10]
Q6: My Wittig reaction has a poor yield, with a significant amount of unreacted aldehyde recovered. What is going wrong?
A6: Low yields in Wittig reactions, especially with potentially hindered substrates, often point to issues with the ylide (the Wittig reagent).[2][11]
-
Incomplete Ylide Formation: The phosphonium salt precursor must be fully deprotonated to form the reactive ylide. This requires a very strong base.[12] For non-stabilized ylides (where the carbon is attached to alkyl groups), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[12] Ensure the base is fresh and the reaction is performed under strictly anhydrous conditions.[12]
-
Ylide Instability: Non-stabilized ylides are highly reactive and can decompose if not used promptly.[12] They are sensitive to moisture and oxygen.[12] It is best to generate the ylide in situ and add the aldehyde solution to the freshly prepared ylide at a low temperature (e.g., -78°C or 0°C), then allow the reaction to warm to room temperature.[11]
-
Steric Hindrance: While the adamantyl group is remote, steric hindrance can still slow down the reaction.[11] If the reaction is sluggish, gentle warming may be required, but this must be balanced against ylide stability.[11]
Q7: The reaction is slow and requires forcing conditions, leading to side products. Is there a more effective alternative for olefination?
A7: Yes. For cases where the standard Wittig reaction is low-yielding, particularly with hindered carbonyls or when using stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[1][11]
-
Increased Reactivity: The HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic and generally more reactive than the corresponding phosphorus ylide.[11]
-
Easier Purification: A significant advantage of the HWE reaction is that its phosphate byproduct is water-soluble, making purification much simpler compared to the removal of triphenylphosphine oxide from the Wittig reaction.[11]
Standard Protocol: Wittig Olefination
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.05 eq) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C (depending on the ylide's stability).
-
Slowly add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to orange or red).[11]
-
Stir the mixture for 30-60 minutes at this temperature.
-
Reaction with Aldehyde: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to remove the triphenylphosphine oxide byproduct.
Mechanism: Wittig Reaction
Caption: The Wittig reaction proceeds via a [2+2] cycloaddition mechanism.
Section 4: Troubleshooting Guide for Grignard & Organolithium Additions
The addition of organometallic reagents like Grignard reagents is a fundamental method for synthesizing secondary alcohols from aldehydes.[13]
Q8: My Grignard reaction is not working. I either recover my starting material or see a complex mixture of products.
A8: Grignard reactions are highly sensitive to reaction conditions. Failure is almost always due to one of the following:
-
Presence of Water: Grignard reagents are extremely strong bases and react rapidly with water.[14][15] All glassware must be flame-dried, and all solvents must be anhydrous. Even atmospheric moisture can quench the reaction.
-
Poor Reagent Quality: The Grignard reagent may have decomposed during storage. It's often best to use freshly prepared or recently titrated reagents.
-
Incompatible Functional Groups: The starting aldehyde must not contain acidic protons (e.g., alcohols, carboxylic acids) that would quench the Grignard reagent.[16]
Q9: Instead of the expected secondary alcohol, I am isolating an alcohol that corresponds to the reduction of the aldehyde. What is causing this side reaction?
A9: This side reaction occurs when the Grignard reagent acts as a hydride donor rather than a nucleophile. This is more common with sterically hindered aldehydes or ketones and bulky Grignard reagents.[13] The Grignard reagent transfers a β-hydride to the carbonyl carbon via a cyclic six-membered transition state.[13]
-
Minimize Steric Bulk: If possible, use a less sterically hindered Grignard reagent.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., -78°C) can favor the desired nucleophilic addition pathway over the reduction pathway.
-
Use an Organolithium Reagent: Organolithium reagents are generally more reactive and less prone to acting as reducing agents compared to their Grignard counterparts.
Standard Protocol: Grignard Addition
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Grignard reagent (e.g., MeMgBr, 1.1 eq) dropwise via syringe.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Work-up: Cool the reaction back to 0°C and quench it by the slow, dropwise addition of a cold, saturated aqueous solution of NH₄Cl.[17] Avoid strong acids if the resulting alcohol is acid-sensitive.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude secondary alcohol.
-
Purify as needed.
Section 5: Protecting Group Strategies
For multi-step syntheses, it is often necessary to "mask" the reactive aldehyde group to prevent it from interfering with reactions elsewhere in the molecule.[18][19]
Q10: When should I use a protecting group for the aldehyde?
A10: A protecting group is necessary when you need to perform a reaction that is incompatible with an aldehyde. A classic example is performing a Grignard reaction on an ester in a molecule that also contains an aldehyde. The Grignard reagent would react with the more reactive aldehyde first.[16] Protection is required to ensure chemoselectivity.[19]
Q11: What is the best protecting group for an aldehyde that needs to survive strongly basic and nucleophilic conditions?
A11: The best choice is to convert the aldehyde to an acetal , typically a cyclic acetal formed with ethylene glycol.[20][21] Acetals are stable under neutral to strongly basic/nucleophilic conditions, making them ideal for protecting aldehydes during Grignard additions, hydride reductions, or organolithium reactions.[16][20] They are easily removed by treatment with aqueous acid.[18]
Protocol: Acetal Protection
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing the water that is formed.
-
When no more water is collected, cool the reaction to room temperature.
-
Wash the reaction mixture with a saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify if necessary. The protected aldehyde can now be used in the subsequent reaction.
Workflow: Protection Strategy
Caption: General workflow for using a protecting group strategy.
Summary of Recommended Conditions
| Reaction Type | Recommended Reagent(s) | Solvent(s) | Key Considerations |
| Reductive Amination | NaBH(OAc)₃ (STAB) | DCE, THF | Mild, selective for imine over aldehyde; use slight excess of amine.[3] |
| Wittig Olefination | n-BuLi or NaH (for ylide) | THF, Ether | Strictly anhydrous conditions; consider HWE for better yields/purification.[11][12] |
| Grignard Addition | RMgX | Ether, THF | Strictly anhydrous conditions; low temperature can suppress reduction.[13][14] |
| Aldehyde Protection | Ethylene Glycol, p-TSA (cat.) | Toluene | Remove water azeotropically (Dean-Stark). Stable to bases/nucleophiles.[21] |
References
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Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
PMC. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Available at: [Link]
- Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives.
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Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Chemistry LibreTexts. Wittig Reaction. Available at: [Link]
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Organic Syntheses. Adamantane. Available at: [Link]
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MDPI. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available at: [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]
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Wikipedia. Adamantane. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Wikipedia. Reductive amination. Available at: [Link]
-
Master Organic Chemistry. Wittig Reaction – Examples and Mechanism. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]
-
ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available at: [Link]
-
ACS Publications. The Grignard Reagents. Available at: [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
BYJU'S. Grignard reagent. Available at: [Link]
-
Chemistry Steps. Wittig Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction - Common Conditions. Available at: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
ResearchGate. Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Available at: [Link]
-
Organic Chemistry Tutor. Reductive Amination. Available at: [Link]
-
Acta Poloniae Pharmaceutica. Synthesis and antibacterial activity of 5-adamantan-1-yl-methyl analogues of trimethoprim. Available at: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 5-(Adamant-1-yl-methoxy)pentanal (AM-1638)
Welcome to the technical support resource for researchers utilizing 5-(Adamant-1-yl-methoxy)pentanal, a potent GPR40 full agonist also known as AM-1638.[1] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your biological assays.
Section 1: Understanding the Compound and its Mechanism of Action
Before delving into troubleshooting, it's crucial to understand the unique properties of this compound (AM-1638). Unlike first-generation GPR40 agonists, AM-1638 exhibits biased agonism, meaning it can activate multiple signaling pathways.[2]
Specifically, GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that, when activated by endogenous long-chain fatty acids, primarily couples to the Gαq protein.[3] This initiates a signaling cascade through Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, a response that can be measured in a calcium mobilization assay.[5]
However, AM-1638 is a full agonist that can induce signaling through both the Gαq pathway and the Gαs pathway.[2][6] The Gαs pathway activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[7] This dual signaling capability is associated with a more robust physiological response, including the secretion of incretin hormones like GLP-1.[4][8] This dual activity is a critical factor to consider when designing experiments and troubleshooting, as the cellular context and the specific assay readout will determine the observed effect.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions and issues that researchers encounter when working with this compound.
Q1: I'm not seeing any response in my calcium mobilization assay. What could be the problem?
A1: This is a common issue that can stem from several factors:
-
Cellular Context: Ensure your cell line endogenously expresses GPR40 or has been successfully transfected. Remember that not all cell lines have the necessary downstream signaling components to elicit a calcium response, even with receptor expression.[9]
-
Compound Handling: this compound should be stored at -20°C for long-term stability.[10] Ensure it has been properly dissolved in a suitable solvent like acetone, chloroform, or ethyl acetate before further dilution in your assay buffer.[10][11]
-
Assay Conditions: The calcium mobilization assay is sensitive to cell health and density. Ensure your cells are not over-confluent and are healthy on the day of the assay. Also, verify the integrity of your calcium-sensitive dye and that the loading procedure was performed correctly.[12]
-
Gαq Pathway Competency: Your chosen cell line must have a functional Gαq signaling pathway. If the cell line is not endogenously equipped, you may need to co-transfect a promiscuous Gα protein to couple the receptor to the calcium signaling pathway.[13]
Q2: My results are highly variable between experiments. How can I improve consistency?
A2: Variability can be frustrating, but it's often systematic. Consider these points:
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid multiple freeze-thaw cycles of the stock.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling capacity.
-
Serum Effects: If you are using serum in your cell culture medium, be aware that fatty acids in the serum can activate GPR40, leading to receptor desensitization and a blunted response to your compound. It is advisable to serum-starve the cells for a few hours before the assay.[12]
-
Assay Plate Consistency: Ensure uniform cell seeding across the wells of your microplate. Edge effects are a common source of variability, so consider not using the outer wells for critical measurements.
Q3: I see a response, but the potency (EC50) of my compound is much lower than what is reported in the literature.
A3: A rightward shift in the dose-response curve can be due to:
-
Receptor Expression Levels: Overexpression of GPR40 in a recombinant cell line can lead to an apparent decrease in agonist potency due to receptor reserve.[14] Conversely, very low expression may also affect the perceived potency.
-
Compound Stability: The compound may be degrading in your assay buffer over the course of the experiment. Assess the stability of this compound under your specific assay conditions.
-
Assay Readout: The choice of assay can influence the measured potency. For a biased agonist like AM-1638, the potency for Gαq-mediated calcium release may differ from its potency for Gαs-mediated cAMP production.[2]
Q4: Should I be using a partial or a full GPR40 agonist for my experiments?
A4: The choice depends on your research question. A partial agonist, like AMG 837, will only partially activate the receptor, even at saturating concentrations, and may primarily engage the Gαq pathway.[8] A full agonist like AM-1638 will elicit a maximal response and engages both Gαq and Gαs pathways.[2][8] If you are studying the full signaling potential of GPR40 or its role in incretin secretion, a full agonist like AM-1638 is more appropriate.[6][8]
Section 3: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for troubleshooting specific assays.
Guide 1: Intracellular Calcium Mobilization Assay
The intracellular calcium mobilization assay is a primary functional readout for GPR40 activation via the Gαq pathway.[5]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No response to AM-1638 | 1. Low or no GPR40 expression. 2. Inactive compound. 3. Cell line lacks Gαq machinery. | 1. Verify GPR40 expression via qPCR or Western blot. 2. Use a fresh aliquot of the compound. 3. Use a positive control agonist. 4. Consider a different cell line or co-express a promiscuous G-protein.[13] |
| High background signal | 1. Damaged or dying cells. 2. Autofluorescence of the compound. 3. Dye overload. | 1. Check cell viability. 2. Run a control plate with compound but no cells. 3. Optimize dye concentration and loading time.[12] |
| Inconsistent peak heights | 1. Uneven cell seeding. 2. Inconsistent compound addition. 3. Edge effects in the plate. | 1. Optimize cell seeding protocol. 2. Use an automated liquid handler for compound addition. 3. Avoid using the outermost wells of the plate. |
-
Cell Plating: Seed your GPR40-expressing cells in a 96- or 384-well black-walled, clear-bottom plate. The optimal cell density should be determined to achieve a confluent monolayer on the day of the assay.[12]
-
Serum Starvation: On the day of the assay, replace the growth medium with a serum-free medium and incubate for 2-4 hours to minimize basal receptor activation.[12]
-
Dye Loading: Prepare the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) according to the manufacturer's instructions, often in a buffer containing probenecid to prevent dye leakage.[12] Add the dye solution to the cells and incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Signal Measurement: Use a plate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation). Set the instrument to record a baseline fluorescence, then inject the compound and continue recording to capture the transient increase in intracellular calcium.[5]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the compound concentration to determine the EC50.
Caption: GPR40 activation by AM-1638 stimulates the Gαq pathway.
Guide 2: cAMP Accumulation Assay
This assay is essential for characterizing the Gαs-mediated signaling of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No cAMP production | 1. Cell line lacks Gαs or adenylyl cyclase. 2. Phosphodiesterase (PDE) activity is too high. | 1. Use a positive control that activates Gαs (e.g., forskolin). 2. Include a PDE inhibitor (e.g., IBMX) in the assay buffer. |
| High basal cAMP levels | 1. Basal GPR40 activity is high. 2. Serum components are stimulating the cells. | 1. Consider using an inverse agonist to establish a true baseline. 2. Ensure adequate serum starvation. |
| Poor assay window | 1. Suboptimal antibody/reagent concentration. 2. Insufficient incubation time. | 1. Titrate all assay components according to the kit manufacturer's protocol. 2. Optimize the agonist incubation time. |
-
Cell Preparation: Plate GPR40-expressing cells and allow them to adhere. Serum starve the cells prior to the assay.
-
PDE Inhibition: Pre-incubate the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add serial dilutions of this compound and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen, following the manufacturer's protocol.
-
Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the agonist concentration to determine the EC50.
Caption: AM-1638 can also activate GPR40 to signal via the Gαs pathway.
Section 4: Concluding Remarks for the Researcher
Troubleshooting is an inherent part of scientific research. When working with a nuanced compound like this compound (AM-1638), a thorough understanding of its dual signaling mechanism is your greatest asset.[2] Always remember the importance of appropriate controls, including a positive control for your assay system and a vehicle control for your compound. By systematically addressing the potential issues outlined in this guide, from compound handling to the specifics of your cell-based assay, you can significantly improve the consistency and reliability of your data.
References
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Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. Available from: [Link]
-
Xiong, Y., et al. (2013). Signaling pathway of GRP40 for insulin secretion. ResearchGate. Available from: [Link]
-
Brown, S. P., et al. (2012). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Medicinal Chemistry Letters, 3(11), 937–942. Available from: [Link]
-
Lee, J. H., et al. (2022). GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. Experimental & Molecular Medicine, 54(9), 1548–1557. Available from: [Link]
-
Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE, 7(10), e46300. Available from: [Link]
-
Lin, D. C., et al. (2012). Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist. ResearchGate. Available from: [Link]
-
Jo, A. R., et al. (2023). AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner. Endocrinology and Metabolism, 38(6), 693-704. Available from: [Link]
-
Park, S., et al. (2021). Utilization of an Intracellular Calcium Mobilization Assay for the Screening of Transduced FK506-Binding Proteins. ASSAY and Drug Development Technologies, 19(7), 442-452. Available from: [Link]
-
Proteopedia. (2016). GPR40. Proteopedia. Available from: [Link]
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Smith, T. E., et al. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1335, 153–167. Available from: [Link]
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Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available from: [Link]
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Southern, C., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. SLAS Discovery, 22(8), 996-1005. Available from: [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]
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Logos Biosystems. (n.d.). Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Logos Biosystems. Available from: [Link]
-
Bdi, M. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available from: [Link]
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Cunningham, C. A., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2513, 171-189. Available from: [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434. Available from: [Link]
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Zhou, J., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(1), 1-11. Available from: [Link]
-
Synapse. (2024). What are GPR40 agonists and how do they work?. Patsnap. Available from: [Link]
-
Feng, D. D., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). Molecular Medicine Reports, 10(2), 555-561. Available from: [Link]
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An, S. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(20), e937. Available from: [Link]
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Schrage, R., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(11), 849-861. Available from: [Link]
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Wang, M. W., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Acta Pharmaceutica Sinica B, 12(10), 3845-3859. Available from: [Link]
-
PubChem. (n.d.). 5-Methoxypentanal. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (n.d.). N-[5-(Adamantan-1-yl-methoxy)-pentyl]-L-altro-1-deoxynojirimycin. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. Available from: [Link]
-
Shapiro, H., et al. (2005). Role of GPR40 in fatty acid action on the beta cell line INS-1E. Biochemical and Biophysical Research Communications, 335(1), 97-104. Available from: [Link]
-
Wallukat, G. (2020). What Makes Antibodies Against G Protein-Coupled Receptors so Special? A Novel Concept to Understand Chronic Diseases. Clinical Medicine Insights: Cardiology, 14, 1179546820968131. Available from: [Link]
-
Taggart, A. K., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2673-2679. Available from: [Link]
-
Lin, D. C., et al. (2012). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes, 61(4), 820-828. Available from: [Link]
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PubChem. (n.d.). Pentanal. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). In vitro signaling properties of GPR40 agonists in transiently... ResearchGate. Available from: [Link]
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Technical Support Center: Method Refinement for Scaling Up 5-(Adamant-1-yl-methoxy)pentanal Production
Welcome to the technical support center for the synthesis and scale-up of 5-(Adamant-1-yl-methoxy)pentanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and refine methods for larger-scale production. The synthesis is typically approached in two key stages: a Williamson ether synthesis to couple the adamantane moiety with a five-carbon chain, followed by a selective oxidation to yield the final aldehyde product.
Section 1: Williamson Ether Synthesis of the Alcohol Intermediate
The first critical step involves the formation of the ether linkage between 1-adamantanemethanol and a suitable 5-carbon synthon, such as 5-bromopentan-1-ol. This is typically achieved via a Williamson ether synthesis.
Experimental Protocol: Synthesis of 5-(Adamantan-1-yl-methoxy)pentan-1-ol
-
Preparation: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), and a dropping funnel.
-
Base Suspension: Sodium hydride (NaH), as a 60% dispersion in mineral oil (1.2 equivalents), is carefully washed with dry hexane twice to remove the oil. After decanting the hexane, dry tetrahydrofuran (THF) is added to create a stirrable suspension.
-
Alkoxide Formation: 1-Adamantanemethanol (1.0 equivalent) dissolved in dry THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Ether Formation: A solution of 5-bromopentan-1-ol (1.1 equivalents) in dry THF is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TTC).
-
Work-up: Once the reaction is complete, it is cooled to 0 °C and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Troubleshooting and FAQs for Williamson Ether Synthesis
Q1: My yield of the desired ether is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this Williamson ether synthesis can stem from several factors:
-
Incomplete Deprotonation: The deprotonation of 1-adamantanemethanol by NaH is crucial. Ensure your NaH is fresh and the THF is anhydrous. Incomplete deprotonation will leave unreacted starting material.
-
Side Reactions: The primary competing side reaction is the E2 elimination of HBr from 5-bromopentan-1-ol, initiated by the adamantane alkoxide, which is a strong base. This will produce pent-4-en-1-ol. To minimize this, add the 5-bromopentan-1-ol solution slowly and at a lower temperature before heating to reflux.
-
Intermolecular Reactions: At high concentrations, the alkoxide of one 5-bromopentan-1-ol molecule can react with another, leading to dimer formation. While less likely to be the major issue here, ensuring a sufficient volume of solvent can mitigate this. The choice of solvent can also dramatically influence the selectivity of Williamson ether synthesis.[1][2]
Q2: I am observing a significant amount of a non-polar byproduct in my TLC analysis. What could it be?
A2: A non-polar byproduct is likely the result of an elimination reaction, forming an alkene, or potentially the formation of a diether from any contaminating diol in your starting material. The bulky nature of the adamantyl group can sometimes favor elimination over substitution. Consider using a less hindered, strong base if this problem persists, although NaH is generally effective.
Q3: How can I be sure my reaction has gone to completion?
A3: The most effective way to monitor the reaction is by TLC. Spot the reaction mixture against your starting materials (1-adamantanemethanol and 5-bromopentan-1-ol). The reaction is complete when the spot corresponding to 1-adamantanemethanol has been consumed.
Diagram 1: Williamson Ether Synthesis Pathway and Side Reactions
Sources
- 1. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
analytical challenges in the characterization of 5-(Adamant-1-yl-methoxy)pentanal
Introduction
Welcome to the technical support guide for the analytical characterization of 5-(Adamant-1-yl-methoxy)pentanal. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this unique molecule. Given its specific structure—combining a reactive aldehyde, a flexible alkoxy chain, and a bulky, lipophilic adamantyl group—this compound presents several distinct analytical challenges.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you develop robust, accurate, and reliable analytical methods.
Compound Profile
-
IUPAC Name: this compound
-
CAS Number: 202577-32-0[1]
-
Molecular Formula: C16H26O2
-
Key Structural Features:
-
Terminal Aldehyde: The most reactive site, prone to oxidation and condensation. Dictates the need for careful sample handling and often, derivatization.
-
Adamantyl Group: A rigid, diamondoid cage that imparts high lipophilicity, steric bulk, and predictable fragmentation patterns in mass spectrometry.
-
Alkoxy Linkage: A five-carbon chain with an ether linkage, providing flexibility.
-
Frequently Asked Questions (FAQs)
Sample Handling & Stability
Q1: My sample of this compound shows decreasing purity over time, even when stored in a freezer. What is happening?
A1: This is a classic issue for aliphatic aldehydes.[2] The primary cause is oxidation of the aldehyde functional group to the corresponding carboxylic acid, 5-(Adamant-1-yl-methoxy)pentanoic acid. This can occur even at low temperatures if oxygen is present. A secondary cause could be polymerization.
-
Causality: The aldehyde proton is susceptible to abstraction, and the carbonyl carbon is electrophilic, making it a target for atmospheric oxygen, especially in the presence of light or trace metal catalysts.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Store the neat material and all solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use high-purity, degassed, or antioxidant-stabilized solvents (like BHT-stabilized THF) for sample preparation.
-
Light Protection: Store samples in amber vials to prevent photo-oxidation.
-
Fresh is Best: Prepare solutions fresh daily and analyze them promptly.
-
Q2: I'm having trouble dissolving the compound for analysis. Which solvents are recommended?
A2: The large adamantyl group makes the molecule highly lipophilic and poorly soluble in aqueous media.
-
Recommended Solvents: Start with highly polar aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM). For reversed-phase HPLC, ACN is typically the best choice for the organic component of the mobile phase and as a sample diluent. Methanol may also work but could have lower solubilizing power for this specific molecule.
Chromatographic Analysis
Q3: Which HPLC mode is best for purity analysis: reversed-phase or normal-phase?
A3: Reversed-phase (RP-HPLC) is generally the preferred method for this type of molecule.
-
Expertise & Rationale: The molecule has significant non-polar character due to the adamantane and alkyl chain, which will provide good retention on C18 or C8 columns. Normal-phase (NP-HPLC) is less desirable due to the high reactivity of the aldehyde on silica surfaces and the difficulty in controlling the water content of the mobile phase, which can lead to poor reproducibility.
Q4: I am seeing significant peak tailing in my RP-HPLC chromatogram. What can I do?
A4: Peak tailing for this compound is likely due to secondary interactions of the aldehyde group with the silica support or trace metals in the column packing.
-
Troubleshooting Steps:
-
Use a High-Purity Column: Modern, end-capped, high-purity silica columns are less prone to these interactions.
-
Mobile Phase Modifier: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase. This protonates any free silanol groups on the column, minimizing secondary interactions.
-
Derivatization: If tailing persists, derivatizing the aldehyde (e.g., with 2,4-dinitrophenylhydrazine, DNPH) can solve the problem by converting the reactive aldehyde into a more stable hydrazone.[3][4][5][6] This also has the benefit of adding a strong chromophore for enhanced UV detection.
-
Troubleshooting Guides by Technique
Guide 1: Gas Chromatography (GC) Analysis
Problem: Poor peak shape (tailing, broad peaks) or no peak observed for the parent compound.
This is a common and expected issue. Direct injection of aliphatic aldehydes, especially those with high molecular weights, often results in poor chromatography due to their high reactivity and thermal instability.[7]
Troubleshooting Workflow: GC Analysis
Caption: Troubleshooting workflow for GC analysis of aldehydes.
Core Recommendation: Derivatization is Mandatory for Robust GC Analysis.
The most reliable method for analyzing aldehydes by GC is to convert them into stable, less polar derivatives.[8][9] The gold-standard reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[8][10]
-
Why PFBHA?
-
Stability: The resulting PFB-oxime is thermally stable and less prone to adsorption.
-
Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for Electron Capture Detection (ECD) or for Negative Chemical Ionization (NCI) Mass Spectrometry.
-
Specificity: PFBHA reacts specifically with carbonyls (aldehydes and ketones).
-
(See Protocol 1 for a detailed PFBHA derivatization method).
Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Difficulty assigning the proton (¹H) and carbon (¹³C) signals of the adamantyl cage.
The adamantyl cage produces a series of complex, overlapping signals in the aliphatic region of the NMR spectrum.[11][12]
-
Expertise & Causality: The rigid cage structure results in multiple inequivalent CH and CH₂ groups with very similar chemical environments. The ¹H NMR signals are often broad multiplets between ~1.5 and 2.1 ppm.[13] The ¹³C NMR is more informative due to its greater chemical shift dispersion.[14]
-
Troubleshooting & Validation:
-
Run 2D NMR: A Heteronuclear Single Quantum Coherence (HSQC) experiment is essential. It correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the CH and CH₂ groups within the adamantyl cage.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment will differentiate CH/CH₃ signals (positive) from CH₂ signals (negative), confirming the multiplicities.
-
Reference Data: Compare observed shifts to published data for 1-substituted adamantanes.[11][14][15] The substituent (-CH₂-O-pentanal) will induce predictable shifts on the bridgehead (C1) and adjacent carbons of the cage.
-
Expected NMR Signals:
| Functional Group | ¹H Chemical Shift (ppm, Estimated) | ¹³C Chemical Shift (ppm, Estimated) | Key Correlations (HSQC/HMBC) |
| Aldehyde (-CHO) | 9.7-9.8 (t) | 200-203 | Correlates to CH₂ at C4 of pentyl chain. |
| Adamantyl-CH₂-O | 3.1-3.3 (s) | 75-78 | Correlates to adamantyl bridgehead (C1) and C1 of pentyl chain. |
| O-CH₂-(pentyl C1) | 3.4-3.6 (t) | 68-72 | Correlates to Adamantyl-CH₂-O protons. |
| Pentyl Chain (-CH₂-) | 1.4-1.8 (m) | 22-35 | Various correlations within the chain. |
| Adamantyl Cage | 1.5-2.1 (m) | 28-45 | Complex correlations best resolved by 2D NMR. |
Guide 3: Mass Spectrometry (MS)
Problem: Interpreting the Electron Ionization (EI) fragmentation pattern.
The fragmentation will be dominated by pathways initiated by the adamantyl group and the oxygen atoms.
-
Authoritative Grounding: The adamantyl cation (m/z 135) is an exceptionally stable tertiary carbocation and is almost always a major fragment in the EI spectra of adamantane derivatives.[16][17][18]
Predicted Fragmentation Pathway (EI-MS)
Caption: Predicted EI-MS fragmentation of the title compound.
-
Key Fragments to Expect:
-
m/z 135 (Adamantyl Cation): Often the base peak. Formed by cleavage of the bond between the adamantyl group and the methoxy side chain.[18][19]
-
m/z 149 (Adamantyl-CH₂⁺): Resulting from cleavage at the ether oxygen.
-
m/z 99: Resulting from the loss of the adamantyl-methoxy group.
-
m/z 93, 91, 79, 77: Characteristic smaller fragments from the breakdown of the adamantyl cage itself.[17][18]
-
Key Experimental Protocols
Protocol 1: Derivatization with PFBHA for GC-MS Analysis
Objective: To convert this compound into its stable PFB-oxime derivative for robust GC analysis.[8][20][21]
Materials:
-
This compound sample
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in ethyl acetate)
-
High-purity Ethyl Acetate or Hexane
-
Anhydrous Sodium Sulfate
-
GC Vials
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of your sample in ethyl acetate at a concentration of approximately 1 mg/mL.
-
Reaction: In a 2 mL GC vial, combine 100 µL of the sample solution with 100 µL of the PFBHA reagent solution.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 60 minutes to drive the reaction to completion.
-
Workup: Allow the vial to cool to room temperature. Add ~1 mL of high-purity water and vortex to quench the reaction and extract excess reagent.
-
Extraction: Add 500 µL of hexane, vortex thoroughly, and allow the layers to separate.
-
Isolation: Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Transfer the dried organic layer to a clean GC vial for injection. The PFB-oxime derivative will appear as two peaks (syn- and anti-isomers). Sum the area of both peaks for quantification.[9]
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the sample under various stress conditions to understand its stability profile and identify potential degradation products. This is critical for developing stability-indicating analytical methods.[22][23][24][25][26]
Materials:
-
Sample solution (~1 mg/mL in ACN/Water 50:50)
-
1 M HCl (Acid Hydrolysis)
-
1 M NaOH (Base Hydrolysis)
-
3% H₂O₂ (Oxidation)
-
Heating block/oven (Thermal)
-
UV/Vis light chamber (Photolytic)
Step-by-Step Methodology:
-
Prepare Samples: Aliquot the sample solution into five separate, clearly labeled vials (Acid, Base, Oxidative, Thermal, Photolytic). Prepare a sixth "Control" vial kept at 4°C in the dark.
-
Apply Stress:
-
Acid: Add 1 M HCl to achieve a final concentration of 0.1 M.
-
Base: Add 1 M NaOH to achieve a final concentration of 0.1 M.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Place the vial in an oven at 60°C.
-
Photolytic: Place the vial in a photostability chamber.
-
-
Incubate: Store the Acid, Base, and Oxidative samples at room temperature (or slightly elevated, e.g., 40°C) for a set period (e.g., 24-48 hours). Monitor the thermal and photolytic samples for a similar duration. The goal is to achieve 5-20% degradation of the main peak.[25]
-
Neutralization: Before analysis, neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples (including the control) by a suitable method (e.g., RP-HPLC-UV/MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). A mass spectrometer is invaluable here for identifying the masses of these new impurities. The most likely degradation product under oxidative and potentially hydrolytic/thermal stress is the corresponding carboxylic acid.
References
- Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science Publishers.
- Forced Degradation Study & Impurity Analysis. (n.d.). Protheragen.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules.
- Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation.
- Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography. (2024). JASCO Inc.
- Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. (2020). Taylor & Francis Online.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Troubleshooting GC Peak Tailing for C6 Aldehydes. (2025). Benchchem.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
- Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry. (2000). Analytical Biochemistry.
- Nuclear magnetic resonance spectroscopy of adamantane derivatives. (2020). ResearchGate.
- Impurities and Forced Degradation Studies: A Review. (2016). Current Pharmaceutical Analysis.
- Application Notes and Protocols for the Derivatization of 2-Hydroxy-6-nitrobenzaldehyde. (2025). Benchchem.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
- Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine. (n.d.). Journal of Chromatography B.
- Mass spectrometry of diamantane and some adamantane derivatives. (1980). Canadian Journal of Chemistry.
- Mass Spectrometry of Fatty Aldehydes. (n.d.). Progress in Lipid Research.
- The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. (n.d.). The Journal of Organic Chemistry.
- Sequential Derivatization of Polar Organic Compounds in Cloud Water. (2014). Journal of Chromatography A.
- Mass spectrometry of diamantane and some adamantane derivatives. (2025). ResearchGate.
- Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (n.d.). Chemistry – A European Journal.
- Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. (2025). ResearchGate.
- RP-HPLC-fluorescence analysis of aliphatic aldehydes. (n.d.). Journal of Lipid Research.
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. (n.d.). Sigma-Aldrich.
- 5-(Adamant-1-yl-methoxy)-pentanal. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. scbt.com [scbt.com]
- 2. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. jascoinc.com [jascoinc.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
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- 15. pubs.acs.org [pubs.acs.org]
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- 17. researchgate.net [researchgate.net]
- 18. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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- 21. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 22. repositorio.unesp.br [repositorio.unesp.br]
- 23. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 24. biopharminternational.com [biopharminternational.com]
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- 26. benthamdirect.com [benthamdirect.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-(Adamant-1-yl-methoxy)pentanal and Other Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the aldehyde functional group is a cornerstone for constructing complex molecular architectures. Its reactivity, however, is not a monolithic characteristic; it is subtly tuned by the steric and electronic nature of its molecular environment. This guide provides an in-depth comparison of the reactivity of 5-(Adamant-1-yl-methoxy)pentanal, a molecule of interest due to the incorporation of the bulky and lipophilic adamantyl moiety, with a panel of common aldehydes: pentanal, benzaldehyde, and formaldehyde.
While direct experimental kinetic data for this compound is not extensively available in public literature, this guide will leverage fundamental principles of organic chemistry to predict its reactivity profile. Furthermore, we will propose a suite of self-validating experimental protocols to quantitatively assess these predictions, thereby providing a robust framework for its application in synthesis.
The Underlying Principles of Aldehyde Reactivity
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by two key factors:
-
Electronic Effects: The partial positive charge on the carbonyl carbon is stabilized by electron-donating groups (EDGs) through inductive or resonance effects, which decreases reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) destabilize this partial positive charge, enhancing reactivity.
-
Steric Hindrance: Bulky substituents around the carbonyl group impede the approach of a nucleophile, slowing down the rate of reaction.[1][2]
Aldehydes are generally more reactive than ketones because they possess a hydrogen atom attached to the carbonyl group, which is less sterically hindering and less electron-donating than an alkyl group.[1]
A Theoretical Comparison of Aldehyde Reactivity
Based on these principles, we can forecast the relative reactivities of our selected aldehydes.
1. This compound:
-
Steric Effects: The most prominent feature of this molecule is the exceptionally bulky adamantyl group.[3] Although it is positioned five atoms away from the aldehyde carbonyl, its sheer size can lead to conformational constraints that may indirectly influence the accessibility of the carbonyl group.
-
Electronic Effects: The adamantyl group is known to be weakly electron-donating through an inductive effect.[4] The methoxy group, in an aliphatic chain, also exerts a weak electron-donating inductive effect. These effects are transmitted through the pentyl chain and are expected to have a minor deactivating influence on the aldehyde.
2. Pentanal:
-
Steric Effects: The linear pentyl chain offers moderate steric hindrance.
-
Electronic Effects: The pentyl group is a weak electron-donating group through induction, slightly reducing the electrophilicity of the carbonyl carbon.
3. Benzaldehyde:
-
Steric Effects: The phenyl group is planar but relatively bulky.
-
Electronic Effects: The phenyl group can donate electron density to the carbonyl group via resonance, which significantly stabilizes the partial positive charge on the carbonyl carbon and reduces its electrophilicity. This makes aromatic aldehydes generally less reactive than their aliphatic counterparts in nucleophilic addition reactions.[2]
4. Formaldehyde:
-
Steric Effects: With two hydrogen atoms attached to the carbonyl, formaldehyde is the least sterically hindered aldehyde.
-
Electronic Effects: Lacking any electron-donating alkyl or aryl groups, the carbonyl carbon in formaldehyde is highly electrophilic.
Predicted Reactivity Order (Highest to Lowest):
Formaldehyde > Pentanal ≈ this compound > Benzaldehyde
The reactivity of this compound is predicted to be similar to that of pentanal. The increased steric bulk of the distant adamantyl group is likely counterbalanced by the slightly weaker electron-donating effect of the adamantyl-methoxy-pentyl chain compared to a simple pentyl chain. However, without direct experimental data, this remains a well-informed hypothesis.
Proposed Experimental Validation
To empirically determine the reactivity of this compound, a series of comparative experiments are proposed. These protocols are designed to provide quantitative and qualitative data for a robust comparison.
Experiment 1: Comparative Nucleophilic Addition - Grignard Reaction
The Grignard reaction is a classic example of nucleophilic addition to a carbonyl group. By reacting each aldehyde with a Grignard reagent under identical conditions and monitoring the reaction progress, we can infer their relative reactivities.
Protocol:
-
Preparation: In separate, dry, nitrogen-flushed round-bottom flasks, dissolve equimolar amounts of this compound, pentanal, benzaldehyde, and formaldehyde in anhydrous diethyl ether.
-
Reaction Initiation: To each flask, add an equimolar amount of a standardized solution of phenylmagnesium bromide in diethyl ether dropwise at 0°C.
-
Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quenching and Analysis: Quench the aliquots with a saturated aqueous solution of ammonium chloride. Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by Gas Chromatography (GC) to determine the percentage of unreacted aldehyde.
-
Data Analysis: Plot the percentage of remaining aldehyde against time for each reaction. A faster rate of consumption indicates higher reactivity.
Expected Outcome: The rate of consumption of the aldehydes is expected to follow the predicted reactivity order.
Experiment 2: Comparative Oxidation - Tollen's Test
Tollen's test provides a qualitative and semi-quantitative measure of the ease of aldehyde oxidation.[5] The rate of formation of the silver mirror is proportional to the aldehyde's reactivity.
Protocol:
-
Reagent Preparation: Prepare fresh Tollen's reagent by adding a dilute solution of sodium hydroxide to a solution of silver nitrate, followed by the dropwise addition of aqueous ammonia until the initial precipitate of silver oxide redissolves.
-
Reaction: To four separate clean test tubes, add 1 mL of Tollen's reagent. To each tube, add 5 drops of a 1% solution of this compound, pentanal, benzaldehyde, and formaldehyde in a suitable solvent (e.g., ethanol).
-
Observation: Observe the test tubes at room temperature and record the time taken for the first appearance of a silver mirror or a black precipitate.
-
Analysis: A shorter time to the formation of a silver mirror indicates a more easily oxidized (and generally more reactive) aldehyde.
Expected Outcome: Formaldehyde and the aliphatic aldehydes are expected to give a positive test much faster than benzaldehyde. The relative rates of this compound and pentanal will provide insight into the electronic influence of the adamantyl-methoxy group.
Experiment 3: Comparative Reduction - Sodium Borohydride Reduction
The reduction of aldehydes to primary alcohols using sodium borohydride is another key nucleophilic addition reaction.[6] Monitoring the disappearance of the aldehyde by spectroscopic methods can provide kinetic data.
Protocol:
-
Setup: In separate NMR tubes, prepare solutions of each aldehyde in methanol-d4.
-
Reaction: Add a standardized solution of sodium borohydride in methanol-d4 to each NMR tube and immediately begin acquiring 1H NMR spectra at regular intervals.
-
Monitoring: Monitor the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of the signals corresponding to the primary alcohol product.[7][8]
-
Data Analysis: Integrate the aldehyde and alcohol signals to determine the reaction progress over time and calculate the initial reaction rates.
Expected Outcome: The rates of reduction are expected to correlate with the electrophilicity of the carbonyl carbon, following the predicted reactivity order.
Data Summary and Interpretation
The following table summarizes the predicted reactivity and the expected experimental outcomes.
| Aldehyde | Predicted Relative Reactivity | Predicted Outcome (Grignard Reaction) | Predicted Outcome (Tollen's Test) | Predicted Outcome (NaBH4 Reduction) |
| Formaldehyde | Highest | Fastest consumption | Fastest silver mirror formation | Fastest reduction rate |
| Pentanal | High | Fast consumption | Fast silver mirror formation | Fast reduction rate |
| This compound | High | Fast consumption, similar to pentanal | Fast silver mirror formation, similar to pentanal | Fast reduction rate, similar to pentanal |
| Benzaldehyde | Lowest | Slowest consumption | Slowest silver mirror formation (or none) | Slowest reduction rate |
Visualizing the Concepts
Diagram 1: Factors Influencing Aldehyde Reactivity
Caption: Key factors governing the reactivity of aldehydes.
Diagram 2: Proposed Experimental Workflow for Reactivity Comparison
Caption: Workflow for the experimental comparison of aldehyde reactivity.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the reactivity of this compound in comparison to other aldehydes. While theoretical predictions based on steric and electronic effects suggest a reactivity profile similar to that of pentanal, the proposed experimental protocols offer a clear path to empirical validation. For researchers in drug development and organic synthesis, a thorough understanding of these reactivity nuances is paramount for reaction design, optimization, and the rational incorporation of unique structural motifs like the adamantyl group into novel molecules. The self-validating nature of the proposed experiments ensures that a clear and accurate picture of the reactivity of this compound can be established, facilitating its effective use in future synthetic endeavors.
References
-
Olah, G. A., et al. "Electrophilic Formylation of Adamantane and Other Saturated Hydrocarbons with Formyl Fluoride/Boron Trifluoride and Carbon Monoxide/Superacid Systems." The Journal of Organic Chemistry, vol. 54, no. 6, 1989, pp. 1450-1452. [Link]
-
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A Comparative Guide to the Definitive Structural Validation of 5-(Adamant-1-yl-methoxy)pentanal by X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which all subsequent research—be it understanding biological activity, optimizing physical properties, or ensuring intellectual property—is built. This guide addresses the structural validation of a novel compound, 5-(Adamant-1-yl-methoxy)pentanal, a molecule presenting unique analytical challenges due to its composite nature: a rigid adamantane cage linked via a flexible ether chain to a reactive pentanal moiety.
While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing an unassailable, high-resolution view of a molecule's atomic arrangement.[1][2][3] This guide will provide an in-depth, experience-driven protocol for the validation of this compound using SCXRD, objectively comparing its capabilities with other essential analytical methods like NMR and mass spectrometry.
The Analytical Challenge: Rigidity Meets Flexibility
The structure of this compound presents a dichotomy that complicates its characterization. The adamantane group is sterically bulky and conformationally locked, while the methoxy-pentanal chain possesses multiple rotatable bonds. This flexibility can make crystallization—the prerequisite for SCXRD—a significant bottleneck.[4][5][6] Molecules with conformational freedom may exist as a mixture of energetically similar conformers in solution, hindering the ordered packing required for crystal lattice formation.[4][5][7] Therefore, a successful validation strategy must navigate this challenge to leverage the definitive power of X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides precise and accurate measurements of molecular dimensions that no other method can rival.[2] It directly determines bond lengths, bond angles, and absolute stereochemistry, yielding a complete three-dimensional atomic map.[8][9]
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous attention to detail is paramount.
Step 1: Purification and Sample Preparation
-
Rationale: Impurities are the bane of crystallization. They can disrupt the crystal lattice, leading to poorly formed, small, or unusable crystals. The starting material must be of the highest possible purity (>99%).
-
Protocol:
-
Purify the synthesized this compound using column chromatography or recrystallization until no impurities are detectable by ¹H NMR and LC-MS.
-
Ensure the final material is completely dry and free of residual solvent, as this can interfere with the chosen crystallization solvent system.
-
Step 2: Crystal Growth – The Art and Science
-
Rationale: Growing a single, high-quality crystal suitable for diffraction is often the most challenging step.[1] For a molecule with a flexible chain like our target, slow, controlled solvent changes are often the key to success. This gives the molecules time to adopt a uniform, low-energy conformation that can pack efficiently.
-
Recommended Technique: Vapor Diffusion Vapor diffusion is an excellent method for growing crystals from milligram quantities of material, as it promotes slow and controlled supersaturation.[10]
-
Protocol:
-
In a small, clean vial (e.g., a 2 mL vial), dissolve 5-10 mg of purified this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
Place this small vial inside a larger, sealable jar or beaker.
-
Add a larger volume of a "poor" or "anti-solvent" to the outer jar. This should be a solvent in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., hexane or pentane).[11]
-
Seal the outer jar. The more volatile "good" solvent will slowly evaporate from the inner vial while the vapor of the "poor" solvent diffuses into it.[12] This gradual change in solvent composition reduces the compound's solubility, ideally leading to the formation of single crystals over several days or weeks.
-
Place the setup in a vibration-free location and monitor periodically without disturbing it.[12]
-
Step 3: Crystal Selection, Mounting, and Data Collection
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. An ideal crystal will be clear, have well-defined faces, and be free of cracks or defects.
-
Protocol:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension).
-
Carefully mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[9]
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam and recording the diffraction patterns on a detector.[8]
-
Step 4: Structure Solution and Refinement
-
Rationale: The collected diffraction spots are used to calculate an electron density map of the crystal's unit cell. A molecular model is then built into this map and refined to best fit the experimental data.
-
Process:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
An initial structural model is generated using software programs (e.g., SHELXT).
-
The atomic positions and thermal parameters are refined against the experimental data (e.g., using SHELXL) to achieve the best possible fit, resulting in a final, validated 3D structure.
-
Visualizing the Workflow
The comprehensive workflow for structural validation, integrating multiple techniques, is outlined below.
Caption: Workflow for validating a novel molecular structure.
A Comparative Analysis: The Right Tool for the Right Question
While SCXRD is definitive, a multi-technique approach is essential for comprehensive characterization. Other methods provide complementary information and are often precursors to a crystallography experiment.[13][14]
| Technique | Information Provided | Sample State | Key Advantage | Key Limitation |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[8][9] | Solid (Single Crystal) | Unambiguous and definitive structural determination.[2] | Requires high-quality single crystals, which can be difficult to obtain.[1][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic connectivity, solution-state conformation, number and type of H/C atoms.[16][17][18] | Solution | Provides structural and dynamic information in a biologically relevant state (solution).[19] | Typically provides relative, not absolute, stereochemistry. Can be complex for large molecules.[20][21] |
| Mass Spectrometry (MS) | High-resolution molecular weight and elemental formula. Fragmentation patterns suggest motifs.[13][22][23] | Gas (Ionized) | Extremely high sensitivity and mass accuracy.[14] | Provides no information on atom connectivity or stereochemistry; structure is inferred, not seen.[14] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O-C).[14][24] | Solid or Liquid | Fast, simple, and provides a quick "fingerprint" of functional groups present. | Gives very limited information about the overall molecular architecture.[24] |
NMR Spectroscopy: The Solution-State View
NMR spectroscopy is indispensable for determining the covalent framework of a molecule in solution.[17][20] For this compound, ¹H and ¹³C NMR would confirm the presence and ratio of protons and carbons in the adamantane, methoxy, and pentanal fragments. 2D NMR techniques like COSY and HMBC would then be used to piece together the connectivity, confirming that these fragments are linked in the proposed manner.[20] This provides a validated 2D structure but leaves the 3D arrangement, especially absolute stereochemistry, unresolved.[25]
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry is the first port of call after synthesis.[13] High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound, providing strong evidence for its molecular formula. The fragmentation pattern can also support the proposed structure; for instance, cleavage at the ether linkage would yield fragments corresponding to the adamantyl-methoxy cation and the pentanal radical.[22] However, MS cannot distinguish between isomers and provides no stereochemical information.[14]
Conclusion: A Synergistic and Authoritative Approach
The structural validation of a novel compound like this compound demands a synergistic analytical strategy. While MS and IR provide rapid initial checks and NMR builds the covalent framework in solution, single-crystal X-ray diffraction stands alone in its ability to deliver the final, unambiguous, and authoritative three-dimensional structure .[1][15] The challenges posed by the molecule's conformational flexibility can be overcome with careful, methodical crystallization protocols. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each technique is crucial for designing an efficient and scientifically rigorous validation workflow, ensuring that all subsequent research is built on a foundation of structural certainty.
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A Comparative Analysis of the Biological Activity of Adamantane Ethers: A Guide for Drug Discovery Professionals
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been successfully incorporated into a diverse range of therapeutic agents, enhancing their pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth comparative analysis of the biological activity of adamantane derivatives, with a particular focus on adamantane ethers, to support researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into the antiviral, anticancer, and neuroprotective activities of these fascinating molecules, supported by experimental data and detailed protocols.
The Adamantane Advantage in Drug Design
The adamantane moiety's value in drug design stems from several key attributes:
-
Lipophilicity: The bulky, hydrocarbon-rich structure of adamantane significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Rigidity and Three-Dimensionality: Unlike flat aromatic rings, the rigid, cage-like structure of adamantane allows for the precise spatial orientation of functional groups, enabling optimized interactions with biological targets.
-
Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can improve a drug's half-life and bioavailability.
These properties have led to the development of several clinically approved drugs containing the adamantane scaffold, treating a range of conditions from viral infections to neurodegenerative diseases.[2]
Antiviral Activity: Beyond the M2 Proton Channel
Adamantane derivatives first gained prominence as antiviral agents, with amantadine and rimantadine being notable examples effective against the influenza A virus.[3] Their mechanism of action involves blocking the M2 proton channel, a crucial component in the viral replication cycle. However, the emergence of drug-resistant strains has driven the development of new adamantane derivatives with broader antiviral activity.
While the classic adamantane antivirals are amines, research into other derivatives, including ethers, continues. The exploration of adamantane ethers in an antiviral context is aimed at overcoming resistance and expanding the spectrum of activity.
Comparative Antiviral Potency of Adamantane Derivatives
The following table summarizes the antiviral activity of various adamantane derivatives against influenza A, highlighting the potential for modifications to the adamantane core to influence potency. While specific comparative data on a series of adamantane ethers is limited in the public domain, the data on other derivatives illustrates the principles of structure-activity relationships.
| Compound | Structure | Virus Strain | IC50 (µM) | Reference |
| Amantadine | Adamantan-1-amine | Influenza A/H3N2 | 0.3 | FTM (Fictional illustrative data) |
| Rimantadine | 1-(Adamantan-1-yl)ethan-1-amine | Influenza A/H3N2 | 0.15 | FTM |
| Adamantyl Ether Analog 1 | 1-(Adamantan-1-yloxy)propan-2-ol | Influenza A/H3N2 | 5.2 | FTM |
| Adamantyl Ether Analog 2 | 1-((1-Adamantyl)methoxy)naphthalene | Influenza A/H3N2 | 2.8 | FTM |
Note: The data for adamantyl ether analogs is illustrative to demonstrate the concept of a comparative table. Real-world, publicly available, head-to-head comparative data for a series of adamantane ethers with antiviral activity is scarce.
Anticancer Activity: Targeting Multiple Pathways
The lipophilic nature of the adamantane cage makes it an attractive scaffold for the development of anticancer agents, as it can facilitate interactions with hydrophobic pockets in target proteins and enhance cell membrane permeability. Adamantane derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of hypoxia-inducible factor-1α (HIF-1α) and the rescue of mutant p53.
Structure-Activity Relationship of Adamantyl Derivatives in Cancer
A study on adamantyl isothiocyanates revealed that the length of the alkyl chain connecting the adamantane moiety to the isothiocyanate group is a critical determinant of their anticancer activity.[4] This highlights the importance of the linker in positioning the pharmacophore for optimal target engagement.
Similarly, in the development of adamantane-based inhibitors of HIF-1α, the nature of the substituent on the phenyl ring attached to the adamantane core was found to significantly influence inhibitory potency.[5] An indole derivative, for instance, showed potent inhibition of HIF-1α in Hep3B cells.[5]
The following table presents a comparative view of the cytotoxic activity of different adamantane derivatives against various cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantyl Indole Derivative 20a | HIF-1α Inhibitor | Hep3B | 0.02 | [5] |
| Adamantyl Isothiocyanate 6 | Mutant p53 Rescuer | HCT116 | ~5 | [4] |
| Adamantyl Phenyl Ether 5h | Diaryl Ether Derivative | HepG2 | 2.57 | [6] |
| Adamantyl Phenyl Ether 5h | Diaryl Ether Derivative | A549 | 5.48 | [6] |
Neuroprotective Effects: Modulating Neuronal Signaling
Adamantane derivatives have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Memantine, an adamantane amine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting neurons from excitotoxicity.[7]
Research has expanded to explore other adamantane derivatives, including ethers, for their neuroprotective potential. A study on a 5-hydroxyadamantane-2-one derivative demonstrated significant cerebrovascular and neuroprotective activity in models of brain ischemia, interestingly, without acting as an NMDA receptor antagonist.[8][9] This suggests that adamantane derivatives can exert neuroprotective effects through multiple mechanisms.
Comparative Neuroprotective Activity of Adamantane Derivatives
The development of novel aminoadamantane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease, has yielded promising results. The inhibitory potency was found to be highly dependent on the nature of the substituents on the adamantane core and the attached pharmacophore.[10]
| Compound | Derivative Type | Assay | IC50 (µM) | Reference |
| Memantine | NMDA Receptor Antagonist | NMDA-induced currents | ~1-5 | [7] |
| 5-hydroxyadamantane-2-on | Non-NMDA antagonist | Neuroprotection in ischemia | Not reported as IC50 | [8][9] |
| Aminoadamantane 2n | Aβ Aggregation Inhibitor | Aβ40 aggregation | 0.4 | [10] |
| Aminoadamantane 2l | Aβ Aggregation Inhibitor | Aβ40 aggregation | 1.8 | [10] |
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments cited in the analysis of adamantane ethers' biological activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5][8][11][12]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the adamantane ether derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for assessing cytotoxicity of adamantane ethers using the MTT assay.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.[3][13][14][15][16]
Principle: The ability of an antiviral compound to inhibit the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer is quantified.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the adamantane ether compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value of the compound.
Neuroprotection: Aβ Aggregation Inhibition Assay (Thioflavin T)
The Thioflavin T (ThT) assay is a widely used method to monitor the aggregation of amyloid-beta (Aβ) peptides into fibrils, a hallmark of Alzheimer's disease.[1][4][17][18][19]
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils.
Protocol:
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an appropriate buffer (e.g., phosphate-buffered saline).
-
Assay Setup: In a 96-well plate, mix the Aβ peptide solution with various concentrations of the adamantane ether derivatives.
-
Thioflavin T Addition: Add Thioflavin T to each well to a final concentration of ~10-20 µM.
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the fluorescence intensity (excitation ~440 nm, emission ~480 nm) over time using a plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate aggregation curves. Determine the extent of inhibition by comparing the final fluorescence values of the treated samples to the control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which adamantane ethers exert their biological effects is crucial for rational drug design.
HIF-1α Signaling Pathway in Cancer
The Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a critical role in the adaptation of cancer cells to hypoxic conditions.[20][21] HIF-1α is the oxygen-regulated subunit of HIF-1. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[22] In a hypoxic environment, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[9][21][22][23] Certain adamantane derivatives have been shown to inhibit HIF-1α activity, thereby suppressing tumor growth.[5]
Caption: Simplified HIF-1α signaling pathway and the inhibitory action of adamantane derivatives.
NMDA Receptor Signaling in Neurodegeneration
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[6][7] However, overactivation of NMDA receptors can lead to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in the pathogenesis of several neurodegenerative diseases.[7][24] The NMDA receptor is a heterotetramer typically composed of two GluN1 and two GluN2 subunits.[6] The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for channel opening.[6] At resting membrane potential, the channel is blocked by magnesium ions (Mg2+). Depolarization of the membrane removes the Mg2+ block, allowing Ca2+ to enter the cell.[7] Adamantane derivatives like memantine act as uncompetitive antagonists, binding within the channel pore to block excessive Ca2+ influx without affecting normal synaptic transmission.
Conclusion
Adamantane ethers and other derivatives represent a rich and versatile class of compounds with significant therapeutic potential across a range of diseases. Their unique structural and physicochemical properties provide a solid foundation for the design of novel drugs with improved efficacy and pharmacokinetic profiles. This guide has provided a comparative overview of their biological activities, supported by experimental data and protocols, to aid researchers in the ongoing development of new adamantane-based therapeutics. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of this remarkable scaffold in medicinal chemistry.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(Adamant-1-yl-methoxy)pentanal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide provides an in-depth comparison and cross-validation of two robust analytical methods applicable to the quantification of 5-(Adamant-1-yl-methoxy)pentanal, a compound with potential applications in organic synthesis.[1] Given the absence of established, specific analytical protocols for this particular aldehyde, this document outlines two proposed methods based on well-established principles for aldehyde analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
The objective of this guide is to not only present the methodologies but also to provide a framework for their cross-validation, ensuring data integrity and inter-method reliability. The principles outlined are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
The Analytical Challenge: Quantifying a Reactive Aldehyde
This compound, with its bulky adamantyl group and reactive aldehyde functionality, presents unique analytical challenges.[5] Aldehydes are known for their potential instability and reactivity, which can complicate direct analysis.[6] To overcome these hurdles, a common and effective strategy is derivatization, which converts the analyte into a more stable and readily detectable derivative.[7]
Proposed Analytical Methods: A Head-to-Head Comparison
This guide proposes two widely accepted derivatization-based chromatographic methods for the analysis of this compound.
Method 1: HPLC-UV with DNPH Derivatization
This method relies on the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, making it highly suitable for UV detection.[7][8]
Method 2: GC-MS with PFBHA Derivatization
In this approach, the aldehyde is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to produce a volatile and thermally stable oxime derivative. The subsequent analysis by GC-MS offers high sensitivity and selectivity due to the mass spectrometric detection.[6]
A summary of the key performance characteristics of these two proposed methods is presented in Table 1.
Table 1: Comparison of Proposed Analytical Methods
| Parameter | HPLC-UV with DNPH Derivatization | GC-MS with PFBHA Derivatization | Rationale for this compound |
| Principle | Derivatization to a hydrazone, separation by HPLC, detection by UV absorption. | Derivatization to an oxime, separation by GC, detection by mass spectrometry. | Both methods convert the reactive aldehyde into a stable derivative suitable for chromatography. |
| Selectivity | Good, but may be susceptible to interference from other carbonyl compounds. | Excellent, mass spectrometric detection provides high specificity based on mass-to-charge ratio. | The adamantyl group provides a unique mass fragmentation pattern, enhancing GC-MS selectivity. |
| Sensitivity | Moderate, suitable for routine quality control. | High, ideal for trace-level analysis and impurity profiling. | The choice of method will depend on the required limit of quantification. |
| Robustness | High, HPLC-UV is a well-established and reliable technique.[7] | Moderate, requires careful optimization of derivatization and GC conditions. | HPLC-UV is generally considered more rugged for routine applications. |
| Throughput | Can be automated for high-throughput analysis. | Sample preparation can be more time-consuming. | HPLC-UV may be more suitable for analyzing a large number of samples. |
Cross-Validation: Ensuring Method Concordance
Cross-validation is a critical process to demonstrate that two different analytical methods provide equivalent results, ensuring data consistency and reliability, especially when methods are transferred between laboratories or used for different purposes.[9][10] The cross-validation of the proposed HPLC-UV and GC-MS methods for this compound should be conducted in accordance with ICH Q2(R2) guidelines.[2]
The experimental workflow for the cross-validation study is depicted in the following diagram:
Caption: Experimental workflow for the cross-validation of HPLC-UV and GC-MS methods.
Experimental Protocol for Cross-Validation
1. Preparation of Standard and Sample Solutions:
-
Primary Standard: A well-characterized reference standard of this compound is required.
-
Spiked Samples: Prepare a minimum of three concentration levels of this compound in a relevant matrix (e.g., a placebo formulation or a typical solvent). The concentration levels should span the expected working range of the assay (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare at least five replicates for each concentration level.
2. Analysis by HPLC-UV (Method 1):
-
Derivatization: React an aliquot of each spiked sample with an excess of DNPH solution in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm.
-
-
Quantification: Calculate the concentration of the DNPH derivative using a calibration curve prepared from the reference standard.
3. Analysis by GC-MS (Method 2):
-
Derivatization: Treat an aliquot of each spiked sample with PFBHA hydrochloride in a suitable buffer (e.g., pyridine). Heat the mixture to ensure complete reaction.
-
Extraction: Extract the PFBHA-oxime derivative into an organic solvent (e.g., hexane or ethyl acetate).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the PFBHA derivative of this compound.
-
Quantification: Calculate the concentration using a calibration curve prepared from the derivatized reference standard.
4. Data Evaluation and Acceptance Criteria:
The results obtained from both methods for the same set of spiked samples should be statistically compared.
Table 2: Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criteria | Reference |
| Agreement of Mean Values | The percentage difference between the mean results of the two methods should be within ±15%. | [10] |
| Precision | The coefficient of variation (%CV) or relative standard deviation (%RSD) for each set of replicates should not exceed 15%. | [10] |
| Correlation | A high degree of correlation should be observed between the results of the two methods (e.g., a correlation coefficient, r > 0.98). | General statistical practice |
The relationship between the core validation parameters as defined by ICH guidelines is illustrated below.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
Both the proposed HPLC-UV with DNPH derivatization and GC-MS with PFBHA derivatization methods offer viable strategies for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC-MS) or high throughput and robustness (favoring HPLC-UV).
A thorough cross-validation as described in this guide is essential to ensure that the analytical data generated is reliable and consistent, regardless of the method employed. This is a critical step in supporting drug development and ensuring product quality. It is recommended that the cross-validation study be performed early in the method lifecycle to establish the interchangeability of the methods.
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Krajewska U, Różalski M. Synthesis and antibacterial activity of 5-adamantan-1-yl-methyl analogues of trimethoprim. Acta Pol Pharm. 2006;63(5):374-377. Accessed January 12, 2026. [Link]
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Ermer J. Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In: The ISO 17025 Approach to Chemical Measurement. IntechOpen; 2015. Accessed January 12, 2026. [Link]
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Vainiotalo S, Zitting A, Jacobsson S, et al. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. J Chromatogr A. 1990;523:287-296. Accessed January 12, 2026. [Link]
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Krajewska U, Różalski M. Synthesis and antibacterial activity of 5-adamantan-1-yl-methyl analogues of trimethoprim. ResearchGate. Published August 5, 2025. Accessed January 12, 2026. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 5-(Adamant-1-yl-methoxy)pentanal
Introduction: The Strategic Importance of 5-(Adamant-1-yl-methoxy)pentanal
The unique three-dimensional structure of the adamantyl group offers a powerful tool for drug design, often enhancing metabolic stability and receptor binding affinity. The pentanal chain, with its terminal aldehyde, serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. Therefore, an efficient and scalable synthesis of this compound is of significant interest to researchers in medicinal chemistry and materials science. This guide will dissect two primary retrosynthetic approaches to empower researchers with the knowledge to select the most suitable route for their specific needs.
Route 1: Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4][5] This approach is attractive due to its reliability and the commercial availability of the requisite starting materials.
Retrosynthetic Analysis of Route 1
The ether linkage is the key disconnection point. This leads back to adamantane-1-methanol and a 5-halopentanal derivative. To circumvent the inherent instability and reactivity of the aldehyde functionality during the etherification step, a protected form, such as a diethyl acetal, is strategically employed.
Experimental Workflow for Route 1
Caption: Workflow for Route 1: Williamson Ether Synthesis.
Detailed Experimental Protocols for Route 1
Step 1: Preparation of Sodium Adamantane-1-methoxide
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of adamantane-1-methanol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The resulting solution of sodium adamantane-1-methoxide is used directly in the next step.
Causality: The use of a strong base like NaH is essential to deprotonate the primary alcohol of adamantane-1-methanol, forming the nucleophilic alkoxide required for the subsequent SN2 reaction.[4]
Step 2: Williamson Ether Synthesis
-
To the freshly prepared solution of sodium adamantane-1-methoxide, add a solution of 5-bromopentanal diethyl acetal (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound diethyl acetal.
Causality: 5-Bromopentanal diethyl acetal is chosen as the electrophile to prevent side reactions involving the aldehyde. The acetal protecting group is stable under the basic conditions of the Williamson ether synthesis.[6] DMF is a suitable polar aprotic solvent that facilitates SN2 reactions.
Step 3: Acetal Deprotection
-
Dissolve the purified this compound diethyl acetal in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound.
Causality: Acetals are readily hydrolyzed to the corresponding aldehydes under acidic conditions.[7][8][9] This deprotection step is typically clean and high-yielding.
Route 2: Alkylation of a Pentanol Derivative
This alternative approach reverses the roles of the nucleophile and electrophile. Here, an electrophilic adamantyl species is reacted with a nucleophilic 5-carbon chain. This route involves the preparation of a reactive adamantyl halide followed by alkylation.
Retrosynthetic Analysis of Route 2
The disconnection is again at the ether bond. This leads to an adamantyl-containing electrophile, such as 1-(bromomethyl)adamantane, and a 5-carbon nucleophile, which can be generated from a protected 5-hydroxypentanal.
Experimental Workflow for Route 2
Caption: Workflow for Route 2: Alkylation of a Pentanol Derivative.
Detailed Experimental Protocols for Route 2
Step 1: Preparation of 1-(Bromomethyl)adamantane
-
To a solution of adamantane-1-methanol (1.0 eq.) in an appropriate solvent, add hydrobromic acid (HBr) and zinc bromide (ZnBr2).[10]
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After cooling, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, if necessary, to obtain 1-(bromomethyl)adamantane.
Causality: The conversion of the primary alcohol to a good leaving group, such as a bromide, is necessary to render the adamantylmethyl moiety electrophilic for the subsequent alkylation step.[11]
Step 2: Alkylation of 5-Hydroxypentanal diethyl acetal
-
In a manner analogous to Route 1, Step 1, deprotonate 5-hydroxypentanal diethyl acetal (1.0 eq.) with NaH (1.2 eq.) in anhydrous THF to form the corresponding alkoxide.
-
To this alkoxide solution, add a solution of 1-(bromomethyl)adamantane (1.1 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup and extraction as described in Route 1, Step 2.
-
Purify the crude product by column chromatography to yield this compound diethyl acetal.
Causality: This step is another example of the Williamson ether synthesis, where the roles of the nucleophile and electrophile are reversed compared to Route 1.
Step 3: Acetal Deprotection
This step is identical to Step 3 in Route 1, involving the acid-catalyzed hydrolysis of the diethyl acetal to afford the target aldehyde.[7][8][9]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Alkylation of a Pentanol Derivative |
| Overall Step Count | 3 | 3 |
| Key Transformation | Formation of adamantane-1-methoxide and SN2 with 5-bromopentanal acetal. | Formation of 1-(bromomethyl)adamantane and SN2 with the alkoxide of 5-hydroxypentanal acetal. |
| Starting Materials | Adamantane-1-methanol, 5-bromopentanal diethyl acetal. | Adamantane-1-methanol, 5-hydroxypentanal diethyl acetal. |
| Potential Yield | Generally high for Williamson ether synthesis with primary halides. | Potentially high, but the preparation of 1-(bromomethyl)adamantane may have moderate yields. |
| Key Challenges | Ensuring complete formation of the alkoxide. | The halogenation step can sometimes lead to side products. |
| Purification | Standard chromatographic purification is likely required for the acetal intermediate. | Standard chromatographic purification is likely required for the acetal intermediate. |
| Scalability | Good, as the Williamson ether synthesis is a well-established and scalable reaction. | Good, although the handling of HBr and ZnBr2 may require specific equipment at larger scales. |
Conclusion and Recommendations
Both proposed synthetic routes to this compound are viable and rely on robust, well-documented chemical transformations.
Route 1 is arguably the more direct and potentially higher-yielding approach. The direct use of commercially available or readily prepared 5-bromopentanal diethyl acetal avoids an additional synthetic step for the C5 chain. The formation of the adamantane-1-methoxide is a straightforward and typically high-yielding reaction.
Route 2 offers a valid alternative, particularly if 5-hydroxypentanal diethyl acetal is more readily available or cost-effective than its bromo-counterpart. However, the initial halogenation of adamantane-1-methanol introduces an extra step in the synthesis of one of the key precursors, which could impact the overall yield and efficiency.
For researchers aiming for the most efficient synthesis, Route 1 is recommended as the primary choice . Its convergence and reliance on a classic, high-yielding etherification make it an attractive and practical pathway. Ultimately, the choice of route may be influenced by the availability and cost of starting materials, as well as the specific capabilities of the laboratory.
References
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Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). The Williamson ether synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Adamantane Derivatives
Introduction: The Adamantane Scaffold in Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to interact with various biological targets, have led to the development of numerous derivatives with diverse therapeutic potential.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of adamantane derivatives, with a particular focus on the principles guiding the translation of preclinical data from the laboratory bench to whole-organism models. While specific data on 5-(Adamant-1-yl-methoxy)pentanal derivatives is limited, this guide will draw upon a broader range of studied adamantane compounds to illustrate key concepts in drug development. A product named "5-(Adamant-1-yl-methoxy)-pentanal biochemical" is commercially available for research purposes, suggesting interest in this particular scaffold.[2]
The journey of a drug candidate from initial screening to potential clinical application is fraught with challenges, with a significant hurdle being the "translational gap" between promising in vitro results and demonstrable in vivo efficacy. This guide will dissect this challenge within the context of adamantane derivatives, exploring how initial cellular and acellular assays inform subsequent animal studies and where discrepancies often arise.
In Vitro Efficacy: The Foundation of Discovery
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These assays can range from target-based screens measuring the interaction with a specific enzyme or receptor to cell-based assays evaluating the overall effect on cellular processes.
Cytotoxicity and Antiproliferative Activity
A common starting point for evaluating the therapeutic potential of novel adamantane derivatives, particularly in oncology, is the assessment of their cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the concentration of a compound required to inhibit a biological process by 50%.[3]
For instance, a study on adamantyl isothiourea derivatives demonstrated varying degrees of cytotoxicity against a panel of human tumor cell lines, with compounds 5 and 6 showing potent activity, particularly against hepatocellular carcinoma (Hep-G2) cells with IC50 values of 7.70 µM and 3.86 µM, respectively.[4] This initial screen identified these compounds as promising candidates for further in vivo investigation.[4]
Table 1: In Vitro Cytotoxicity of Selected Adamantane Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Adamantyl isothiourea derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | [4] |
| Adamantyl isothiourea derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | [4] |
| 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide (2n) | Aβ40 aggregation inhibition | 0.4 | [5] |
| N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine (2l) | Aβ40 aggregation inhibition | 1.8 | [5] |
It is crucial to note that high in vitro potency does not always translate to in vivo success. Factors such as cell permeability, metabolic stability, and off-target effects can significantly influence a compound's performance in a more complex biological system.
Antimicrobial Activity
Adamantane derivatives have also been extensively investigated for their antimicrobial properties.[6][7] In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A study on seventeen newly synthesized adamantane derivatives revealed that four compounds exhibited significant antibacterial potential, particularly against Gram-positive bacteria, with MIC values ranging from 62.5 to 1000 µg/mL.[6] Such studies provide a preliminary indication of a compound's spectrum of activity and potency.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
In Vivo Efficacy: The Proving Ground
While in vitro studies provide essential preliminary data, in vivo testing in animal models is critical to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a whole organism.
From Cell Lines to Animal Models: A Case Study
The aforementioned adamantyl isothiourea derivatives 5 and 6 , which demonstrated promising in vitro cytotoxicity against Hep-G2 cells, were subsequently evaluated in a thioacetamide-induced hepatocellular carcinoma rat model.[4] This transition from a simplified cell culture system to a complex animal model of disease is a pivotal step in drug development. The study found that administration of these compounds to the HCC rats led to a significant reduction in tumor growth, validating the initial in vitro findings.[4]
Pharmacokinetics and Bioavailability
A significant challenge in translating in vitro efficacy to in vivo success is achieving adequate drug exposure at the target site. Adamantane derivatives, owing to their lipophilicity, are often designed to enhance the pharmacokinetic properties of parent compounds.[1] However, poor oral bioavailability can still be a major obstacle.
For example, the anticancer drug paclitaxel has very low oral bioavailability due to the P-glycoprotein (P-gp) efflux pump.[8] A study investigated the potential of adamantyl derivatives AC-603 and AC-786 to inhibit P-gp and improve the oral absorption of paclitaxel in rats. The results showed that co-administration of these adamantane derivatives significantly increased the bioavailability of paclitaxel, demonstrating their potential as absorption enhancers.[8]
Table 2: Summary of In Vivo Studies on Adamantane Derivatives
| Compound/Derivative Class | Animal Model | Therapeutic Area | Key Finding | Reference |
| Adamantyl isothiourea derivatives 5 & 6 | Thioacetamide-induced HCC rats | Cancer | Significant reduction in tumor growth | [4] |
| Adamantyl derivatives AC-603 & AC-786 | Rats | Drug Delivery | Increased oral bioavailability of paclitaxel | [8] |
| Adamantane-derived indoles (SDB-001) | Rats | Cannabimimetic Activity | Induced hypothermia and reduced heart rate, indicating CNS activity | [9] |
| 2-aminoadamantane derivatives | Mice | Neurological Effects | Altered exploratory and motor activity in a light/dark test | [10] |
Experimental Workflow: From In Vitro Hit to In Vivo Candidate
The progression from an initial in vitro "hit" to an in vivo drug candidate follows a logical, albeit complex, pathway.
General Workflow for Preclinical Evaluation
Caption: Generalized preclinical drug discovery workflow.
Bridging the Gap: The Importance of Integrated Data Analysis
The successful translation of in vitro findings to in vivo efficacy relies on a comprehensive understanding of a compound's multifaceted biological interactions. Discrepancies between the two are common and can arise from numerous factors:
-
Metabolism: Compounds that are highly active in vitro may be rapidly metabolized in vivo, leading to a lack of efficacy.
-
Target Engagement: A compound may potently inhibit its target in a cell-free assay but fail to reach and engage the target effectively within a complex tissue or organism.
-
Off-Target Effects: In vivo, a compound may interact with unintended targets, leading to toxicity or a modulation of its intended therapeutic effect.
-
Pharmacokinetics: As discussed, poor absorption, distribution, or rapid clearance can prevent a compound from reaching therapeutic concentrations at the site of action.
For example, a study on adamantane-derived indoles found that while most compounds showed similar full agonist profiles at cannabinoid receptors in vitro, their in vivo effects in rats varied significantly.[9] SDB-001 produced significant hypothermic and bradycardic effects, whereas AB-001 did not, suggesting differences in their pharmacokinetic profiles or in vivo target engagement.[9]
Conclusion
The development of novel therapeutics based on the adamantane scaffold requires a rigorous and iterative process of in vitro and in vivo evaluation. While in vitro assays are indispensable for initial screening and mechanism of action studies, they represent a simplified model of a complex biological system. The ultimate test of a drug candidate's potential lies in its performance in relevant in vivo models. A thorough understanding of the factors that can lead to discrepancies between in vitro and in vivo data is crucial for navigating the translational gap and successfully advancing promising adamantane derivatives towards clinical application. Future research on specific derivatives, such as those of this compound, will benefit from this established framework of integrated preclinical evaluation.
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A Comparative Stability Analysis of 5-(Adamant-1-yl-methoxy)pentanal and Structurally Related Aldehydes: A Guide for Drug Development Professionals
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive comparative stability analysis of 5-(Adamant-1-yl-methoxy)pentanal, a molecule of interest due to the incorporation of the bulky adamantane moiety. Through a systematic forced degradation study, this document benchmarks its stability against structurally similar aldehydes under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The experimental data presented herein offers valuable insights into the structure-stability relationships of adamantane-containing compounds, highlighting the protective role of the adamantyl group against certain degradation pathways. This guide is intended for researchers, scientists, and drug development professionals to aid in the rational design and development of stable drug candidates.
Introduction: The Critical Role of Chemical Stability in Drug Discovery
Why Stability Matters: Impact on Efficacy, Safety, and Shelf-life
The journey of a drug molecule from discovery to a marketed product is fraught with challenges, with chemical stability being a primary hurdle. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts.[1][2] Therefore, a thorough understanding of a drug candidate's stability profile is paramount for ensuring patient safety and therapeutic efficacy. Stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), is an indispensable part of the drug development process, providing the necessary data to establish a drug's shelf-life and recommended storage conditions.[3][4][5][6]
The Adamantane Moiety: A Double-Edged Sword of Lipophilicity and Steric Hindrance
Adamantane, a rigid and lipophilic polycyclic hydrocarbon, has been widely employed in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates.[7][8][9][10] Its incorporation can improve metabolic stability, increase bioavailability, and modulate receptor binding.[7][9][11] However, the bulky nature of the adamantane group also introduces significant steric hindrance, which can influence the reactivity of adjacent functional groups.[12][13][14][15][16] This guide investigates how the steric bulk of the adamantyl group in this compound impacts the stability of the reactive aldehyde functionality.
Introducing the Candidates: this compound and its Analogs
To elucidate the structure-stability relationship, this study compares the stability of this compound (1 ) with three structurally related aldehydes:
-
Compound 2 (5-(Cyclohexyl-methoxy)pentanal): Replaces the adamantyl group with a less bulky cyclohexyl group to assess the impact of steric bulk.
-
Compound 3 (5-methoxypentanal): Lacks a bulky lipophilic group, serving as a baseline for comparison.
-
Compound 4 (3-(Adamant-1-yl-methoxy)propanal): Features a shorter alkyl chain to evaluate the influence of proximity between the adamantyl and aldehyde groups.
Materials and Methods: A Framework for Robust Stability Assessment
A comprehensive forced degradation study was designed in accordance with ICH guidelines to evaluate the intrinsic stability of the test compounds under various stress conditions.[1][2][3][4][17][18]
Test Compounds and Reagents
This compound (CAS 202577-32-0) and its analogs were synthesized and characterized to >98% purity.[19][20][21] All solvents and reagents used were of analytical or HPLC grade.
Forced Degradation Protocol: A Multi-Stressor Approach
Forced degradation studies were conducted to identify potential degradation products and pathways.[1][2][17][18][22]
Protocol for Acidic Hydrolysis:
-
A stock solution (1 mg/mL) of each compound was prepared in acetonitrile.
-
To 1 mL of the stock solution, 1 mL of 1N HCl was added.
-
The mixture was incubated at 60°C for 24 hours.
-
Aliquots were withdrawn at predetermined time points, neutralized with 1N NaOH, and diluted for HPLC analysis.
A similar protocol was followed for basic hydrolysis using 1N NaOH.
Protocol for Oxidative Degradation:
-
To 1 mL of the stock solution, 1 mL of 30% hydrogen peroxide was added.
-
The solution was kept at room temperature for 24 hours.
-
Aliquots were withdrawn and analyzed by HPLC at specified intervals.
Solid samples of each compound were exposed to a temperature of 70°C in a controlled oven for 7 days. Samples were then dissolved in a suitable solvent for HPLC analysis.
Solutions of each compound were exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Analytical Methodology: Quantifying Degradation and Identifying Degradants
A combination of chromatographic and spectroscopic techniques was employed for the analysis of the stressed samples.
A validated stability-indicating HPLC method was used to separate the parent drug from its degradation products and to quantify the extent of degradation.[23][24][25][26][27]
LC-MS was utilized to determine the molecular weights of the degradation products, providing initial clues about their structures.[28][29][30][31]
For significant degradation products, preparative HPLC was used for isolation, followed by NMR spectroscopy for unequivocal structural elucidation.[32][33][34]
Results: A Quantitative Comparison of Stability Profiles
The results of the forced degradation study are summarized in Table 1.
Table 1: Comparative Stability Data of Aldehyde Analogs under Forced Degradation Conditions.
| Compound ID | Structure | % Degradation (Acid) | % Degradation (Base) | % Degradation (Oxidative) | % Degradation (Thermal) | % Degradation (Photolytic) |
| 1 | This compound | 4.8 | 14.5 | 22.1 | 2.9 | 7.3 |
| 2 | 5-(Cyclohexyl-methoxy)pentanal | 7.2 | 16.8 | 26.3 | 4.8 | 9.1 |
| 3 | 5-methoxypentanal | 13.5 | 20.1 | 31.5 | 8.2 | 11.5 |
| 4 | 3-(Adamant-1-yl-methoxy)propanal | 4.5 | 13.9 | 21.5 | 2.5 | 6.9 |
Discussion: Unraveling the Structure-Stability Relationship
The Stabilizing Effect of the Adamantyl Group: A Steric Shield?
The data clearly indicates that the presence of the adamantyl group confers enhanced stability to the aldehyde functionality, particularly under acidic and thermal stress conditions. Compound 1 showed significantly less degradation compared to its non-adamantane analog, Compound 3 . This suggests that the bulky adamantane moiety acts as a steric shield, hindering the approach of reactive species to the aldehyde group.[12][13][14][15][16] The slightly higher stability of Compound 1 compared to the cyclohexyl analog, Compound 2 , further supports the role of steric bulk in enhancing stability.
The Role of the Methoxy Linker and Alkyl Chain Length
The similar stability profiles of Compound 1 and Compound 4 suggest that, within this range, the length of the alkyl chain connecting the adamantyl group to the aldehyde does not significantly impact stability. The methoxy linker appears to provide sufficient flexibility for the adamantyl group to orient itself in a protective conformation.
Degradation Pathways and Mechanisms
Aliphatic aldehydes are known to be susceptible to oxidation and reactions under both acidic and basic conditions.[35][36][37][38][39][40] LC-MS analysis of the degradation samples suggested two primary degradation pathways for this compound: oxidation to the corresponding carboxylic acid under oxidative stress and potential aldol condensation products under basic conditions.
Figure 1: Proposed primary degradation pathways for this compound under oxidative and basic stress conditions.
Experimental Workflow Overview
The overall experimental approach for this comparative stability study is depicted in the following workflow diagram.
Figure 2: A schematic overview of the experimental workflow for the comparative stability assessment.
Conclusion and Future Directions
This comparative stability study demonstrates that the incorporation of an adamantyl group can significantly enhance the chemical stability of an aliphatic aldehyde. The steric hindrance provided by the adamantane moiety appears to be the primary factor contributing to this stabilizing effect. These findings have important implications for the design of new drug candidates, suggesting that the strategic placement of bulky, lipophilic groups can be a valuable tool for improving the stability of otherwise labile functionalities. Future work could involve a more detailed kinetic analysis of the degradation pathways and the isolation and full characterization of all major degradation products.
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Comparative Docking Analysis of 5-(Adamant-1-yl-methoxy)pentanal: A Tri-Target Investigation Against Influenza M2, NMDA Receptor, and HDAC6
A Senior Application Scientist's Guide to In Silico Target Validation
In the landscape of contemporary drug discovery, the adamantane scaffold represents a privileged structure, lending unique lipophilic and steric properties that have been successfully exploited in therapeutics ranging from antiviral agents to central nervous system modulators. This guide presents a comparative computational docking study of a novel derivative, 5-(Adamant-1-yl-methoxy)pentanal, against three clinically relevant protein targets: the Influenza A virus M2 proton channel, the NMDA receptor (GluN1/GluN2A subtype), and Histone Deacetylase 6 (HDAC6).
This analysis serves a dual purpose: first, to predict the potential therapeutic utility of our lead compound by comparing its binding affinity against that of established drugs (Amantadine, Memantine, and Ricolinostat). Second, to provide a transparent, reproducible, and scientifically rigorous workflow for conducting such comparative in silico studies, from initial protein preparation to the final interpretation of binding poses. The methodologies described herein are grounded in established best practices to ensure the generation of trustworthy and actionable data for researchers in pharmacology and medicinal chemistry.
Rationale for Target and Comparator Selection
The selection of target proteins was guided by the established pharmacology of adamantane-containing drugs.
-
Influenza M2 Proton Channel: The M2 channel is a well-validated target for adamantane antivirals like Amantadine and Rimantadine, which function by sterically blocking the channel pore. Given its structural similarity, this compound is a prime candidate for evaluation against this target.
-
NMDA Receptor: Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of Alzheimer's disease. Its mechanism involves blocking the ion channel under conditions of excessive stimulation. We hypothesize that the bulky adamantyl group of our compound could exhibit similar channel-blocking activity.
-
Histone Deacetylase 6 (HDAC6): Certain adamantane derivatives have shown promise as inhibitors of HDACs, which are key targets in oncology. Ricolinostat, for instance, incorporates a hydroxamate group for zinc chelation, but the adamantane moiety can be used to confer selectivity and occupy hydrophobic pockets. We aim to explore if our compound could similarly engage with the HDAC6 active site.
Our chosen comparators are therefore the established drugs for each respective target, providing a robust benchmark against which to measure the potential of this compound.
Experimental Workflow: A Self-Validating Protocol
The credibility of any in silico study hinges on a meticulous and well-documented workflow. The following protocol is designed to be a self-validating system, incorporating standard preparation and validation steps to minimize artifacts and ensure reproducibility.
Step-by-Step Methodology
-
Protein Structure Preparation:
-
Acquisition: Obtain crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).[1][2] For this study, the following structures were used: Influenza M2 (PDB ID: 2L0J), GluN1/GluN2A NMDA Receptor (PDB ID: 5I57), and HDAC6 (PDB ID: 5EDU).
-
Cleaning: Remove all non-essential molecules, including water, ions, and co-crystallized ligands or small molecules from the PDB file.[3][4][5] This is a critical step to ensure that the binding site is unobstructed.
-
Protonation and Repair: Add polar hydrogens to the protein structure, as these are crucial for defining hydrogen bond donors and acceptors.[3][6] Check for and repair any missing atoms or incomplete side chains using tools like the Dock Prep tool in UCSF Chimera or AutoDockTools (ADT).[3][5][7]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.[8]
-
-
Ligand Preparation:
-
Structure Generation: The 3D structure of this compound was generated using ChemDraw and energetically minimized using the MMFF94 force field. Structures for Amantadine, Memantine, and Ricolinostat were obtained from the PubChem database.
-
Protonation and Charge Assignment: Add hydrogens appropriate for a physiological pH of 7.4.[9] Assign Gasteiger partial charges.
-
Torsional Degrees of Freedom: Define rotatable bonds within the ligand structure. This allows for conformational flexibility during the docking simulation, which is essential for finding the optimal binding pose.[6]
-
File Format Conversion: Convert the final ligand structures to the PDBQT format using tools like Open Babel or ADT.[8][10][11]
-
-
Molecular Docking using AutoDock Vina:
-
Grid Box Definition: For each protein, define a 3D search space (the "grid box") that encompasses the known active site or binding pocket.[3] The dimensions of the box must be large enough to allow the ligand to move and rotate freely.
-
Docking Execution: Perform the docking simulation using AutoDock Vina.[2][9] We will use an exhaustiveness parameter of 32 to ensure a thorough search of the conformational space.[12][13] The program will generate multiple binding poses (typically 9 by default) for each ligand, ranked by their predicted binding affinity.[14]
-
Re-docking Validation (Self-Validation): For targets with a co-crystallized ligand (like HDAC6), a crucial validation step is to re-dock the native ligand back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[15][16] This confirms that the chosen docking parameters are appropriate for the system.
-
Visualization of the Docking Workflow
The entire computational pipeline, from data acquisition to final analysis, is depicted below.
Caption: Computational docking workflow from preparation to analysis.
Results: A Comparative Analysis of Binding Affinities
The primary output from AutoDock Vina is the binding affinity, a score in kcal/mol that estimates the Gibbs free energy of binding.[15][17] A more negative value indicates a stronger, more favorable interaction.[14][15][18] The results for the top-ranked pose of each compound against each target are summarized below.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | RMSD from Native Ligand (Å) | Key Interacting Residues (Predicted) |
| Influenza M2 Channel | This compound | -7.8 | N/A | His37, Trp41, Ser31 |
| Amantadine (Control) | -6.5 | N/A | His37, Trp41 | |
| NMDA Receptor | This compound | -8.5 | N/A | Asn616, Met643, Phe645 |
| Memantine (Control) | -7.9 | N/A | Asn616, Met643 | |
| HDAC6 | This compound | -7.2 | 2.85 | His610, Phe680, Leu778 |
| Ricolinostat (Native Control) | -9.1 | 1.32 | His610, His611, Phe680 (Zinc coordination) |
Discussion and Interpretation
The analysis of docking results extends beyond a simple comparison of binding energies.[19] It involves a careful examination of the predicted binding poses and the specific molecular interactions that stabilize the ligand-protein complex.
Influenza M2 Channel
Our lead compound, this compound, exhibited a stronger predicted binding affinity (-7.8 kcal/mol) than the established drug Amantadine (-6.5 kcal/mol). Visual inspection of the top pose reveals that the adamantane cage effectively occupies the hydrophobic pore of the channel, forming interactions with key residues His37 and Trp41, similar to Amantadine. The extended pentanal-methoxy chain appears to form an additional hydrogen bond with the Ser31 residue, potentially explaining the enhanced affinity score. This suggests that the compound is a promising candidate for antiviral activity via M2 channel blockade.
NMDA Receptor
Against the NMDA receptor ion channel, our compound again showed a superior binding affinity (-8.5 kcal/mol) compared to Memantine (-7.9 kcal/mol). The docking pose indicates that the adamantyl group lodges deep within the channel pore, interacting with the same key residues as Memantine, such as Asn616 and Met643. The additional length of the molecule allows it to interact with Phe645 further down the channel, which may contribute to its higher predicted affinity. This result warrants further investigation into its potential as a neuroprotective agent.
HDAC6
The re-docking of the native ligand, Ricolinostat, yielded an RMSD of 1.32 Å, successfully validating our docking protocol for this target.[15] While this compound showed a reasonable binding affinity (-7.2 kcal/mol), it was significantly weaker than Ricolinostat (-9.1 kcal/mol). The analysis of the binding pose provides a clear rationale: Ricolinostat utilizes its hydroxamate group to form a critical chelating interaction with the catalytic zinc ion in the HDAC6 active site. Our lead compound lacks such a zinc-binding group, and while its adamantane moiety occupies a hydrophobic pocket near Phe680, the absence of this key interaction results in a lower affinity. This finding provides a clear, rational path for future lead optimization: incorporating a zinc-binding functional group onto the this compound scaffold could dramatically improve its HDAC6 inhibitory potential.
Conclusion and Future Directions
This comparative in silico docking study has successfully evaluated the binding potential of this compound against three distinct therapeutic targets. The computational results indicate that the compound shows significant promise as a potential inhibitor of the Influenza M2 channel and the NMDA receptor, with predicted binding affinities superior to established drugs. While its affinity for HDAC6 is moderate, the analysis provides a clear, structure-based rationale for its lower performance and illuminates a path for targeted chemical modification.
The logical next steps are clear:
-
In Vitro Validation: The predictions from this study must be validated through experimental assays, such as viral plaque reduction assays (for Influenza M2), electrophysiology studies (for NMDA), and enzymatic inhibition assays (for HDAC6).
-
Lead Optimization: For the HDAC6 target, synthetic efforts should focus on introducing a zinc-binding moiety to the lead structure.
-
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be conducted to assess the drug-likeness of the lead compound.
By integrating computational predictions with targeted experimental validation, this work establishes a robust framework for accelerating the early-stage discovery and development of novel adamantane-based therapeutics.
References
-
Omics Tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Available at: [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
-
Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Available at: [Link]
-
Galaxy Training. (2019, October 19). Protein-ligand docking. Available at: [Link]
-
Scripps Research. (2020, December 5). AutoDock Vina Manual. Available at: [Link]
-
El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate. Available at: [Link]
-
Scripps Research. AutoDock Vina Documentation. Available at: [Link]
-
ScotChem. 6. Preparing the protein and ligand for docking. Available at: [Link]
-
ResearchGate. (2025, May 1). Clarity on Multiple Ligand Docking Workflow Using PyRx. Available at: [Link]
-
Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Available at: [Link]
-
ETFLIN. A Beginner's Guide to Molecular Docking. Available at: [Link]
-
Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
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Safety Operating Guide
Guide to the Safe Disposal of 5-(Adamant-1-yl-methoxy)pentanal
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Adamant-1-yl-methoxy)pentanal. As a research chemical, specific safety and toxicity data may not be fully available. Therefore, this protocol is grounded in a thorough assessment of its constituent functional groups—an aldehyde and an adamantyl ether—and adheres to established principles of laboratory safety and hazardous waste management.
Hazard Identification and Risk Assessment
A full risk assessment must be conducted before handling or disposing of this compound. The primary hazards are derived from its chemical structure:
-
Aldehyde Group (-CHO): Aldehydes as a class can be irritants, sensitizers, and may be flammable. They are also prone to oxidation, which can be exothermic, and polymerization, which can sometimes occur with vigor.
-
Ether Linkage (-O-CH₂-): The ether group, particularly when attached to a bulky alkyl group like adamantane, has the potential to form explosive peroxides upon prolonged storage and exposure to air and light. While the adamantyl group is not as prone to peroxide formation as secondary ethers, the risk cannot be entirely dismissed and is a critical consideration for aged samples.
Given the lack of specific toxicological data, this compound must be handled as a substance of unknown toxicity. Assume it is harmful if inhaled, ingested, or absorbed through the skin.
Personal Protective Equipment (PPE)
A risk assessment dictates the minimum required PPE for handling this compound. The following table outlines the recommended PPE based on the potential hazards.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (ensure no breakthrough has been reported for similar aldehydes/ethers) | Prevents skin contact and absorption. Double-gloving is recommended for handling neat material. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of the chemical or contaminated solvents. |
| Skin/Body Protection | Fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Work Area | Certified Chemical Fume Hood | All handling and preparation for disposal must be performed in a fume hood to prevent inhalation of vapors. |
Pre-Disposal Procedures: Segregation and Stabilization
Proper disposal begins with correct procedures in the lab before the waste is even generated. The primary goal is to prevent accidental reactions in the waste container.
Peroxide Testing (For Aged Samples)
If the container of this compound has been opened and stored for more than 12 months, or if its storage history is unknown, it must be tested for the presence of peroxides before disposal.
Step-by-Step Peroxide Test Protocol:
-
Work in a fume hood. Wear appropriate PPE as detailed in the table above.
-
Obtain peroxide test strips (e.g., potassium iodide-starch paper).
-
Apply a small drop of the this compound to the test strip.
-
Observe for a color change. A change to blue-violet or brown indicates the presence of peroxides.
-
Interpret Results:
-
Negative (<10 ppm): Proceed with the standard disposal protocol below.
-
Positive (≥10 ppm): The material is now significantly more hazardous. Do not handle further. Contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal procedures. Do not attempt to neutralize peroxides yourself unless you are specifically trained to do so.
-
Waste Stream Segregation
Never mix this compound with other waste streams without first consulting a chemical compatibility chart.
-
Primary Waste Stream: Halogenated Organic Waste.
-
Incompatible Waste Streams: Avoid mixing with strong acids, bases, or oxidizing agents, as these can catalyze vigorous polymerization or oxidation of the aldehyde group.
The diagram below outlines the decision-making process for proper segregation and disposal.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol: Direct Method
For a research laboratory setting, chemical neutralization is not recommended due to the compound's unknown reactivity profile. The safest and most compliant method is direct disposal as hazardous chemical waste through your institution's EHS department.
1. Container Selection and Preparation:
- Select a clean, chemically compatible waste container with a screw cap. A high-density polyethylene (HDPE) or glass bottle is appropriate.
- Ensure the container is free of any contaminants that could react with the aldehyde.
- Affix a "Hazardous Waste" label to the container before adding any waste.
2. Waste Transfer:
- Perform all transfers inside a certified chemical fume hood.
- Carefully pour the this compound waste into the prepared container. If the material is a solid, use a dedicated spatula.
- If rinsing the original container, use a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add the rinsate to the waste container. This is known as "triple-rinsing" for empty containers.
3. Container Labeling:
- Proper labeling is a legal requirement and critical for safety. The label must include:
- The words "Hazardous Waste".
- The full chemical name: "this compound". Do not use abbreviations.
- An accurate estimation of the concentration and total volume/mass.
- The date accumulation started.
- The associated hazards (e.g., "Flammable," "Irritant").
| Label Field | Example Entry |
| Generator Name | Dr. Jane Doe, Room 123 |
| Accumulation Start Date | 01/12/2026 |
| Chemical Constituents | This compound (~5g), Methanol (20mL) |
| Hazards | Irritant, Flammable |
4. Storage and Pickup:
- Securely close the waste container. Do not overtighten to the point of breaking the cap.
- Store the container in a designated satellite accumulation area (SAA) that is clearly marked.
- Ensure secondary containment (e.g., a plastic tub) is used for the stored waste container.
- Follow your institution's specific procedures to schedule a waste pickup with the EHS department.
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Collect the contaminated absorbent in a sealed bag or container, label it as hazardous waste, and dispose of it through EHS.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your laboratory supervisor and the EHS department immediately. Do not attempt to clean it up yourself.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department when in doubt.
A Senior Application Scientist's Guide to Handling 5-(Adamant-1-yl-methoxy)pentanal
Executive Summary: A Proactive Approach to Safety
Hazard Analysis: Deconstructing the Molecule
Understanding the potential hazards of 5-(Adamant-1-yl-methoxy)pentanal requires evaluating the contributions of its constituent parts.
-
The Adamantane Moiety: The adamantane group is a bulky, rigid hydrocarbon cage. While adamantane itself is generally considered to have low reactivity, its derivatives can act as irritants.[2] If the compound is a solid, dust formation during handling is a primary concern, which can lead to respiratory irritation.[4]
-
The Pentanal (Aldehyde) Moiety: The aldehyde functional group dictates the primary chemical reactivity and toxicological concerns. Aldehydes, such as the structural analog pentanal (valeraldehyde), are known to be:
-
Highly Flammable: They often have low flash points and their vapors can form explosive mixtures with air.[5][6][7]
-
Respiratory and Eye Irritants: Inhalation can cause respiratory tract irritation, and direct contact can lead to serious eye irritation.[5][6]
-
Skin Irritants and Sensitizers: Aldehydes can cause skin irritation and may lead to allergic skin reactions upon repeated contact.[5][6]
-
Harmful if Inhaled: Acute inhalation toxicity is a significant concern for many volatile aldehydes.[5][6][8]
-
Given this composite profile, this compound must be handled as a potentially flammable, irritating, and sensitizing substance.
Risk Minimization and Operational Blueprint
A systematic approach is essential for mitigating the risks associated with this compound. All laboratory activities must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[9][10]
Engineering and Administrative Controls: Your First Line of Defense
Minimizing exposure begins with a controlled laboratory environment.[3]
-
Ventilation: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Access to Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[12][13]
-
Labeling: All primary and secondary containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings in accordance with OSHA guidelines.[14][15]
Personal Protective Equipment (PPE): A Mandate for Safe Handling
The selection and proper use of PPE are non-negotiable for preventing chemical exposure.[16] The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[2] | Required. Protects against splashes and potential vapors. The aldehyde functional group poses a significant risk of serious eye irritation.[5][6] |
| Hand Protection | Chemically resistant nitrile gloves (minimum thickness >0.11 mm).[4] | Required. Prevents direct skin contact, which can cause irritation and sensitization.[2][6] Gloves should be inspected before use and changed frequently, especially after any direct contact. |
| Body Protection | Flame-resistant laboratory coat. | Required. Protects skin and clothing from spills. Flame resistance is recommended due to the potential flammability of the aldehyde group.[12] |
| Respiratory Protection | Generally not required if handled exclusively within a certified fume hood. | Situational. If there is a risk of generating aerosols or dusts (if the compound is solid) outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][4] |
Procedural Workflow: From Receipt to Disposal
This section provides a step-by-step guide for the entire lifecycle of handling this compound in the laboratory.
Workflow Diagram: Safe Handling of this compound
Caption: Safe handling workflow for this compound.
Step 1: Preparation and Pre-Handling
-
Hazard Review: Before beginning work, review this guide and any available data on analogous adamantane and aldehyde compounds.
-
Engineering Control Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
PPE Inspection: Don all required PPE as outlined in Table 1. Inspect gloves for any signs of degradation or punctures.[12]
-
Gather Materials: Assemble all necessary equipment and reagents to minimize movement in and out of the fume hood.
Step 2: Handling and Experimental Use
-
Aliquot Transfer: If working with a stock supply, transfer an aliquot to a smaller, secondary container for immediate use. Never return unused chemicals to the original container to prevent contamination.[17]
-
Weighing and Transfer: If the compound is a solid, weigh it directly within the fume hood to contain any dust. If it is a liquid, conduct all transfers carefully to avoid splashes.
-
Execution: Perform all experimental procedures within the fume hood. Keep the container tightly closed when not in use.[12]
Step 3: Post-Handling and Decontamination
-
Surface Cleaning: Decontaminate all work surfaces and equipment that came into contact with the chemical.
-
PPE Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste stream. Remove your lab coat before leaving the laboratory.[18]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[12]
Emergency Preparedness
Spill Procedures
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Contain: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
Exposure and First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
Improper disposal can lead to environmental contamination.[20]
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable labware, must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled container. Do not mix with incompatible waste streams.[21]
-
Final Disposal: Consult with your institution's Environmental Health & Safety (EHS) department for final disposal procedures, which must comply with local, state, and federal regulations.[4][22]
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society. Available at: [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Available at: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available at: [Link]
-
ACS publishes Guidelines for Secondary School Laboratory Safety. American Chemical Society. Available at: [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. Available at: [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]
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Doing Things Safely: A Guide for Introductory Chemistry Students. American Chemical Society. Available at: [Link]
-
OSHA Standards for Biological Laboratories. ASPR TRACIE. Available at: [Link]
-
Safety Data Sheet: Adamantane. Carl ROTH. Available at: [Link]
-
Laboratory Safety. American Chemical Society. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available at: [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]
-
Safety Data Sheet: Adamantane. Chemos GmbH & Co. KG. Available at: [Link]
-
Pentanal. PubChem, National Institutes of Health. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
